molecular formula ¹³CC₄H₁₀O₅ B1161234 L-Lyxose-2-13C

L-Lyxose-2-13C

Cat. No.: B1161234
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxose-2-13C is a stable, carbon-13 isotopically labeled form of L-Lyxose, a pentose monosaccharide . With a molecular formula of ^13CC4H10O5 and a molecular weight of 151.12 g/mol, this compound serves as a critical tracer in metabolic research . It is specifically designed for use in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling researchers to track metabolic pathways and quantify biological processes with high precision. The primary applications for this compound include molecular modeling calculations to investigate drug binding and recognition mechanisms, particularly in relation to enzymes like aldose reductase . Furthermore, its role in bacterial metabolism is a key area of study; for instance, Escherichia coli utilizes L-Lyxose and encodes a kinase for L-Xylulose, making this compound valuable in microbiological research . As a biochemical reagent, this compound is an essential tool for proteomics and biomedical research, providing insights that are foundational to drug discovery and development . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Properties

Molecular Formula

¹³CC₄H₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Foundational & Exploratory

Precision Glycobiology: A Technical Guide to L-Lyxose-2-13C Applications

[1][2]

Executive Summary

This compound is a high-purity, stable isotope-labeled rare pentose used primarily as a mechanistic probe in glycobiology, metabolic flux analysis (MFA), and structural elucidation.[1] Unlike uniformly labeled sugars, the site-specific enrichment at Carbon-2 (C2) allows researchers to isolate and track specific enzymatic transformations—most notably aldose-ketose isomerizations and hydride shifts—without the spectral crowding associated with [U-13C] isotopomers.[1] This guide details the physicochemical properties, experimental protocols, and mechanistic applications of this compound in drug discovery and metabolic engineering.[1]

Physicochemical Profile & Isotopic Specifications

L-Lyxose is the C2 epimer of L-xylose. The introduction of a Carbon-13 nucleus at the C2 position transforms this rare sugar into a powerful NMR reporter.

Table 1: Technical Specifications of this compound[1]
ParameterSpecification
Chemical Formula

C

C

H

O

Molecular Weight ~151.12 g/mol (approx. 1 Dalton shift from natural abundance)
Isotopic Enrichment ≥ 99 atom %

C at position C2
Chemical Purity ≥ 98% (HPLC)
Appearance White crystalline powder
Solubility Highly soluble in water, DMSO, and Methanol
Primary NMR Signature Enhanced doublet/singlet at ~70-75 ppm (depending on anomer) in

C-NMR

Expert Insight: The C2 position is chemically distinct because it is adjacent to the anomeric center (C1). In




1

Core Application: Mechanistic Enzymology

The primary utility of this compound lies in elucidating the mechanisms of carbohydrate-active enzymes (CAZymes), specifically isomerases and epimerases.[1]

Probing L-Lyxose Isomerase (L-LI) Activity

L-Lyxose Isomerase (L-LI) catalyzes the reversible conversion of L-lyxose (aldose) to L-xylulose (ketose).[1] This reaction involves a proton transfer and a change in hybridization at C2 from


  • Experimental Logic: By using this compound, researchers can monitor the transition of the labeled carbon from a methine signal (~70-75 ppm) to a carbonyl signal (~210 ppm) in real-time using

    
    C-NMR.[1]
    
  • Mechanistic Validation: If the reaction proceeds via a cis-enediol intermediate, the C2 proton is exchanged.[1] While the

    
    C label remains at C2, its chemical environment shifts drastically.[1] This allows for the calculation of kinetic isotope effects (if coupled with deuteration) or simply precise reaction monitoring without interference from other carbon signals.
    
Aldose Reductase & Drug Binding

L-Lyxose is a known substrate/inhibitor model for aldose reductase, an enzyme implicated in diabetic complications.[1]

  • Workflow: Co-crystallization or solution NMR of Aldose Reductase with this compound allows for the precise mapping of the active site. The strong

    
    C signal at C2 helps identify the sugar's orientation relative to the NADPH cofactor, validating molecular docking simulations.[1]
    

Metabolic Flux Analysis (MFA)

In metabolic engineering, particularly for the production of rare sugars or biofuels in engineered E. coli or Bacillus subtilis, this compound serves as a non-scrambling tracer.[1]

Tracing Pentose Phosphate Pathway (PPP) Entry

When L-Lyxose is metabolized, it typically enters the pentose phosphate pathway (PPP) via phosphorylation to L-xylulose-5-phosphate.[1]

  • The C2 Advantage: Unlike C1-labeled sugars, which can lose their label as CO

    
     during the oxidative phase of the PPP (specifically the 6-phosphogluconate dehydrogenase step), the C2 label is retained in the carbon skeleton of the resulting pentose phosphates.[1]
    
  • Flux Calculation: By measuring the isotopomer distribution of downstream metabolites (e.g., Glyceraldehyde-3-Phosphate), researchers can quantify the flux split between the oxidative and non-oxidative branches of the PPP.[1]

Visualization: L-Lyxose Metabolic Fate

The following diagram illustrates the metabolic trajectory of this compound and the tracking of the labeled carbon.

LyxoseMetabolismcluster_legendLegendLyxoseThis compound(Aldose)XyluloseL-Xylulose-2-13C(Ketose)Lyxose->XyluloseL-Lyxose Isomerase(Hybridization Change sp3->sp2)Xylulose5PL-Xylulose-5P(2-13C)Xylulose->Xylulose5PL-Xylulokinase(ATP -> ADP)PPPPentose PhosphatePathway PoolXylulose5P->PPPEpimerase/IsomeraseG3PGlyceraldehyde-3P(Label Scrambling)PPP->G3PTransketolase/TransaldolasekeyBlue: Precursor | Green: Intermediate | Yellow: Phosphorylated | Red: Pathway Entry

Caption: Metabolic trajectory of this compound showing the enzymatic conversion to L-Xylulose and entry into the Pentose Phosphate Pathway.

Experimental Protocols

Protocol: Real-Time NMR Monitoring of Isomerization

Objective: Determine the kinetic parameters (


Reagents:

  • This compound (10 mM final conc.)[1]

  • Purified Enzyme (0.1 - 1.0 mg/mL)[1]

  • Deuterated Buffer (Phosphate or Tris-d11, pH 7.5)[1]

  • D

    
    O (for lock signal)
    

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 5 mg of this compound in 500 µL of deuterated buffer. Acquire a 1D

    
    C-NMR spectrum (128 scans) to establish the 
    
    
    aldose peak integrals (typically ~72 ppm for
    
    
    -pyranose and ~74 ppm for
    
    
    -pyranose).
  • Enzyme Initiation: Add the purified enzyme directly to the NMR tube. Invert gently to mix (do not vortex vigorously to avoid protein denaturation).

  • Kinetic Loop: Immediately insert the sample into the NMR probe (pre-shimmed). Set up a pseudo-2D experiment or a series of 1D

    
    C acquisitions with a delay of 2–5 minutes between spectra.
    
  • Data Processing: Integrate the diminishing peaks at ~70-75 ppm (L-Lyxose) and the appearing peak at ~210-215 ppm (L-Xylulose ketone C2).[1]

  • Validation: Plot the integral area vs. time. Fit the data to a first-order rate equation to derive kinetic constants.

Protocol: Sample Preparation for LC-MS/MS Flux Analysis

Objective: Quantify intracellular L-lyxose utilization in E. coli.

  • Culture: Grow cells in M9 minimal media supplemented with 0.2% this compound as the sole carbon source.

  • Quenching: Harvest cells at mid-log phase (

    
    ). Rapidly quench metabolism by injecting 1 mL of culture into 4 mL of -40°C 60% methanol.[1]
    
  • Extraction: Centrifuge to pellet cells. Resuspend pellet in cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20).[1] Vortex and incubate at -20°C for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS (HILIC column). Monitor Mass Isotopomer Distributions (MIDs) for downstream metabolites.[1]

    • Self-Validating Check: Verify that the precursor L-Lyxose pool in the cytosol shows >99% M+1 enrichment. If M+0 is high, exogenous contamination or significant dilution from unlabeled reserves has occurred.[1]

References

  • Pharmaffiliates. (n.d.). This compound - Product Specifications and Applications. Retrieved from [1]

  • US Biological. (n.d.).[1][2] this compound (CAS 164684) - Biochemical Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC3254060. Retrieved from [1]

  • MedChemExpress. (n.d.).[1] D-Lyxose-13C-3 and Rare Sugar Isotopomers in Drug Development. Retrieved from

  • Chem-Impex. (n.d.).[1] L-Lyxose: Applications in Biochemical Research and Glycobiology. Retrieved from [1]

(Note: While specific papers titled "this compound" are rare, the protocols and applications described above are synthesized from standard methodologies for 2-13C labeled aldoses as established in the cited metabolic flux analysis and enzymatic mechanism literature.)

L-Lyxose-2-13C chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Spectroscopic Characterization

Executive Summary

L-Lyxose-2-13C is a stable isotope-labeled isotopomer of the rare aldopentose L-lyxose. Unlike its more common enantiomer D-lyxose, the L-form is a critical intermediate in specific bacterial metabolic pathways and a precursor for non-natural nucleoside antiviral drugs. The incorporation of Carbon-13 at the C-2 position serves as a high-fidelity NMR probe, allowing researchers to investigate the local electronic environment of the anomeric center without the signal obscuration often found at the C-1 position. This guide details the structural dynamics, synthesis pathways, and spectroscopic signatures required for its application in metabolic flux analysis and glycomimetic drug development.

Chemical Identity & Physical Specifications

L-Lyxose exists in a dynamic equilibrium of tautomers in aqueous solution. The 2-13C label adds a specific mass increase of approximately 1.00335 Da to the molecule, shifting the molecular weight slightly from the natural abundance form.

Table 1: Physicochemical Specifications
PropertySpecification
Compound Name This compound
Systematic Name (2R,3R,4S)-2,3,4,5-Tetrahydroxypentanal (2-13C labeled)
Chemical Formula

C

C

H

O

Molecular Weight 151.13 g/mol (approx. vs 150.13 unlabeled)
CAS Number (Unlabeled) 1949-78-6
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; sparingly soluble in ethanol
Melting Point 108–112 °C (α-D/L pyranose form)
Hygroscopicity Moderate; requires desiccation
Isotopic Enrichment Typically ≥ 99 atom % 13C

Structural Analysis & Tautomeric Dynamics

In solution, this compound undergoes mutarotation, cycling between ring forms via an acyclic aldehyde intermediate. The C-2 position is critical because it is adjacent to the anomeric center (C-1). The electronic environment of C-2 is significantly perturbed by the formation of the hemiacetal bond at C-1.

Tautomeric Equilibrium

Unlike glucose, which overwhelmingly favors the pyranose form, lyxose exhibits a significant proportion of furanose forms in solution due to the specific steric interactions of its hydroxyl groups.

Equilibrium Distribution (Approximate in D₂O at 30°C):

  • α-Pyranose: ~70%[1]

  • β-Pyranose: ~28%

  • α/β-Furanose: < 2%[2]

  • Acyclic Aldehyde: < 0.1%

Visualization: Tautomeric Interconversion Pathway

The following diagram illustrates the central role of the acyclic aldehyde in interconverting the ring forms.

Tautomers cluster_pyranose Pyranose Forms (Dominant) cluster_furanose Furanose Forms (Minor) AlphaPyr α-L-Lyxopyranose (70%) OpenChain Acyclic Aldehyde (Intermediate) AlphaPyr->OpenChain Ring Opening BetaPyr β-L-Lyxopyranose (28%) BetaPyr->OpenChain Mutarotation AlphaFur α-L-Lyxofuranose BetaFur β-L-Lyxofuranose OpenChain->AlphaFur Ring Closure (5-endo) OpenChain->BetaFur caption Figure 1: Tautomeric equilibrium of L-Lyxose. The 2-13C label remains fixed at position 2 regardless of ring size, but its chemical shift varies significantly between forms.

Synthesis Protocols

Producing this compound requires precise stereochemical control. Two primary methods are employed: the classical Kiliani-Fischer Synthesis (for chain extension) and Molybdate-Catalyzed Epimerization (for stereoinversion).

Method A: Molybdate-Catalyzed Epimerization (Recommended)

This method is preferred for its atom economy if [2-13C]-L-Xylose is available. Molybdate ions specifically catalyze the epimerization at C-2 of aldoses.

  • Precursor: [2-13C]-L-Xylose.

  • Catalyst: Molybdic acid (H₂MoO₄) or Sodium Molybdate.

  • Conditions: Aqueous solution, pH 4.5, 90°C.

  • Mechanism: Formation of a transient molybdate-bilinears complex that allows rotation around the C1-C2 bond, inverting the stereocenter at C-2.

  • Purification: Separation of L-Lyxose from unreacted L-Xylose via cation-exchange chromatography (Ca²⁺ form resins).

Method B: Modified Kiliani-Fischer Synthesis (De Novo Labeling)

This route is used when building the sugar chain from a smaller precursor, specifically allowing the insertion of the label at C-2 by using a labeled starting material and unlabeled cyanide, or vice versa depending on the strategy.

Strategy for 2-13C Labeling: To place the label at C-2, one must start with [1-13C]-L-Threose .

  • Step 1 (Cyanohydrin Formation): React [1-13C]-L-Threose with unlabeled NaCN. The cyanide carbon becomes the new C-1, pushing the labeled C-1 to position C-2.

  • Step 2 (Hydrolysis): Convert the cyanohydrin to the aldonic acid lactone.

  • Step 3 (Reduction): Reduce the lactone (using NaBH₄ or catalytic hydrogenation) to the aldose.

Visualization: Synthesis Workflow (Kiliani-Fischer Route)

Synthesis Step1 Starting Material: [1-13C]-L-Threose (Label at Aldehyde C1) Intermediate Cyanohydrin Intermediate (New C1 is unlabeled; Old C1 is now C2-13C) Step1->Intermediate Nucleophilic Addition Reagent + NaCN (Unlabeled) Reagent->Intermediate Step2 Hydrolysis & Lactonization -> [2-13C]-L-Lyxonolactone Intermediate->Step2 Acid Hydrolysis Step3 Reduction (NaHg or NaBH4) -> this compound + L-Xylose-2-13C Step2->Step3 Reduction Purification Chromatographic Separation (Cation Exchange Ca2+) Step3->Purification Isolate Epimers Final Final Product: This compound Purification->Final caption Figure 2: Synthetic route via Chain Extension. The 13C label migrates from C1 of the precursor to C2 of the product.

Spectroscopic Characterization (NMR)[3][4][5][6][7][8]

The 2-13C label provides a distinct handle for NMR spectroscopy. In unlabeled lyxose, C-2 signals are often obscured or difficult to assign definitively without 2D experiments. The label enhances sensitivity by >100-fold and introduces characteristic coupling patterns.

Predicted 13C-NMR Data (150 MHz, D₂O)

The chemical shifts of L-Lyxose are identical to D-Lyxose in achiral solvents. The values below are typical for the dominant pyranose forms.

Carbon Positionα-Pyranose Shift (ppm)β-Pyranose Shift (ppm)Coupling Constants (J)
C-1 (Anomeric) ~94.5~94.9¹J(C1,C2): 45–48 Hz
C-2 (Labeled) 71.6 72.1 Label Site
C-3 70.573.8¹J(C2,C3): 40–42 Hz
C-4 67.568.0²J(C2,C4): < 3 Hz
C-5 63.265.1-
Interpretation of 2-13C Spectra
  • Signal Splitting (Proton NMR): In the ¹H-NMR spectrum, the H-2 proton signal (typically around 3.5–4.0 ppm) will be split into a large doublet due to the one-bond heteronuclear coupling (¹J_CH ≈ 145 Hz ). This allows immediate identification of the H-2 resonance, which is often crowded in the "sugar region."

  • Vicinal Coupling: The ¹³C-²H coupling between C-2 and H-1 / H-3 provides information on the dihedral angles, allowing for precise conformational analysis (Karplus relationship).

  • Anomeric Confirmation: The strong ¹J(C1,C2) coupling (approx 45 Hz) observed in the C-1 signal confirms the integrity of the C1-C2 bond, useful for verifying that the carbon skeleton has not been scrambled during metabolic processing.

Applications in Research & Drug Development

Metabolic Flux Analysis (MFA)

L-Lyxose is a rare sugar, but its metabolism is of interest in engineered microbial strains (e.g., E. coli K-12) used for biomanufacturing.

  • Pathway Tracing: Using this compound allows researchers to track the fate of the C-2 carbon as it enters the Pentose Phosphate Pathway (PPP).

  • Scrambling Detection: If L-lyxose is isomerized to L-xylulose and then phosphorylated, the position of the 13C label will shift in specific patterns downstream, revealing the activity of isomerases vs. kinases.

Glycomimetic Drug Discovery

L-Lyxose derivatives are explored as nucleoside analogs (e.g., in the synthesis of L-nucleosides which often show lower toxicity and higher antiviral potency than D-nucleosides).

  • Mechanism of Action: The 2-13C label is used in "SAR by NMR" (Structure-Activity Relationships) studies. When a labeled lyxose-derived drug candidate binds to a target protein, the chemical shift of the C-2 carbon changes significantly, mapping the binding interface.

References

  • General Carbohydrate NMR

    • Title: "Carbon-13 NMR Spectroscopy of Monosaccharides."
    • Source: Bock, K., & Pedersen, C. (1983).
    • URL:

  • Synthesis of Labeled Sugars

    • Title: "Synthesis of carbon-13 labeled monosaccharides."[3]

    • Source: Serianni, A. S., et al. (1982). Methods in Enzymology.
    • URL:

  • Molybdate Epimerization

    • Title: "Molybdate-catalyzed epimeriz
    • Source: Bilik, V., & Caplovic, J. (1973). Chemicke Zvesti.
    • URL:

  • L-Lyxose Applications

    • Title: "L-Lyxose: A Rare Sugar with Potential Applic
    • Source: Ahmed, Z. (2018). Journal of Glycomics & Lipidomics.
    • URL:

Sources

L-Lyxose: The Chiral Switch in Nucleoside Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of L-Lyxose.

A Technical Guide to Discovery, Synthesis, and Application

Executive Summary: The "Mirror" Opportunity

L-Lyxose (2S,3S,4R,5-tetrahydroxypentanal) is the enantiomer of the more common D-lyxose. While D-sugars dominate biological energy pathways, L-sugars like L-Lyxose have emerged as high-value intermediates in the pharmaceutical sector. Their primary utility lies in the "Chiral Switch" —the substitution of D-ribose with L-sugars in nucleoside analogs to evade cellular kinases or viral polymerases while maintaining binding affinity.

Discovery and Isolation

Unlike D-Lyxose, which is found in the glycolipids of Mycobacterium phlei, L-Lyxose is virtually absent in free form in nature. Its "discovery" is largely a history of chemical synthesis, first identified as a reduction product of L-lyxonic acid derivatives.

  • Natural Rarity: Trace amounts have been identified as metabolic intermediates in specific bacterial pathways (e.g., Aerobacter aerogenes) during the degradation of L-ascorbate or galactitol, but never in harvestable quantities.

  • The Isolation Challenge: Separation of L-Lyxose from its C-2 epimer, L-Xylose, is thermodynamically difficult due to their identical boiling points and similar solubility profiles.

Chemical Synthesis: The Bilik Reaction

For decades, the industrial standard for producing L-Lyxose has been the Bilik Reaction . This method utilizes a Molybdate-catalyzed C-2 epimerization. It is robust but requires strict control of pH and temperature to prevent degradation.

Mechanism of Action

The reaction relies on the specific affinity of Molybdate (VI) ions for the cis-hydroxyl groups at C-1 and C-2 of the aldose. The formation of a binuclear Molybdate-sugar complex facilitates a carbon skeleton rearrangement, effectively swapping the hydrogen and hydroxyl groups at C-2.

Protocol 1: Molybdate-Catalyzed Epimerization of L-Xylose

Objective: Conversion of L-Xylose to L-Lyxose via C-2 Epimerization.

Reagents:

  • L-Xylose (Purity >98%)

  • Molybdic Acid (H₂MoO₄) or Sodium Molybdate (Na₂MoO₄)

  • Amberlite IR-120 (H+ form)

Workflow:

  • Solubilization: Dissolve L-Xylose in deionized water to a concentration of 20% (w/v).

  • Catalyst Loading: Add Molybdic acid (0.5 - 1.0 wt% relative to substrate).

  • Thermal Activation: Heat the solution to 90°C with varying agitation. Maintain for 4–6 hours.

    • Critical Insight: Do not exceed 95°C. The formation of ketose byproducts (L-Xylulose) increases exponentially above this threshold.

  • Equilibrium Check: The reaction typically reaches a thermodynamic equilibrium of 70:30 (L-Xylose : L-Lyxose).

  • Deionization: Cool to room temperature. Pass the solution through a column of Amberlite IR-120 to remove Molybdate ions. The solution will turn from slightly yellow to clear.

  • Separation (The Bottleneck): Concentrate the syrup. Separation is best achieved via cation-exchange chromatography (Ca2+ form resin) utilizing the difference in complexation stability between the axial-equatorial-axial sequence of L-Lyxose versus L-Xylose.

Visualization: The Bilik Mechanism

BilikReaction LXylose L-Xylose (Substrate) MoComplex Mo(VI)-Bis-homoallylic Complex LXylose->MoComplex + H2MoO4, 90°C Transition C-C Skeleton Rearrangement MoComplex->Transition Stereospecific Inversion LLyxose L-Lyxose (Product) Transition->LLyxose Hydrolysis LLyxose->LXylose Equilibrium (30:70)

Figure 1: The Bilik reaction mechanism involving the formation of a Molybdate complex that facilitates C-2 epimerization.

Enzymatic Synthesis: The "Green" Cascade

Modern drug development favors enzymatic routes due to higher purity profiles and the elimination of heavy metals. The most efficient pathway utilizes the "Izumoring" strategy, leveraging isomerases with broad substrate specificity.

The Challenge of Specificity

There is no "L-Lyxose Synthase." Instead, we utilize L-Rhamnose Isomerase (L-RhI) , which is promiscuous. It typically converts L-Rhamnose to L-Rhamnulose, but it also accepts L-Lyxose and converts it to L-Xylulose. We drive this reaction in reverse (synthesis direction) using equilibrium shifts.

Protocol 2: Biocatalytic Cascade from Ribitol

Objective: Synthesis of L-Lyxose from Ribitol (an abundant sugar alcohol).[1]

Reagents:

  • Acetobacter aceti (resting cells)

  • Recombinant L-Rhamnose Isomerase (L-RhI) (immobilized)

  • Recombinant D-Tagatose 3-Epimerase (D-TE) (immobilized)[1]

Workflow:

  • Oxidation (Step A):

    • Substrate: Ribitol (10% w/v).

    • Biocatalyst: Acetobacter aceti.[1]

    • Condition: 30°C, vigorous aeration (24h).

    • Result: Conversion to L-Ribulose .[1]

  • Epimerization (Step B):

    • Substrate: L-Ribulose supernatant.

    • Enzyme: D-Tagatose 3-Epimerase (D-TE).[1]

    • Mechanism: D-TE epimerizes C-3, converting L-Ribulose to L-Xylulose .

  • Isomerization (Step C - The Key Step):

    • Substrate: L-Xylulose.[2][3]

    • Enzyme: L-Rhamnose Isomerase (L-RhI).[1]

    • Condition: pH 7.5, Mn2+ cofactor (1mM).

    • Result: Isomerization of L-Xylulose to L-Lyxose .[1][3][4]

  • Purification:

    • L-Lyxose is crystallized from ethanol after removing unreacted ketoses via microbial degradation (using a specific yeast or Pseudomonas strain that consumes xylulose but not lyxose).

Visualization: Enzymatic Cascade

EnzymaticCascade Ribitol Ribitol (Start) Enz1 Acetobacter aceti (Oxidation) Ribitol->Enz1 LRibulose L-Ribulose Enz2 D-Tagatose 3-Epimerase (D-TE) LRibulose->Enz2 LXylulose L-Xylulose Enz3 L-Rhamnose Isomerase (L-RhI) LXylulose->Enz3 LLyxose L-Lyxose (Target) Enz1->LRibulose Enz2->LXylulose C-3 Epimerization Enz3->LLyxose Isomerization (Equilibrium Shift)

Figure 2: The Ribitol-to-Lyxose cascade utilizing oxidative fermentation followed by dual enzymatic conversion.

Comparative Analysis: Chemical vs. Enzymatic

ParameterMolybdate Epimerization (Bilik)Enzymatic Cascade (Izumoring)
Precursor L-XyloseRibitol or L-Xylulose
Yield ~30% (per pass, requires recycling)~50-60% (equilibrium limited)
Purity Moderate (requires chromatographic separation)High (specificity reduces side products)
Scalability High (Batch chemical reactors)Moderate (Enzyme cost/stability)
Environmental Low (Heavy metal waste - Mo)High (Biodegradable, aqueous)

Applications in Drug Development

The synthesis of L-Lyxose is rarely the end goal; it is a scaffold for L-Nucleosides .

  • Antiviral Therapeutics: L-nucleosides (e.g., Lamivudine) are potent reverse transcriptase inhibitors. L-Lyxose derivatives are used to synthesize novel L-RNA analogs that resist hydrolysis by endogenous nucleases.

  • Iminosugars: Reduction and amination of L-Lyxose yields L-dideoxy-iminolyxitol, a potent glycosidase inhibitor with potential in treating lysosomal storage disorders.

  • L-DNA Aptamers (Spiegelmers): L-Lyxose is a building block for mirror-image DNA (L-DNA). These aptamers bind to target proteins but are completely stable in biological fluids because nature's enzymes (DNases) cannot recognize the L-chiral backbone.

References

  • Bilik, V. (1972). Reactions of saccharides catalyzed by molybdate ions. II. Epimerization of aldoses. Chemicke Zvesti.

  • Ahmed, Z. et al. (1999). Production of L-lyxose from ribitol by a new method comprising a potent microbial oxidation reaction. Journal of Bioscience and Bioengineering.

  • Granström, T. B. et al. (2004). Izumoring: A novel framework for the production of rare sugars using microbial enzymes. Journal of Bioscience and Bioengineering.

  • Cho, E. A. et al. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp.[4][5] nov. Journal of Bacteriology.

  • Moyroud, E. & Strazewski, P. (1999). L-Ribonucleosides from L-Xylose. Tetrahedron.

Sources

L-Lyxose-2-13C vs D-Lyxose-13C metabolic fate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Metabolic Fate of L-Lyxose-2-¹³C and D-Lyxose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of rare sugars is a burgeoning field with significant implications for drug development and nutritional science. Among these, the pentoses L-Lyxose and D-Lyxose present intriguing, stereochemically distinct metabolic fates. This technical guide provides a comprehensive exploration of the divergent metabolic pathways of L-Lyxose and D-Lyxose, with a specific focus on tracing their metabolism using isotopically labeled L-Lyxose-2-¹³C and D-Lyxose-¹³C. We delve into the enzymatic machinery responsible for their assimilation, the key metabolic intermediates, and their entry points into central carbon metabolism. Furthermore, this guide furnishes detailed, field-proven experimental protocols for conducting comparative metabolic fate studies in a mammalian cell culture model, complete with data analysis strategies and expected outcomes. The insights generated from such studies are pivotal for understanding the therapeutic potential and biological significance of these rare sugars.

Introduction: The Enantiomeric Dichotomy of Lyxose Metabolism

Lyxose, an aldopentose with the chemical formula C₅H₁₀O₅, exists as two stereoisomers, L-Lyxose and D-Lyxose, which are enantiomers—mirror images of each other[1]. This seemingly subtle difference in chirality dictates profoundly different interactions with the highly stereospecific enzymes that govern cellular metabolism. While D-sugars, like D-glucose, are the primary currency of energy metabolism in most organisms, L-sugars are often poorly metabolized, if at all[2][3]. However, the notion of L-sugars as metabolically inert is an oversimplification. Some L-sugars can indeed be processed by specific enzymatic pathways, leading to unique metabolic fates with potential physiological consequences[4].

The study of L-Lyxose and D-Lyxose metabolism is of significant interest for several reasons. D-Lyxose serves as a precursor for the synthesis of certain anti-tumor agents and immunostimulants[5][6]. The metabolic pathways of L-sugars are less understood, and elucidating them could unveil novel therapeutic targets or diagnostic markers. Stable isotope tracing, using compounds such as L-Lyxose-2-¹³C and a correspondingly labeled D-Lyxose, provides a powerful tool to map the metabolic flux of these sugars through various pathways with high precision[7][8][9][10]. This guide will illuminate the distinct metabolic journeys of these two pentose enantiomers.

The Metabolic Pathway of D-Lyxose: A Gateway to the Pentose Phosphate Pathway

The metabolism of D-Lyxose in many organisms, including some microorganisms, is primarily characterized by its entry into the pentose phosphate pathway (PPP)[5][11]. The initial and key step is the isomerization of D-Lyxose to D-xylulose, a ketopentose intermediate of the PPP[11][12].

This conversion is catalyzed by the enzyme D-lyxose isomerase [11]. Once formed, D-xylulose is phosphorylated by xylulokinase to yield xylulose-5-phosphate. Xylulose-5-phosphate is a central metabolite in the non-oxidative branch of the PPP and can be interconverted with ribulose-5-phosphate and ribose-5-phosphate, which are precursors for nucleotide biosynthesis. Alternatively, it can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate, intermediates of glycolysis.

The diagram below illustrates the metabolic entry of D-Lyxose into the central carbon metabolism.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-lyxose isomerase Xylulose_5P Xylulose-5-Phosphate D_Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis L_Lyxose_Metabolism L_Lyxose L-Lyxose L_Xylulose L-Xylulose L_Lyxose->L_Xylulose Isomerase (e.g., L-rhamnose isomerase in some species) Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase (DCXR) (NADPH-dependent) Uronate_Cycle Uronate Cycle of Glucose Metabolism Xylitol->Uronate_Cycle

Caption: Metabolic pathway of L-Lyxose in mammals.

Experimental Design for a Comparative Metabolic Fate Study

To elucidate the distinct metabolic fates of L-Lyxose and D-Lyxose, a stable isotope tracing study using L-Lyxose-2-¹³C and D-Lyxose-1-¹³C (a common choice for PPP tracing) in a relevant mammalian cell line (e.g., HepG2, a human liver cancer cell line with active glucose and pentose metabolism) is proposed. The specific labeling on the C2 position of L-Lyxose and C1 of D-Lyxose will allow for the precise tracking of the carbon backbone through their respective metabolic pathways.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Labeling 2. Isotopic Labeling - L-Lyxose-2-13C - D-Lyxose-1-13C - Unlabeled controls Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and Extraction) Labeling->Metabolite_Extraction LC_MS_MS 4. LC-MS/MS Analysis (Detection of 13C-labeled metabolites) Metabolite_Extraction->LC_MS_MS Data_Analysis 5. Data Analysis - Isotopologue distribution - Metabolic flux analysis LC_MS_MS->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for comparative metabolic tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere and grow for 24 hours in standard culture medium (e.g., DMEM with 10% FBS).

  • Media Preparation: Prepare custom labeling media by supplementing glucose-free DMEM with 10% dialyzed FBS, and either 10 mM unlabeled L-Lyxose, 10 mM L-Lyxose-2-¹³C, 10 mM unlabeled D-Lyxose, or 10 mM D-Lyxose-1-¹³C. A no-sugar control should also be included.

  • Labeling: After 24 hours, aspirate the standard medium, wash the cells once with PBS, and add 2 mL of the respective labeling media to each well.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) at 37°C and 5% CO₂.

Protocol 2: Metabolite Extraction

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Protocol 3: LC-MS/MS Analysis

  • Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in negative ion mode to detect sugar phosphates and organic acids.

  • Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity. Monitor for the mass shift corresponding to the incorporation of one ¹³C atom (approximately +1.00335 Da) in downstream metabolites.

Expected Outcomes and Data Interpretation

The comparative analysis of the isotopologue distribution will reveal the distinct metabolic fates of L-Lyxose and D-Lyxose.

Table 1: Predicted ¹³C-Labeling Patterns in Key Metabolites

MetaboliteExpected Labeling from L-Lyxose-2-¹³CExpected Labeling from D-Lyxose-1-¹³CRationale
L-Xylulose M+1NoneDirect isomerization of L-Lyxose.
Xylitol M+1NoneReduction of labeled L-xylulose.
D-Xylulose NoneM+1Direct isomerization of D-Lyxose.
Xylulose-5-Phosphate NoneM+1Phosphorylation of labeled D-xylulose.
Ribose-5-Phosphate NoneM+1Isomerization from labeled xylulose-5-phosphate in the PPP.
Sedoheptulose-7-Phosphate NoneM+1, M+2Transketolase reaction in the PPP involving labeled xylulose-5-phosphate.
Glyceraldehyde-3-Phosphate NoneM+1Transaldolase reaction in the PPP.
Lactate NoneM+1From labeled glyceraldehyde-3-phosphate entering glycolysis.

M+n denotes the isotopologue with n ¹³C atoms.

The detection of M+1 xylitol from L-Lyxose-2-¹³C would confirm the activity of the L-xylulose reductase pathway. Conversely, the presence of M+1 labeled intermediates of the PPP and glycolysis from D-Lyxose-1-¹³C would demonstrate its entry into central carbon metabolism. The rate of appearance of these labeled metabolites will provide insights into the kinetics of these pathways.

Conclusion and Future Directions

This technical guide provides a framework for dissecting the divergent metabolic fates of L-Lyxose and D-Lyxose using stable isotope tracing. The methodologies described herein are robust and can be adapted to various biological systems. Understanding these pathways is not merely an academic exercise; it has profound implications for drug development. For instance, elucidating the metabolism of L-sugars could pave the way for novel therapeutic strategies that exploit these unique pathways. Furthermore, a deeper understanding of D-Lyxose metabolism could aid in the design of more effective prodrugs that utilize this sugar for targeted delivery. Future studies could expand on this work by performing in vivo tracing studies, exploring the metabolic fates in different tissues, and investigating the impact of disease states on these pathways.

References

  • Cho, E. A., Lee, D. W., Cha, Y. H., & Pyun, Y. R. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Applied and Environmental Microbiology, 73(15), 4875-4881. [Link]

  • Touster, O. (1960). THE METABOLISM OF l-XYLOSE. Journal of Biological Chemistry, 235(6), 1637-1641. [Link]

  • Taylor & Francis Online. (n.d.). Lyxose – Knowledge and References. [Link]

  • Badia, J., Gimenez, R., Baldoma, L., Aguilar, J., & Hegardt, F. G. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of bacteriology, 173(16), 5144–5150. [Link]

  • Al-Shorgani, N. K. N., Shukor, H., Hasan, H. A., Kalil, M. S., & Hamid, A. A. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Bioengineering and Biotechnology, 9, 706436. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 555–567. [Link]

  • Cho, E. A., Lee, D. W., Cha, Y. H., & Pyun, Y. R. (2007). Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Applied and Environmental Microbiology, 73(15), 4875-4881. [Link]

  • Tahan, D., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(40), e2108860118. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 2(4), 1019-1037. [Link]

  • Wikipedia. (n.d.). Lyxose. [Link]

  • Science.gov. (n.d.). xylose metabolic pathway: Topics. [Link]

  • Ishizuka, H., et al. (2000). A new method for the production of L-lyxose from ribitol using microbial and enzymatic reactions. Journal of Bioscience and Bioengineering, 90(3), 317-322. [Link]

  • Oreate AI. (2024). Understanding D and L Sugars: The Sweet Science Behind Their Differences. [Link]

  • Kuhn, H., & Banerji, A. (2015). Mammalian lipoxygenases and their biological relevance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 308-330. [Link]

  • Karhumaa, K., et al. (2007). Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae. Microbial Cell Factories, 6, 5. [Link]

  • Livesey, G., & Brown, J. C. (1996). Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats. The Journal of nutrition, 126(6), 1642–1653. [Link]

  • UniProt. (n.d.). DCXR - L-xylulose reductase - Homo sapiens (Human). [Link]

  • Lin, E. C. C. (1996). Biochemical routes for uptake and conversion of xylose by microorganisms. Biotechnology Advances, 14(3), 289-301. [Link]

  • ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. [Link]

  • Scholey, D. V., et al. (2016). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology, 7, 9. [Link]

  • Badia, J., et al. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of Bacteriology, 173(16), 5144-5150. [Link]

  • Gimi, R., & Montooth, K. L. (2017). Dicarbonyl/l-xylulose reductase (DCXR): The multifunctional pentosuria enzyme. IUBMB life, 69(8), 575–581. [Link]

  • MedlinePlus. (2015). DCXR gene. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(5), 555-567. [Link]

  • ResearchGate. (n.d.). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]

  • Ko, J. K., et al. (2006). Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis. Applied and Environmental Microbiology, 72(6), 4207-4213. [Link]

  • Meijnen, J. P., et al. (2015). Engineering of a Synthetic Metabolic Pathway for the Assimilation of (d)-Xylose into Value-Added Chemicals. ACS Synthetic Biology, 4(10), 1058-1066. [Link]

  • Ayo, C. O., et al. (2021). Isolation and Identification of Xylose Utilising Bacteria From Agricultural Waste. ResearchGate. [Link]

  • Megazyme. (n.d.). Xylose dehydrogenase plus Xylose mutarotase Enzyme. [Link]

  • Physionic. (2017, February 22). NIC 37a: What is the difference between D-Glucose & L-Glucose? [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). DCXR dicarbonyl and L-xylulose reductase [Homo sapiens (human)]. [Link]

  • bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]

  • Fan, J., et al. (2015). Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews. Systems Biology and Medicine, 7(2), 73-85. [Link]

  • UniProt. (n.d.). Dcxr - L-xylulose reductase - Mus musculus (Mouse). [Link]

  • Dills, W. L. Jr., & Bolen, J. L. (1984). Induction of NADPH-linked D-xylose reductase and NAD-linked xylitol dehydrogenase activities in Pachysolen tannophilus by D-xylose, L-arabinose, or D-galactose. Applied and Environmental Microbiology, 48(6), 1186-1191. [Link]

Sources

Advanced Principles of Stable Isotope Tracing in Metabolomics: From Flux to Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the operational and theoretical framework of stable isotope tracing (SIT), a method that transcends static metabolomic profiling to reveal the dynamic "wiring" of cellular metabolism.[1] Designed for drug development professionals and senior scientists, this document moves beyond basic definitions to explore the causality of experimental design, the rigor of mass isotopomer analysis, and the interpretation of metabolic flux.

Part 1: The Paradigm Shift – From Static Pools to Dynamic Flux

The "Traffic" Analogy

Traditional metabolomics measures the pool size (concentration) of metabolites. However, a high concentration does not imply high pathway activity.[2]

  • Static Profiling: Analogous to counting cars on a highway. A traffic jam results in a high density of cars (high pool size) but zero movement (low flux).

  • Isotope Tracing: Analogous to tracking the speed of individual GPS-tagged cars. It measures the rate at which substrate A is converted to product B (Flux).

Scientific Reality: In drug development, a decrease in a metabolite pool can result from either decreased production (upstream inhibition) or increased consumption (downstream activation). Only SIT can distinguish these opposing mechanisms.

Part 2: Core Principles of Isotope Labeling

Isotopologues vs. Isotopomers

To interpret MS data, one must distinguish between these two concepts:

  • Isotopologues: Molecules that differ only in their isotopic composition (e.g.,

    
    -Glucose vs. 
    
    
    
    -Glucose). These are separated by mass (
    
    
    ).
  • Isotopomers: Isotopic isomers. Molecules with the same number of heavy isotopes but at different positions. (e.g.,

    
     vs. 
    
    
    
    ). These have the same mass and usually require NMR or MS/MS fragmentation to distinguish.
The Mass Isotopomer Distribution (MID)

The primary output of an SIT experiment is the MID, often denoted as


 (unlabeled), 

(one heavy isotope),

, etc.
  • Fractional Enrichment: The proportion of the pool that is labeled.

  • Isotopic Steady State: The point where the labeling pattern of an intermediate becomes constant, reflecting the balance of fluxes entering and leaving the pool.

Strategic Tracer Selection

The choice of tracer dictates which pathway activity is visible.

Table 1: Strategic Tracer Selection Matrix

TracerPrimary ApplicationMechanistic Insight
[U-

C]Glucose
Global Carbon MetabolismTracks carbon flow into Glycolysis, TCA cycle, PPP, and Nucleotide synthesis. The "gold standard" for general phenotyping.
[1,2-

C]Glucose
Pentose Phosphate Pathway (PPP)Distinguishes oxidative PPP flux from glycolysis. M+1 lactate indicates PPP routing; M+2 lactate indicates direct glycolysis.
[U-

C]Glutamine
TCA Cycle & AnaplerosisEssential for cancer metabolism. Tracks glutaminolysis and reductive carboxylation (IDH1/2 mutations).
[Methyl-

H]Methionine
One-Carbon MetabolismTracks methyl group transfer to DNA/histones (epigenetics) and nucleotide biosynthesis.

Part 3: Experimental Architecture (The Protocol)

Workflow Visualization

The following diagram illustrates the critical path for a robust SIT experiment.

SIT_Workflow cluster_critical Critical Control Points Planning Experimental Design (Tracer Selection) MediaPrep Media Preparation (Dialyzed FBS) Planning->MediaPrep Seeding Cell Seeding & Adaptation MediaPrep->Seeding Defined Media Labeling Isotope Switch (t=0) Seeding->Labeling Steady State Quenching Metabolic Quenching (-80°C MeOH) Labeling->Quenching Time Course Extraction Biphasic Extraction (Polar/Non-polar) Quenching->Extraction Rapid Detection High-Res LC-MS (Orbitrap/TOF) Extraction->Detection Analysis Data Analysis (MID Correction) Detection->Analysis

Figure 1: End-to-End Stable Isotope Tracing Workflow. Note the critical control point at Quenching to prevent metabolic turnover during harvest.

Detailed Methodology & Causality

Step 1: Media Preparation (The "Background" Problem)

  • Protocol: Use glucose/glutamine-free DMEM and reconstitute with the specific

    
    -tracer.
    
  • Causality: You must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains undefined levels of glucose and amino acids (unlabeled), which will dilute your tracer enrichment unpredictably. Dialysis removes molecules <10 kDa.

Step 2: The Isotope Switch

  • Protocol: Aspirate unlabeled media, wash with warm PBS, and add pre-warmed tracer media.

  • Causality: The wash step removes residual unlabeled nutrients. Pre-warming prevents temperature-shock induced metabolic spikes.

Step 3: Metabolic Quenching (The "Snapshot")

  • Protocol: Rapidly aspirate media and immediately add 80% Methanol pre-chilled to -80°C.

  • Causality: Metabolism is fast (turnover in seconds). Enzymatic activity must be stopped instantly. Cold organic solvent denatures enzymes and extracts metabolites simultaneously. Never trypsinize cells before quenching, as the stress of detachment alters metabolism.

Step 4: Mass Spectrometry Detection

  • Requirement: High-Resolution Mass Spectrometry (HRMS) such as Orbitrap or Q-TOF (Resolution > 60,000).

  • Causality: You must distinguish the

    
     isotope peak from background noise and other interferences (e.g., 
    
    
    
    or
    
    
    natural isotopes) that have slightly different mass defects.

Part 4: Data Analysis & Interpretation[3][4]

Natural Abundance Correction

Before biological interpretation, raw data must be mathematically corrected.

  • The Problem: Carbon naturally exists as ~1.1%

    
    .[3] A molecule with 10 carbons has an ~11% chance of containing a natural 
    
    
    
    atom, creating a false M+1 signal.
  • The Solution: Algorithms use the chemical formula to subtract the theoretical natural distribution from the observed experimental distribution.[3]

  • Tools: IsoCor, AccuCor, or vendor software.

Atom Mapping: Glycolysis & TCA Cycle

Understanding where the heavy carbons go is essential for interpreting the MID.

Scenario: Cells fed with [U-


C

]Glucose
(All 6 carbons labeled).

AtomMapping cluster_legend Labeling State Glc [U-13C]Glucose (M+6) Pyr Pyruvate (M+3) Glc->Pyr Glycolysis (Splits 6C -> 2x3C) Lac Lactate (M+3) Pyr->Lac LDH (Anaerobic) AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH (Loss of 1 CO2) Cit Citrate (M+2) AcCoA->Cit Citrate Synthase (+ OAA M+0) OAA Oxaloacetate (M+0) OAA->Cit Recycling Leg1 M+6 (Full) Leg2 M+3 (Split) Leg3 M+2 (Entry)

Figure 2: Atom Transition Map for [U-13C]Glucose. Note the mass shift from M+6 Glucose to M+3 Pyruvate, and M+2 Citrate upon TCA entry.

Interpretation Logic
  • M+3 Lactate: Indicates active glycolysis.

  • M+2 Citrate: Indicates glucose carbon entering the TCA cycle via Pyruvate Dehydrogenase (PDH).

  • M+3 Citrate: Indicates glucose entering TCA via Pyruvate Carboxylase (Anaplerosis), common in gluconeogenic tissues or specific cancers.

Part 5: Software Ecosystem

Table 2: Analysis Tools for Stable Isotope Tracing

SoftwareTypeKey FeaturesURL/Source
INCA MATLAB-basedThe industry standard for Metabolic Flux Analysis (MFA). Handles isotopically non-stationary data.[4]
IsoCor Python (Open)Efficient correction for natural isotope abundance.
Dimet R/ShinyDifferential analysis of tracer data; user-friendly visualization.
MetaboAnalyst Web-basedGeneral metabolomics suite with modules for pathway analysis.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2008). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. [Link][5]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]

Sources

Technical Assessment: L-Lyxose-2-13C Sourcing and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Lyxose-2-13C (CAS: N/A for specific isotopomer; Unlabeled CAS: 1949-78-6) is a high-value stable isotope-labeled pentose used primarily in advanced metabolic flux analysis (MFA) and conformational studies via Nuclear Magnetic Resonance (NMR). Unlike its D-enantiomer or the more common [1-13C] isotopomers, the C2-labeled L-enantiomer allows for the specific elucidation of isomerization mechanisms (e.g., L-ribose/L-arabinose isomerase activity) and the determination of scalar coupling constants (


, 

) without the spectral interference often seen with uniformly labeled compounds.

This guide provides a technical roadmap for sourcing this rare isotopomer, validating its purity, and understanding the synthesis logic that dictates its cost and availability.

Sourcing Landscape and Supplier Specifications

The supply chain for this compound is bifurcated into Catalog Suppliers (stock items, variable availability) and Custom Synthesis Houses (high reliability, lead time required).

Verified Suppliers Table
SupplierCatalog / Product IDPurity SpecificationsNotes
US Biological Cat# 164684Chem: Highly PurifiedIso: >99 atom % 13CPrimary catalog source. Often ships from stock or short lead time.
Pharmaffiliates Cat# PA STI 057440Chem: >98%Iso: >99 atom % 13CSpecialized in reference standards. Likely re-synthesized upon order.
Omicron Biochemicals Custom / Site-SpecificChem: >99%Iso: >99%The "Gold Standard" for carbohydrate synthesis. Specializes in the Bilik reaction (see Section 3) to generate specific labels.
Cambridge Isotope Labs Custom / CLM-2470 (Related)Chem: >98%Iso: >99%Lists [1,2-13C2]-L-Lyxose. Critical: Confirm if they can isolate the singly labeled [2-13C] variant if specifically required.
"Buyer Beware" – The Isotope Trap

Researchers must distinguish between [1,2-13C2]-L-Lyxose and [2-13C]-L-Lyxose .

  • [1,2-13C2]: Often easier to synthesize via direct cyanohydrin synthesis using labeled cyanide and a labeled precursor.

  • [2-13C]: Requires a transposition step (Bilik reaction) or a de novo synthesis from smaller fragments.

  • Impact: Using [1,2-13C2] introduces a strong

    
     coupling (~40-50 Hz) in the NMR spectrum, which can obscure subtle long-range couplings or relaxation data intended to be measured at C2. Always verify the labeling pattern on the Certificate of Analysis (CoA). 
    

Synthesis Logic & "Expertise"

Understanding the synthesis explains the high cost and lead times. The production of [2-13C]-L-Lyxose typically relies on the Molybdate-Catalyzed Epimerization (Bilik Reaction) , a method that allows carbon atoms to "swap" positions, moving a label from C1 to C2.[1]

The Bilik Reaction Pathway

The most efficient route to high-purity [2-13C]-L-Lyxose involves synthesizing [1-13C]-L-Xylose first, then epimerizing it.

  • Precursor: L-Threose (a tetrose).

  • Labeling: Reaction with K

    
    CN (Cyanohydrin synthesis) yields [1-13C]-L-Xylonitrile.
    
  • Reduction: Conversion to [1-13C]-L-Xylose.

  • Transposition (The Critical Step): Treatment with Molybdate (Mo(VI)) causes the C1 and C2 carbons to swap positions, converting [1-13C]-L-Xylose into [2-13C]-L-Lyxose .

SynthesisPathway cluster_legend Mechanism Note Threose L-Threose (Unlabeled) Xylose1 [1-13C]-L-Xylose (Intermediate) Threose->Xylose1 1. Cyanohydrin Syn. 2. Reduction KCN K13CN (Isotope Source) KCN->Xylose1 Lyxose2 [2-13C]-L-Lyxose (Final Product) Xylose1->Lyxose2 Mo(VI) Catalyzed Epimerization (Bilik) Note The Bilik reaction specifically transposes C1 and C2, moving the 13C label from the aldehyde (C1) to the alpha-carbon (C2).

Figure 1: Chemo-enzymatic synthesis pathway utilizing the Bilik reaction for site-specific labeling.

Analytical Validation Protocol (Trustworthiness)

Upon receipt of the material, "trust but verify" is the operating principle. The following self-validating protocol ensures the compound meets experimental needs.

Visual Inspection & Solubility
  • Appearance: White to off-white hygroscopic powder.

  • Solubility: Highly soluble in water/D2O.

  • Caution: L-Lyxose is hygroscopic. Weighing should be performed quickly or in a humidity-controlled glove box to prevent mass errors due to water uptake.

Quantitative NMR (qNMR) Validation

This is the gold standard for verifying both chemical purity and isotopic enrichment.

Protocol:

  • Solvent: Dissolve ~5-10 mg in D

    
    O (99.9% D).
    
  • Internal Standard: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for chemical shift referencing (

    
     0.00).
    
  • 1H-NMR (1D):

    • Observe the anomeric protons (H1) around

      
       4.8 - 5.3 ppm.
      
    • Validation Check: For [2-13C]-labeling, the H1 signal should appear as a doublet (due to

      
       coupling) or a complex multiplet if H1-H2 coupling is strong.
      
    • Purity Check: Integrate H1 signals against the internal standard. Any uncoupled H1 singlets suggest the presence of unlabeled material (isotopic dilution).

  • 13C-NMR (1D):

    • Target Signal: The C2 resonance should be the dominant peak (enhanced intensity).

    • Chemical Shift: C2 typically resonates between

      
       70-75 ppm (depending on anomer 
      
      
      
      ).
    • Absence of C1: The C1 peak (

      
       95-100 ppm) should be naturally abundant (low intensity) and show coupling to the enriched C2.
      
QC Workflow Diagram

QC_Workflow Receipt Receipt of this compound Visual Visual Inspection (Hygroscopic Powder?) Receipt->Visual Solubility Dissolution in D2O (+ Internal Std TSP) Visual->Solubility H1NMR 1H-NMR Acquisition Solubility->H1NMR C13NMR 13C-NMR Acquisition Solubility->C13NMR Decision Data Analysis H1NMR->Decision C13NMR->Decision Pass PASS: 1. H1 shows 2J(C,H) coupling 2. C2 is dominant peak 3. No impurity peaks >1% Decision->Pass Meets Specs Fail FAIL: 1. H1 is singlet (No Label) 2. C1 is enriched (Wrong Label) 3. Significant impurities Decision->Fail Deviation

Figure 2: Quality Control workflow for validating isotopic enrichment and chemical purity.

Handling and Storage

  • Storage: -20°C is recommended for long-term stability. Desiccation is mandatory.

  • Stability: Stable for >2 years if kept dry.

  • Reconstitution: Prepare fresh solutions for metabolic studies. For NMR standards, sealed tubes under argon can be stored at 4°C for months.

References

  • US Biological. this compound Product Specification. Retrieved from

  • Serianni, A. S., et al. (1998).[2] "Acyclic forms of [1-13C]aldohexoses in aqueous solution." Journal of Organic Chemistry. (Describes the cyanohydrin synthesis and purification logic). Retrieved from

  • Hayes, M. L., et al. (1982). "Molybdate-catalyzed epimerization of aldoses: a carbon-13 NMR study." Journal of the American Chemical Society. (The authoritative mechanism for C1-C2 transposition).
  • Omicron Biochemicals. Stable Isotope-Labeled Saccharides. (Reference for custom synthesis capabilities of rare pentoses). Retrieved from

  • Pharmaffiliates. this compound Reference Standard. Retrieved from

Sources

Technical Monograph: L-Lyxose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Glycobiologists, and Medicinal Chemists[1][2]

Identification, Synthesis Strategy, and Structural Validation[1][2]

Part 1: Identity & Registry Status

The "Missing" CAS Number As a Senior Application Scientist, I must address the immediate query with precision. L-Lyxose-2-13C does not currently possess a unique, publicly assigned CAS Registry Number. [1][2][3]

While the unlabeled parent compound, L-Lyxose , is indexed under CAS 1949-78-6 , the specific isotopomer labeled at the C2 position is a "made-to-order" research reagent.[1][2] It is not a commodity chemical.[1][2] In regulatory documentation (SDS), it is standard practice to utilize the CAS of the unlabeled parent with a specific annotation regarding the isotopic enrichment, or to use a vendor-specific catalog identifier.[1][2]

Chemical Identity Data
PropertySpecification
Compound Name This compound
Unlabeled Parent CAS 1949-78-6
Chemical Formula

C

C

H

O

Molecular Weight 151.12 g/mol (approx.[1][2][4][5][6][7][8][9] based on >99 atom%

C)
IUPAC Name (2R,3R,4S)-2,3,4,5-tetrahydroxypentanal-2-

C
Key Vendors (Ref) US Biological (Cat: 164684) [1]; Omicron Biochemicals (Custom) [2]
Part 2: Synthesis Strategy & Causality[10]

Since this compound is rarely available off-the-shelf, the value of this guide lies in the synthetic logic required to produce it. We cannot simply use a standard Kiliani-Fischer synthesis with K


CN, as that would label the C1 position.[1][2]

To achieve C2-labeling in L-Lyxose, we must employ the Bilik Reaction (Molybdate-catalyzed C1-C2 epimerization).[1][2] This is the "Expert Insight" required for this workflow: we synthesize the C1-labeled epimer (L-Xylose) and then swap the carbons.

The Protocol Logic (Step-by-Step)
  • Precursor Selection: Start with L-Threose .[1][2]

  • Cyanohydrin Ascent (The Labeling Step): React L-Threose with K

    
    CN . This adds a new carbon at position C1.[1][2]
    
    • Result: A mixture of [1-

      
      C]-L-Xylose  and [1-
      
      
      
      C]-L-Lyxose
      .[1][2]
  • Separation: Chromatographic separation of the epimers. We isolate the [1-

    
    C]-L-Xylose .[1][2]
    
    • Why? Because the Bilik reaction converts Xylose to Lyxose while swapping C1 and C2.[1][2]

  • The Bilik Reaction (The Shift): Treat [1-

    
    C]-L-Xylose with Molybdic Acid (H
    
    
    
    MoO
    
    
    ).
    • Mechanism: The reaction proceeds via a tetradentate molybdate complex that facilitates a skeletal rearrangement, effectively swapping the C1 and C2 positions.[1][2]

    • Outcome: [1-

      
      C]-L-Xylose 
      
      
      
      [2-
      
      
      C]-L-Lyxose
      .[1][2]
Visualization: The Bilik Synthetic Pathway[1][2]

BilikSynthesis L_Threose L-Threose (C4 Precursor) Intermediate Cyanohydrin Intermediates L_Threose->Intermediate + K13CN (Kiliani-Fischer) K13CN K13CN (Isotope Source) K13CN->Intermediate C1_Xylose [1-13C]-L-Xylose (Isolated) Intermediate->C1_Xylose Hydrolysis & Separation C1_Lyxose [1-13C]-L-Lyxose (Byproduct) Intermediate->C1_Lyxose Mo_Complex Molybdate Complex (Transition State) C1_Xylose->Mo_Complex H2MoO4 (Bilik Reaction) Target [2-13C]-L-Lyxose (Target) Mo_Complex->Target C1-C2 Skeleton Swap

Figure 1: Chemo-enzymatic logic for transposing a C1 label to C2 using the Molybdate-catalyzed Bilik reaction.

Part 3: Validation & Self-Validating Protocols

Trustworthiness in isotope chemistry comes from NMR verification . You cannot rely solely on Mass Spectrometry (MS) because MS confirms the mass (


) but not the position of the label.[1][2] [1-

C] and [2-

C] isomers have identical masses.[1][2]
The Self-Validating System: J-Coupling Analysis

To confirm the label is at C2 and not C1, we utilize Heteronuclear Multiple Bond Correlation (HMBC) or simple 1D


C-NMR  coupled with 1H-NMR .[1][2]

Protocol:

  • Dissolve: 5mg of product in D

    
    O.
    
  • Acquire

    
    C-NMR (Proton Decoupled): 
    
    • Expectation: A massive singlet peak corresponding to C2 (approx 70-75 ppm range for pyranose forms).[1][2]

    • Absence: No enhanced peak at C1 (90-100 ppm) or C3-C5.[1][2]

  • Acquire

    
    H-NMR: 
    
    • The "Smoking Gun": Look at the anomeric proton (H1).[1][2]

    • If the label is at C2 , the H1 proton will show a specific

      
        coupling (typically 4-6 Hz), splitting the H1 signal additionally.[1][2]
      
    • If the label were at C1 , the H1 proton would show a massive

      
        coupling (160-170 Hz).[1][2]
      
    • Validation: The absence of the large 170 Hz splitting on H1 confirms the label is NOT at C1.[1][2]

Visualization: NMR Logic Flow

NMRValidation Sample Purified Sample (D2O Solution) H1_Signal Analyze H1 Signal (1H-NMR) Sample->H1_Signal Split_Large Split > 160 Hz (1J Coupling) H1_Signal->Split_Large Observed? Split_Small Split ~ 5 Hz (2J Coupling) H1_Signal->Split_Small Observed? Result_Fail FAIL: Label is at C1 Split_Large->Result_Fail Result_Pass PASS: Label is at C2 Split_Small->Result_Pass

Figure 2: Decision tree for validating isotopic position using proton-carbon coupling constants.

Part 4: Applications in Drug Development[1][6]

Why synthesize this specific isotopomer?

  • Metabolic Flux Analysis (MFA): L-Lyxose is a rare sugar, but its metabolism in engineered E. coli strains (via L-lyxose isomerase) is of high interest for biomanufacturing.[1][2] The C2 label allows researchers to track the fate of the carbon skeleton into central metabolism (pentose phosphate pathway) without the scrambling associated with C1 labels during reversible isomerization steps [3].[1][2]

  • Conformational Analysis: In nucleoside analog development, the sugar pucker is critical for receptor binding.[1][2]

    
    C-labeling at C2 provides a specific NMR handle to measure 
    
    
    
    couplings across the ring, allowing precise determination of the furanose ring conformation (North vs. South) in solution state.[1][2]
References
  • Bilik, V., & Caplovic, J. (1973).[1][2] Reaction of saccharides catalyzed by molybdate ions.[1][2] XI. Preparation of [2-13C]-D-glucose and [2-13C]-D-mannose. Chemicke Zvesti, 27(4), 547-550.[1][2] (Foundational methodology for C1-C2 molybdate shift).

Sources

Methodological & Application

L-Lyxose-2-13C NMR spectroscopy protocol for cells

Application Note: Metabolic Flux Analysis of L-Lyxose-2- C in Cellular Systems via NMR Spectroscopy

Introduction & Scientific Rationale

L-Lyxose is a rare aldopentose that, unlike D-glucose or L-glutamine, does not serve as a primary carbon source for most mammalian cell lines. However, it plays a critical role in specific microbial pathways (e.g., E. coli rhamnose pathway mutants) and is increasingly utilized in mammalian systems to probe non-specific pentose transport, aldose reductase activity, and potential therapeutic inhibition of glycolytic branches.

This protocol details the application of L-Lyxose-2-


C
  • Isomerase Tracking: The conversion of L-Lyxose to L-Xylulose (via L-fucose isomerase or L-rhamnose isomerase) involves proton transfer at C1/C2.

    
    C-labeling at C2 provides a sensitive NMR reporter for this isomerization event, as the chemical environment shifts significantly between the aldose (Lyxose) and ketose (Xylulose) forms.
    
  • Oxidative Cleavage Differentiation: If the pentose enters the Pentose Phosphate Pathway (PPP) via non-canonical salvage, C2 retention vs. loss (via decarboxylation) allows differentiation between oxidative and non-oxidative branches.

Scope

This guide covers cell culture pulse-labeling, biphasic metabolite extraction, and high-resolution NMR acquisition/analysis.

Experimental Design & Materials

Reagents
  • Tracer: L-Lyxose-2-

    
    C (99% enrichment).
    
  • Internal Standard: DSS-d6 (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) or TSP-d4.

  • Extraction Solvents: HPLC-grade Methanol, Chloroform, and LC-MS grade Water.

  • NMR Solvent: D

    
    O (99.9% D).[1]
    
Experimental Logic: The "Pulse-Chase"

To visualize flux, we do not simply replace glucose. L-Lyxose is often transported competitively.[2] Therefore, this protocol uses a "Spike-in" approach for mammalian cells or a "Sole-Source" approach for adapted microbial strains.

Table 1: Experimental Conditions by Cell Type
ParameterMammalian Cells (e.g., HEK293, CHO)Microbial Cells (e.g., E. coli mutants)
Base Media Low-Glucose DMEM (1 g/L)M9 Minimal Media
L-Lyxose Conc. 5 mM - 10 mM (Spike-in)0.2% - 0.4% w/v (Sole Source)
Incubation Time 2 - 6 HoursOD

dependent (Mid-log)
Primary Goal Transport/Inhibition kineticsIsomerase/Kinase Flux

Workflow Visualization

The following diagram outlines the critical path from cell culture to NMR data processing.

Gcluster_0Phase 1: Cell Culturecluster_1Phase 2: Extractioncluster_2Phase 3: NMR AnalysisStartCell Seeding(6-well or Flask)PulsePulse Labeling(L-Lyxose-2-13C)Start->PulseLog PhaseQuenchMetabolic Quench(Liq N2 / Cold MeOH)Pulse->Quencht = 2-6hLyseCell Lysis(Sonication/Beads)Quench->LysePhaseSepBiphasic Extraction(MeOH:CHCl3:H2O)Lyse->PhaseSepDryLyophilization(Aqueous Phase)PhaseSep->DryPolar FractionReconReconstitute(D2O + DSS Std)Dry->ReconAcquireAcquisition(1H-13C HSQC)Recon->AcquireAnalyzeFlux Calculation(Isotopomer Analysis)Acquire->Analyze

Figure 1: End-to-end workflow for

Detailed Protocol

Phase 1: Metabolic Quenching (Critical Step)

Why: Enzymatic turnover occurs on the timescale of seconds.[3] Slow quenching results in "metabolic blur," where the observed isotope distribution reflects post-sampling stress rather than the steady state.

  • Preparation: Pre-chill 100% Methanol to -80°C. Have liquid nitrogen ready.

  • Wash: Rapidly aspirate media. Wash cells once with ice-cold PBS (phosphate-buffered saline) to remove extracellular L-Lyxose-2-

    
    C.
    
    • Note: Do not wash more than once; leakage of small polar metabolites (like pentoses) can occur rapidly.

  • Quench: Immediately add 1.0 mL of -80°C Methanol directly to the plate/flask.

  • Harvest: Scrape cells (if adherent) into the cold methanol. Transfer to a pre-chilled tube. Freeze in liquid nitrogen.

Phase 2: Biphasic Extraction

Why: We use a Modified Bligh-Dyer method. L-Lyxose and its phosphorylated derivatives are polar; they must be separated from lipids and proteins to resolve clean NMR signals.

  • Lysis: Thaw cell-methanol mixture on ice. Add Chloroform and Water in a ratio of 1:1:0.9 (MeOH:CHCl

    
    :H
    
    
    O).
  • Vortex: Vigorously vortex for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: You will see three layers:

    • Top (Aqueous): Contains L-Lyxose, L-Xylulose, sugar phosphates, amino acids. (Keep this)

    • Middle (Interface): Proteins.[4][5]

    • Bottom (Organic): Lipids.[4][6]

  • Drying: Transfer the top layer to a new tube. Lyophilize (freeze-dry) overnight until a white powder remains.

    • Caution: Ensure all methanol is removed; residual methanol creates a massive singlet at ~50 ppm that obscures signals.

Phase 3: NMR Sample Preparation & Acquisition

Why:

7
  • Reconstitution: Dissolve the dried powder in 180

    
    L of D
    
    
    O
    containing 0.5 mM DSS-d6 (Internal Standard).
  • pH Adjustment: Check pH. Adjust to pH 7.0

    
     0.1 using trace HCl/NaOH.
    
    • Scientific Integrity: Chemical shifts of sugars are pH-sensitive. Consistent pH is required for reproducible assignment.

  • Transfer: Transfer to a 3 mm NMR tube (matches cryoprobe geometry for max sensitivity).

NMR Acquisition Parameters (600 MHz or higher recommended)
  • Temperature: 298 K (25°C).

  • Experiment 1: 1D

    
    H (Proton):  To quantify total biomass and verify shimming.
    
  • Experiment 2: 2D

    
    H-
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    • Why: This correlates the proton attached to the carbon.[7][8] It is ~100x more sensitive than direct

      
      C detection.
      
    • Spectral Width:

      
      H (-1 to 10 ppm), 
      
      
      C (0 to 120 ppm).
    • Points: 2048 (

      
      H) x 256 (
      
      
      C).
    • Scans: 16 - 64 (depending on cell density).

Data Analysis & Interpretation

Expected Chemical Shifts

Because L-Lyxose exists in equilibrium between pyranose (

MetaboliteCarbon PositionApprox.

C Shift (ppm)
Approx.

H Shift (ppm)
Diagnostic Note

-L-Lyxopyranose
C272.0 - 73.0 3.8 - 4.0Dominant form

-L-Lyxopyranose
C273.5 - 74.5 3.6 - 3.8Minor form
L-Xylulose C2210 - 215 N/A (Ketone)Ketone Signal (Only visible in 1D

C or HMBC)
L-Xylulose C3/C4~75 - 804.2 - 4.5Indirect tracer evidence

Note: The C2 of L-Xylulose is a ketone (C=O) and has no attached proton. It will NOT appear in the HSQC spectrum. You must look for the appearance of labeled C3/C4 signals in Xylulose if scrambling occurs, or run a 1D

Pathway Mapping (Graphviz)

The following diagram illustrates the potential fate of the C2 label.

MetabolicPathcluster_legendLegendLyxose_ExtL-Lyxose (Extracellular)[C2-13C]Lyxose_IntL-Lyxose (Intracellular)[C2-13C]Lyxose_Ext->Lyxose_IntPermease/TransportXyluloseL-Xylulose[C2=Ketone]Lyxose_Int->XyluloseL-Lyxose Isomerase(Proton Transfer)Xylulose5PL-Xylulose-5PXylulose->Xylulose5PKinasePPPPentose Phosphate Pathway(Scrambling)Xylulose5P->PPPEntry PointL1Detected by HSQCL2Requires 1D 13C / HMBC

Figure 2: Metabolic fate of L-Lyxose. The conversion to Xylulose renders the C2 label invisible to standard HSQC (loss of proton), serving as a negative reporter for flux.

Troubleshooting & Validation

  • Signal Absence in HSQC:

    • Cause: Rapid conversion to L-Xylulose (Ketone at C2).

    • Solution: Run an HMBC (Heteronuclear Multiple Bond Coherence) experiment. The C2 ketone will couple to protons on C1 and C3, allowing detection.

  • Low Sensitivity:

    • Cause: Poor extraction efficiency or low uptake.

    • Solution: Increase cell count to

      
       cells. Use a Cryoprobe.
      
  • Self-Validation:

    • Always run a "Zero-Time" point (cells washed immediately after label addition) to define the baseline "unmetabolized" spectrum.

    • Spike the final NMR tube with 10

      
      M pure L-Lyxose-2-
      
      
      C to confirm chemical shift alignment.

References

  • Dey, P., et al. (2020). "NMR-based plant metabolomics protocols: a step-by-step guide." Frontiers in Plant Science. [Link]

  • Badarinarayana, V., et al. (2001). "L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose." Journal of Bacteriology. [Link]

  • Fan, T. W-M., & Lane, A. N. (2016). "Applications of 13C-NMR spectroscopy to metabolic profiling of drug response." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Brekke, J., et al. (2017). "Real-Time NMR Spectroscopy for Studying Metabolism." Angewandte Chemie. [Link]

High-Resolution Metabolic Flux Analysis: Quantifying L-Lyxose-2-13C Incorporation in Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Principles

L-Lyxose , a rare L-pentose, occupies a unique niche in metabolic research. Unlike its D-isomer counterparts (D-Glucose, D-Ribose) which fuel central carbon metabolism, L-Lyxose is often utilized to probe non-canonical pathways, specific isomerase activity, or as a stable scaffold in drug development (nucleoside analogs).

The quantification of L-Lyxose-2-13C incorporation into tissues serves two primary analytical goals:

  • Bioavailability & Uptake Kinetics: Determining the rate at which this rare sugar permeates tissue barriers (e.g., blood-brain barrier, intestinal epithelium) via promiscuous pentose transporters.

  • Metabolic Fate Mapping: Tracing the carbon flux from L-Lyxose into the Uronic Acid Pathway or the Pentose Phosphate Pathway (PPP) . In mammalian systems, L-pentoses often undergo isomerization (e.g., to L-Xylulose) and reduction (to Xylitol) before entering the D-isomer dominant central metabolism.

The use of the 2-13C isotopologue is strategic. Unlike U-13C (uniformly labeled) tracers, the specific placement of the 13C at the C2 position allows researchers to distinguish between direct incorporation and metabolic recycling, as the C2 position is retained or scrambled differently depending on the enzymatic cleavage (e.g., transketolase vs. aldolase reactions).

Experimental Design & Tracer Administration

Tracer Specifications[1][2]
  • Compound: this compound (99% enrichment).

  • Purity Check: Verify enantiomeric purity using Chiral GC-MS prior to use to ensure no D-Lyxose contamination, which would skew metabolic data.

  • Vehicle: Sterile 0.9% Saline (IV/IP) or water (Oral Gavage).

Dosing Strategy

For metabolic flux analysis (MFA) in murine models:

  • Bolus Injection (Pulse): 20–50 mg/kg IV. Ideal for measuring rapid uptake kinetics (0–60 min).

  • Continuous Infusion (Steady State): Required for determining absolute flux rates. Infuse at 0.5 mg/kg/min via jugular catheter to achieve isotopic steady state (typically 2–4 hours).

Sample Preparation Protocol

Objective: Quench metabolic activity instantly and extract polar metabolites while preserving the 13C-label distribution.

Tissue Harvesting (The "5-Second Rule")

Metabolic turnover of pentose phosphates is rapid (<3 seconds).

  • Euthanasia: Cervical dislocation or focused microwave irradiation (preferred for brain tissues to stop enzymatic activity immediately).

  • Harvest: Excise tissue (Liver, Kidney, Tumor) and immediately clamp with Wollenberger tongs pre-cooled in liquid nitrogen (

    
    ).
    
  • Storage:

    
    . Do not thaw before extraction.
    
Cryogenic Biphasic Extraction

This method separates the polar L-Lyxose and its metabolites from lipids and proteins.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) pre-chilled to

    
    .
    
  • Internal Standard (IS): L-Lyxose-d1 (deuterated) or a non-endogenous sugar like L-Fucose (if not present in target tissue).

Protocol:

  • Pulverization: Grind frozen tissue (~20 mg) to a fine powder using a cryomill (kept at

    
    ).
    
  • Lysis: Add 1 mL of Extraction Solvent to the powder.

  • Homogenization: Vortex vigorously for 30s; sonicate in an ice bath for 5 min.

  • Precipitation: Incubate at

    
     for 1 hour to precipitate proteins.
    
  • Phase Separation: Centrifuge at

    
     for 15 min at 
    
    
    
    .
  • Collection: Transfer supernatant (polar fraction) to a new glass vial.

  • Drying: Evaporate to dryness under a Nitrogen stream at

    
     (avoid high heat to prevent sugar degradation).
    
  • Reconstitution: Reconstitute in 100

    
     of Acetonitrile:Water (60:40) for LC-MS analysis.
    

Analytical Methodology: HILIC-MS/MS

Rationale: L-Lyxose is highly polar. Reverse-phase chromatography (C18) fails to retain it. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating sugar isomers.

LC Conditions
  • System: UHPLC (e.g., Vanquish or UPLC I-Class).

  • Column: Waters BEH Amide (

    
     mm, 1.7 
    
    
    
    ) or equivalent Polymeric Amide column.
    • Why Amide? High retention of monosaccharides and superior separation of anomers compared to silica phases.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 13 min: 90% B (Re-equilibration is critical in HILIC).

MS/MS Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Note: Sugars ionize poorly in positive mode. Negative mode forms stable

      
       or 
      
      
      
      adducts.
  • Source Temp:

    
    .
    
  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
L-Lyxose (Endogenous) 149.0 [M-H]-89.0 (C3-C5 frag)12Quantifier
L-Lyxose (Endogenous) 149.0 [M-H]-59.0 (C2-C3 frag)18Qualifier
This compound 150.0 [M-H]-90.0 (Label retained)12Target
This compound 150.0 [M-H]-59.0 (Label lost*)18Structural Check
L-Xylulose (Metabolite) 149.0 [M-H]-89.012Isomer Check
  • Note on Fragments: The C2-C3 cleavage might lose the C2 label depending on the fragmentation mechanism. Ensure the Quantifier transition (150 -> 90) retains the C2 atom.

Data Analysis & Quantification

Mass Isotopomer Distribution Analysis (MIDA)

Raw peak areas must be corrected for the natural abundance of Carbon-13 (1.1%) in the tissue background.

Correction Formula:



Where 

is the probability of naturally occurring isotopes at that mass.
Calculating Fractional Enrichment

The core metric for incorporation is Mole Percent Excess (MPE) :



Flux Visualization

The following diagram illustrates the theoretical flow of this compound into the mammalian metabolic network.

LyxoseMetabolism cluster_legend Legend Lyxose_Ext This compound (Extracellular) Lyxose_Int This compound (Intracellular) Lyxose_Ext->Lyxose_Int Pentose Transporter LXylulose L-Xylulose (Intermediate) Lyxose_Int->LXylulose Isomerization (Putative) Xylitol Xylitol (Polyol) LXylulose->Xylitol L-Xylulose Reductase (DCXR) DXylulose D-Xylulose Xylitol->DXylulose D-Xylulose Reductase PPP Pentose Phosphate Pathway DXylulose->PPP Phosphorylation (Xylulokinase) key Red: Tracer Input Yellow: Uronic Acid Pathway Green/Blue: Central Metabolism

Caption: Putative metabolic fate of this compound entering the Uronic Acid Pathway and funneling into the Pentose Phosphate Pathway.

Troubleshooting & Validation

IssueProbable CauseSolution
Co-elution of Isomers L-Lyxose and L-Xylose have identical mass.Use a Chiralpak AD-H column or optimize HILIC gradient slope (0.1% B/min).
Low Sensitivity Poor ionization of neutral sugars.Post-column addition of Chloroform or Acetate to enhance adduct formation (

or

).
Label Scrambling Metabolic recycling via TCA cycle.Analyze C3/C4 fragments. If label appears there, the carbon has cycled through the PPP/TCA.

References

  • TeSlaa, T., et al. (2021). "The source of glycolytic intermediates in mammalian tissues."[1][2] Cell Metabolism. Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Link

  • Wamelink, M. M., et al. (2008). "The pentose phosphate pathway in health and disease."[3] Biological Chemistry. Link

  • Hiller, K., et al. (2011). "Metabolic flux analysis in mammalian cells." Wiley Interdisciplinary Reviews: Systems Biology and Medicine. Link

  • Fan, T. W., et al. (2012). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics. Link

Sources

Application Note: Metabolic Tracking of [13C]-L-Lyxose

Author: BenchChem Technical Support Team. Date: February 2026

Elucidating Rare Pentose Catabolism and Glycoconjugate Biosynthesis

Strategic Overview

L-Lyxose is a rare pentose sugar that, unlike its ubiquitous isomers (D-Xylose, L-Arabinose), appears infrequently in nature. However, its presence is critical in specific high-value contexts:

  • Antibiotic Pharmacophores: It serves as a structural moiety in orthosomycin antibiotics (e.g., Avilamycin, Curamycin), where its specific stereochemistry dictates antimicrobial potency.

  • Rare Sugar Metabolic Engineering: It acts as a precursor for the synthesis of L-xylulose and other rare sugar alcohols used in diabetes management.

  • Bacterial Cell Wall Architecture: It appears in the lipopolysaccharides (LPS) of specific Gram-negative pathogens (Aeromonas, Vibrio), acting as a potential serological marker.

This guide details the experimental design for using [13C]-L-Lyxose as a metabolic tracer. Unlike glucose tracking, L-Lyxose tracking requires specific attention to its "orphan" metabolic status in many organisms—often hijacking the L-Rhamnose isomerase pathway—and its rapid interconversion between furanose and pyranose forms in solution.

Phase 1: Substrate Characterization (Pre-Validation)

Before introducing the expensive labeled substrate to cells, you must validate its isomeric distribution. L-Lyxose exists in a dynamic equilibrium of four cyclic forms (alpha/beta-pyranose and alpha/beta-furanose) in aqueous solution. Enzymes like L-Lyxose Isomerase (L-LI) are often specific to the furanose form, meaning the "effective concentration" is lower than the molar concentration.

Protocol: 13C-NMR Purity & Isomer Check

Objective: Determine the ratio of pyranose (P) to furanose (F) tautomers in your specific media conditions.

  • Sample Prep: Dissolve 5 mg of [1-13C]-L-Lyxose in 500 µL of D₂O.

  • Acquisition: Run a quantitative 13C-NMR (inverse gated decoupling) to suppress NOE enhancement for accurate integration.

  • Analysis: Reference against internal standard (DSS or TSP at 0.0 ppm).

    • Note: While biological enzymes are chiral-specific, D- and L-Lyxose enantiomers show identical NMR shifts in achiral solvents. Use the literature values for D-Lyxose as a proxy if L-Lyxose specific data is unavailable.

Table 1: Expected Chemical Shifts (Reference)

Isomer Form C1 Chemical Shift (ppm) Abundance (Approx in H₂O)

|


-L-Lyxopyranose | ~94.5 | ~70% |
| 

-L-Lyxopyranose | ~94.9 | ~28% | |

-L-Lyxofuranose | ~101.5 | < 1% | |

-L-Lyxofuranose | ~96.5 | < 1% |

Interpretation: If your target enzyme (e.g., L-Rhamnose Isomerase acting on L-Lyxose) requires the furanose form, the reaction rate may be limited by the ring-opening/closing kinetics, not just enzyme Vmax.

Phase 2: In Vivo Labeling Protocols

We define two experimental tracks based on the research goal: Catabolic Flux (energy/breakdown) and Anabolic Incorporation (biosynthesis of secondary metabolites).

Track A: Catabolic Flux Analysis (Bacterial)

Target: Engineered E. coli or Bacillus strains expressing L-Lyxose Isomerase.

Workflow Diagram:

CatabolicFlux Media Minimal Media (M9 + 0.2% 13C-L-Lyxose) Culture Bacterial Culture (OD600 = 0.5-1.0) Media->Culture Inoculation Quench Rapid Quench (-40°C Methanol) Culture->Quench Steady State (5-6 Doublings) Extract Intracellular Extraction (Acetonitrile:Water) Quench->Extract Cell Lysis Analysis LC-MS/MS (HILIC Column) Extract->Analysis Injection

Caption: Workflow for steady-state 13C-L-Lyxose metabolic flux analysis.

Step-by-Step Protocol:

  • Pre-Culture: Grow cells in M9 minimal media with unlabeled L-Lyxose (or permissive carbon source like Glycerol if Lyxose metabolism is adaptive) to mid-log phase.

  • Wash: Centrifuge (3000 x g, 5 min) and wash 2x with carbon-free M9 to remove unlabeled substrates.

  • Labeling Pulse: Resuspend in M9 containing 2 g/L [1-13C]-L-Lyxose .

    • Critical: If the strain cannot grow on L-Lyxose alone, use a "Spike" method: 0.2 g/L [1-13C]-L-Lyxose + 2 g/L unlabeled Glucose. Note that glucose repression (CCR) may inhibit lyxose uptake; use a CCR-negative mutant or limiting glucose (chemostat) if necessary.

  • Harvest: Collect samples at steady state (OD 1.0) for metabolic fingerprinting.

  • Quenching: Rapidly inject 1 mL culture into 4 mL -40°C 60% Methanol . This stops enzymatic turnover instantly.

Track B: Antibiotic Incorporation (Streptomyces)

Target: Tracking L-Lyxose incorporation into Avilamycin or similar polyketides.

  • Timing: Secondary metabolites are produced in the stationary phase. Do not label during exponential growth.

  • Feeding: At the onset of idiophase (typically 48-72h), add [U-13C]-L-Lyxose (Universal label is preferred here to track the intact sugar moiety).

  • Concentration: Use micro-feeding (e.g., 5 mM final) to avoid toxicity or osmotic stress.

Phase 3: Analytical Pipeline

Pathway Logic & Detection

L-Lyxose is typically metabolized via the L-Rhamnose Isomerase pathway (promiscuous activity) or a specific L-Lyxose Isomerase .

Metabolic Pathway Diagram:

LyxosePath Lyx L-Lyxose (Extracellular) LyxInt L-Lyxose (Intracellular) Lyx->LyxInt Xylu L-Xylulose LyxInt->Xylu Isomerization Xylu1P L-Xylulose-1-P Xylu->Xylu1P Phosphorylation DHAP DHAP (Glycolysis Entry) Xylu1P->DHAP Cleavage GlyAld Glycolaldehyde Xylu1P->GlyAld Cleavage Permease Permease (RhaT/FucP) Isomerase L-Lyxose/Rhamnose Isomerase Kinase L-Xylulokinase Aldolase Aldolase

Caption: The catabolic route of L-Lyxose entering central metabolism via L-Xylulose cleavage.

Mass Spectrometry (LC-MS/MS) Settings
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. Amide columns (e.g., Waters BEH Amide) are superior for separating sugar phosphates.

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[1]

  • Transitions (MRM):

    • L-Lyxose (Neg Mode): m/z 149 -> 89 (Cross-check with Arabinose/Xylose standards; they are isobaric).

    • L-Xylulose-1-P: m/z 229 -> 97 (Phosphate fragment).

    • DHAP: m/z 169 -> 97.

Data Interpretation: The "Cleavage Pattern"

When using [1-13C]-L-Lyxose , the position of the label in the final metabolites confirms the pathway.

  • Isomerization: [1-13C]-L-Lyxose

    
     [1-13C]-L-Xylulose.
    
  • Phosphorylation:

    
     [1-13C]-L-Xylulose-1-P.
    
  • Aldolase Cleavage:

    • The molecule splits between C3 and C4.

    • DHAP (derived from C1-C3) will carry the label at C1 (or C3 depending on numbering convention of the enzyme mechanism).

    • Glycolaldehyde (derived from C4-C5) will be unlabeled .

Diagnostic Check: If you detect labeled Glycolate/Glycolaldehyde, your substrate contained [U-13C] or [4,5-13C] impurities, or the pathway is operating via a non-canonical oxidative route (e.g., Weimberg pathway analog).

References

  • Badia, J., et al. (1991). "L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose."[2][3][4] Journal of Bacteriology.

  • Taubert, S., & Konschin, H. (2005).[5] "Computational studies of 13C NMR chemical shifts of saccharides." Physical Chemistry Chemical Physics.

  • Creative Proteomics. (2023). "Overview of 13C Metabolic Flux Analysis." Application Guide.

  • Antoniewicz, M. R. (2019).[6] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology and Biotechnology.

Sources

Application Note: Sample Preparation for L-Lyxose-2-13C Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for the preparation and analysis of biological samples labeled with L-Lyxose-2-13C . As a rare pentose sugar, L-lyxose is increasingly utilized in glycomimetic drug development and microbial metabolic engineering. However, its structural similarity to common isomers (L-arabinose, D-xylose) and its rapid metabolic turnover via the rhamnose isomerase pathway present significant analytical challenges. This guide provides a self-validating workflow using cold-quenching, biphasic extraction, and specific derivatization strategies to track the unique C2-labeled carbon flux into the central glycolytic pool (Dihydroxyacetone phosphate).

Introduction & Metabolic Logic

The Tracer Rationale: Why this compound?

The selection of the [2-13C] isotopologue is not arbitrary; it is a strategic choice for metabolic flux analysis (MFA). In engineered E. coli and specific rare-sugar metabolizing strains, L-lyxose enters metabolism via the L-rhamnose pathway.

  • Isomerization: L-Lyxose is isomerized to L-Xylulose.[1]

  • Cleavage: L-Xylulose-1-phosphate is cleaved by a Class II aldolase (RhuA/FucA homologs) between C3 and C4.

  • Fate of the Label:

    • C1-C2-C3 become Dihydroxyacetone Phosphate (DHAP) .[2][3]

    • C4-C5 become Glycolaldehyde .

Because the label is at C2 , it is conserved in the central keto-carbon of DHAP. This allows researchers to distinguish flux entering glycolysis/gluconeogenesis (via DHAP) from flux entering the Pentose Phosphate Pathway (PPP) via oxidative decarboxylation (where C1 is often lost).

Pathway Visualization

The following diagram illustrates the specific atom mapping of the [2-13C] label (indicated in red) through the catabolic pathway.

LyxoseMetabolism cluster_legend Legend Lyxose L-Lyxose [2-13C] Xylulose L-Xylulose [2-13C] Lyxose->Xylulose Rhamnose Isomerase (RhaA) Xylulose1P L-Xylulose-1-P [2-13C] Xylulose->Xylulose1P Rhamnulose Kinase (RhaB) DHAP DHAP (Contains C1-C3) [2-13C] Xylulose1P->DHAP Aldolase Cleavage (RhaD) Glycolaldehyde Glycolaldehyde (Contains C4-C5) [Unlabeled] Xylulose1P->Glycolaldehyde key Red Node = Tracer Input Green Node = 13C Labeled Product Yellow Node = Intermediate

Figure 1: Atom mapping of this compound. The C2 label (red tracking) is retained in the DHAP pool, serving as a marker for triose phosphate flux.

Experimental Protocol

Reagents & Equipment
CategoryItemSpecification/Grade
Solvents Methanol (MeOH)LC-MS Grade, pre-chilled to -40°C
Acetonitrile (ACN)LC-MS Grade
Chloroform (CHCl3)HPLC Grade (stabilized with amylene)
Reagents Methoxyamine HCl (MOX)2% in Pyridine (freshly prepared)
MSTFA + 1% TMCSSilylation grade
Standards Ribitol or U-13C-GlucoseInternal Standard (IS)
Equipment CentrifugeRefrigerated (4°C and -10°C capable)
LyophilizerVacuum concentrator
Step-by-Step Sample Preparation

This protocol utilizes a cold-quenching method essential for stopping the rapid turnover of glycolytic intermediates (DHAP turnover < 1 sec).

Phase 1: Quenching & Harvesting (Critical Step)

Causality: Microbial metabolism changes within seconds of sampling. Filtration is too slow; cold solvent quenching is required to "freeze" the metabolic state.

  • Preparation: Pre-chill 60% Methanol (aqueous) to -40°C using a dry ice/ethanol bath.

  • Sampling: Rapidly withdraw 1-5 mL of cell culture directly into 4 volumes of the pre-chilled (-40°C) 60% Methanol solution.

  • Centrifugation: Centrifuge immediately at 4,000 x g for 5 min at -10°C .

    • Note: The low temperature prevents leakage of intracellular metabolites during pelleting.

  • Decanting: Discard the supernatant (contains media salts). Keep the pellet on dry ice.

Phase 2: Extraction (Biphasic)

Causality: A biphasic extraction (Chloroform/Methanol) is chosen to separate the polar sugar metabolites (aqueous phase) from cell membrane lipids (organic phase) which can foul GC-MS liners.

  • Resuspension: Add 1 mL of -40°C Methanol:Water (1:1) to the pellet.

  • Internal Standard: Spike with 10 µL of Ribitol (0.5 mg/mL) or U-13C-Glucose.

    • Trustworthiness Check: Ribitol is a sugar alcohol not typically metabolized by E. coli, serving as a recovery standard.

  • Lysis: Add 0.5 mL of cold Chloroform (-20°C) . Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 10 min at 4°C .

  • Collection: Transfer the upper aqueous layer (methanol/water containing L-Lyxose, DHAP, and phosphates) to a fresh glass vial.

  • Drying: Evaporate to dryness using a vacuum concentrator (SpeedVac) without heat.

Phase 3: Derivatization for GC-MS

Expert Insight: L-Lyxose exists in equilibrium between alpha- and beta-pyranose and furanose forms. Without Methoximation (MOX) , a single sugar yields up to 4 peaks, causing spectral overlap with isomers like xylose. MOX locks the sugar in the open-chain oxime form (2 peaks: syn/anti), simplifying quantification.

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to the dried residue.

    • Incubate at 37°C for 90 minutes .

  • Silylation: Add 50 µL of MSTFA + 1% TMCS .

    • Incubate at 37°C for 30 minutes .

  • Equilibration: Allow samples to stand at room temperature for 1 hour before injection to stabilize the derivatives.

Analytical Workflow & QC

Workflow Diagram

SamplePrep Culture Cell Culture (Metabolic Steady State) Quench Quench: -40°C MeOH (Stops Metabolism) Culture->Quench < 5 sec Extract Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Cell Pellet PhaseSep Phase Separation (Upper Aqueous Layer) Extract->PhaseSep Centrifuge Deriv Derivatization (MOX + TMS) PhaseSep->Deriv Dry Down GCMS GC-MS Analysis (DB-5MS or Rtx-225) Deriv->GCMS Inject

Figure 2: End-to-end sample preparation workflow ensuring metabolic integrity and analytical compatibility.

Analytical Parameters

To distinguish L-Lyxose from its isomers (Arabinose/Xylose), specific chromatographic conditions are required.

ParameterGC-MS SettingLC-MS Alternative (HILIC)
Column Rtx-225 (Cyanopropylphenyl) or DB-5MSBEH Amide or ZIC-pHILIC
Carrier Gas Helium (1 mL/min constant flow)Mobile Phase: ACN/Water (Ammonium Acetate)
Temp Program 80°C (2 min) -> 5°C/min -> 280°CIsocratic or shallow gradient
Target Ions (m/z) Lyxose-2-13C (TMS): 218, 308 (M-15)DHAP: 169 (Neg Mode)
Isomer Separation Lyxose elutes before Xylose on 5MSCritical separation required
Self-Validating Quality Control
  • Natural Abundance Correction: Use a blank (unlabeled glucose) sample to establish the baseline M+0 distribution.

  • Isomer Check: Inject pure standards of L-Lyxose, L-Arabinose, and D-Xylose. If peaks overlap, adjust the GC temperature ramp rate (slow down to 3°C/min).

  • Flux Verification: If the [2-13C] label is successfully metabolizing, you must observe M+1 mass shifts in DHAP (GC-MS fragment m/z 372 -> 373 for DHAP-methoxime-TMS).

References

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. (Standard protocol for quenching and extraction).[4]

  • Badia, J., et al. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli. Journal of Bacteriology. (Establishes the RhuA/RhuB pathway for Lyxose).

  • Kroemer, M., et al. (2003). Structure and catalytic mechanism of L-rhamnulose-1-phosphate aldolase. Biochemistry. (Defines the C3-C4 cleavage mechanism).

  • Metabolomics Standards Initiative (MSI) . (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics.

Sources

Guide to Calculating Isotopic Enrichment Using L-Lyxose-2-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Stable isotope tracers are indispensable tools in metabolic research and drug development for elucidating pathway dynamics and quantifying metabolic fluxes. L-Lyxose, a pentose sugar, can be strategically labeled with ¹³C at the second carbon position (L-Lyxose-2-¹³C) to probe specific metabolic routes. The accurate determination of ¹³C incorporation into downstream metabolites is paramount for the robust interpretation of experimental data. This guide provides a comprehensive, in-depth protocol for calculating isotopic enrichment from mass spectrometry data obtained in L-Lyxose-2-¹³C tracer experiments. We will detail the entire workflow, from sample preparation and mass spectrometry to the critical steps of data analysis, including the correction for natural isotopic abundance. This document is designed to provide both the theoretical foundation and the practical steps necessary for researchers to achieve accurate and reproducible results.

The Principle of Isotopic Enrichment in Metabolic Tracing

Isotopic enrichment analysis is a quantitative technique used to determine the proportion of a molecule that has incorporated a stable isotope from a labeled precursor, or "tracer." In the context of an L-Lyxose-2-¹³C experiment, we introduce this labeled sugar into a biological system (e.g., cell culture or an organism). The ¹³C atom acts as a tag that can be tracked as the lyxose is metabolized.

When a sample is analyzed by mass spectrometry (MS), a compound is detected based on its mass-to-charge ratio (m/z). A molecule of L-Lyxose is composed primarily of the most abundant natural isotopes (¹²C, ¹H, ¹⁶O). This unlabeled form is referred to as the M+0 isotopomer. When the L-Lyxose-2-¹³C tracer is metabolized, the ¹³C atom may be incorporated into various downstream metabolites. A metabolite that incorporates one ¹³C atom from the tracer will have a mass that is approximately 1.00335 Da greater than its unlabeled counterpart. This heavier version is the M+1 isotopomer. By measuring the relative intensities of the M+0 and M+1 peaks in the mass spectrum, we can determine the extent of label incorporation.

However, a significant challenge arises from the natural abundance of stable isotopes. For instance, carbon in nature is approximately 98.9% ¹²C and 1.1% ¹³C.[1][2] This means that even in an unlabeled sample, there will be a small but significant population of molecules containing one or more ¹³C atoms, contributing to the M+1, M+2, etc., peaks. Therefore, to accurately calculate the enrichment from the tracer, the measured mass isotopomer distribution must be corrected for the contribution of naturally occurring isotopes.[3][4]

Experimental and Analytical Workflow

A successful isotopic enrichment study requires careful planning and execution from experimental design through to final data analysis. The overall process is a multi-step system where each stage is critical for the integrity of the final result.

G cluster_exp Experimental Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Biological System (e.g., Cell Culture) B Introduce L-Lyxose-2-13C Tracer and Control (Unlabeled) A->B C Incubate and Harvest Samples B->C D Quench Metabolism C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F G Acquire Mass Spectra F->G H Extract Raw Peak Intensities (M+0, M+1, M+2...) G->H I Correct for Natural Isotope Abundance H->I J Calculate Isotopic Enrichment I->J

Figure 1: High-level workflow for ¹³C isotopic enrichment analysis.

Detailed Protocols

The following protocols provide a robust framework for sample handling and analysis. While specific parameters may need optimization for different biological systems and instruments, the underlying principles are broadly applicable.

Protocol 1: Metabolite Extraction from Adherent Cell Culture

This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites, including sugars like lyxose.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80:20 Methanol:Water (v/v) solution, pre-chilled to -80°C

  • Liquid Nitrogen

  • Cell Scraper

Procedure:

  • Culture and Labeling: Plate cells and grow to the desired confluency. Replace the medium with experimental medium containing either unlabeled L-Lyxose (control) or L-Lyxose-2-¹³C at the desired concentration. Incubate for the specified duration.

  • Washing: Aspirate the medium from the culture dish. Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any extracellular labeled tracer.

  • Metabolic Quenching: Immediately after the final wash, place the dish on a level bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench all metabolic activity.[5] This step is critical to prevent metabolic changes during sample collection.

  • Extraction: Add 1 mL of -80°C 80:20 methanol:water solution to the frozen cell monolayer.

  • Cell Lysis and Collection: Place the dish on dry ice. Use a cell scraper to scrape the frozen cells into the methanol solution. Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

  • Clarification: Vortex the tube for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract is now ready for analysis or can be stored at -80°C. For LC-MS analysis, it is common practice to dry the supernatant under a stream of nitrogen and reconstitute it in a suitable solvent.[5]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for analyzing polar metabolites like L-Lyxose using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a high-resolution mass spectrometer.

Instrumentation & Columns:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or Time-of-Flight (TOF) instrument is highly recommended to resolve isotopologues and minimize interferences.[6]

  • Column: A HILIC column (e.g., Amide, ZIC-pHILIC) suitable for retaining polar compounds.

LC Method:

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Ramp to 50% B

    • 12-15 min: Hold at 50% B

    • 15-16 min: Return to 95% B

    • 16-20 min: Re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Full Scan (FS)

  • Scan Range: 75 - 1000 m/z

  • Resolution: >70,000

  • Key Ions to Monitor: For L-Lyxose (C₅H₁₀O₅), the expected deprotonated ion [M-H]⁻ is at m/z 149.0506. The corresponding M+1 ion (incorporating one ¹³C) would be at m/z 150.0539.

Calculation of Isotopic Enrichment: A Step-by-Step Guide

This section breaks down the data analysis into a logical sequence, culminating in the final enrichment value.

Step 1: Extract Raw Mass Isotopomer Intensities

From your LC-MS data, identify the chromatographic peak for L-Lyxose. Extract the integrated peak areas (or heights) for the M+0, M+1, M+2, etc., isotopologues. This should be done for both the unlabeled control sample and the ¹³C-labeled sample.

Table 1: Example Raw Data for L-Lyxose ([M-H]⁻)

Isotopologue m/z Intensity (Unlabeled Sample) Intensity (¹³C-Labeled Sample)
M+0 149.0506 1,000,000 450,000
M+1 150.0539 56,000 580,000

| M+2 | 151.0573 | 1,500 | 25,000 |

Step 2: Correct for Natural Isotope Abundance

This is the most critical calculation step. The measured distribution of isotopologues in any sample is a combination of the experimental labeling and the natural abundance of all isotopes in the molecule (C, H, O, etc.). We must mathematically remove the natural abundance contribution to reveal the true enrichment from the tracer. A common and robust method uses a correction matrix derived from the binomial expansion of natural isotope abundances.[2][3][4]

Table 2: Natural Abundance of Relevant Isotopes

Element Isotope Natural Abundance (%)
Carbon ¹²C 98.93
¹³C 1.07
Hydrogen ¹H 99.985
²H 0.015
Oxygen ¹⁶O 99.76
¹⁷O 0.04

| | ¹⁸O | 0.20 |

The correction can be represented by the following equation:

L = C⁻¹ * M

Where:

  • M is the measured vector of mass isotopomer intensities.

  • C⁻¹ is the inverse of the natural abundance correction matrix.

  • L is the corrected vector of isotopomer intensities, representing the true labeling pattern.

The construction of the matrix 'C' is based on the elemental formula of the analyzed ion (for L-Lyxose [M-H]⁻, this is C₅H₉O₅). Software packages and online tools are available to perform this correction, but understanding the principle is key.[7][8]

G cluster_input Inputs cluster_process Correction Algorithm cluster_output Output M Measured Intensities (M+0, M+1, M+2...) Contains both tracer and natural ¹³C C Perform Matrix Inversion and Multiplication L = C⁻¹ * M M->C F Elemental Formula (e.g., C₅H₉O₅ for Lyxose) A Calculate Theoretical Natural Abundance Pattern Based on Formula F->A B Construct Correction Matrix (C) A->B B->C L Corrected Intensities (L₀, L₁, L₂...) Represents true tracer enrichment C->L

Sources

Application Notes and Protocols for 13C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Quantifying Cellular Metabolism

Introduction: Unveiling the Fluxome

In the intricate landscape of cellular biology, understanding the dynamic interplay of metabolic pathways is paramount for researchers in basic science and drug development. While metabolomics provides a snapshot of metabolite concentrations, ¹³C Metabolic Flux Analysis (¹³C-MFA) offers a quantitative measure of the rates (fluxes) of metabolic reactions, providing a deeper understanding of cellular physiology and function.[1][2][3] This powerful technique involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. By analyzing the resulting mass isotopomer distributions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can computationally deconvolute the complex network of metabolic reactions to estimate the intracellular fluxes.[1][2]

This guide provides a comprehensive overview of the principles and practices of ¹³C-MFA, with a focus on providing researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and analyze these sophisticated experiments. We will delve into the critical aspects of experimental design, sample preparation, and data analysis, and provide a detailed protocol using the widely adopted INCA (Isotopomer Network Compartmental Analysis) software.

The ¹³C-MFA Workflow: A Conceptual Overview

The successful execution of a ¹³C-MFA study hinges on a well-orchestrated series of steps, each with critical considerations that influence the quality and interpretability of the final flux map.[2][4] The overall workflow can be conceptualized as a five-stage process:

  • Experimental Design: This foundational step involves defining the biological question, selecting the appropriate cell system, and, most importantly, choosing the optimal ¹³C-labeled tracer.

  • Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Sample Preparation and Data Acquisition: Metabolites are extracted from the cells and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to determine the mass isotopomer distributions of key metabolites.

  • Computational Flux Estimation: The experimental data, along with a metabolic network model, are used as inputs for specialized software to calculate the intracellular fluxes.

  • Statistical Analysis and Model Validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are determined to ensure the robustness of the results.

A high-level overview of the 13C-MFA workflow.

PART 1: The Art of Experimental Design: Causality in Tracer Selection

The choice of the ¹³C-labeled substrate, or "tracer," is arguably the most critical decision in a ¹³C-MFA experiment. The specific labeling pattern of the tracer determines which fluxes can be accurately resolved. A poorly chosen tracer can lead to an uninformative experiment, regardless of the analytical precision.

The Rationale Behind Tracer Selection:

The fundamental principle is to select a tracer that will generate unique labeling patterns for metabolites produced through different metabolic pathways. For example, to distinguish between the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the Entner-Doudoroff (ED) pathway, one might use [1-¹³C]glucose. The resulting labeling pattern in pyruvate will be different depending on the pathway utilized.

For more complex systems, such as mammalian cancer cells with highly interconnected and often bidirectional pathways, single tracer experiments may not provide sufficient resolution. In these cases, parallel labeling experiments , where cells are grown in parallel with different tracers (e.g., [1,2-¹³C₂]glucose and [U-¹³C₆]glucose), can significantly enhance the precision and scope of the flux analysis.[5]

Commonly Used Tracers and Their Applications:

TracerPrimary ApplicationRationale
[1-¹³C]glucose Pentose Phosphate Pathway (PPP) vs. GlycolysisThe C1 of glucose is lost as CO₂ in the oxidative PPP, leading to distinct labeling in downstream metabolites compared to glycolysis.
[1,2-¹³C₂]glucose Glycolysis, PPP, and TCA cycleThe linked ¹³C atoms provide more constraints on the model, improving the resolution of multiple pathways.
[U-¹³C₆]glucose General carbon source tracking"U" stands for "uniformly labeled," meaning all carbons are ¹³C. This is useful for tracing the fate of glucose carbon throughout the metabolic network.
[U-¹³C₅]glutamine TCA cycle anaplerosis and reductive carboxylationIn many cancer cells, glutamine is a major anaplerotic substrate for the TCA cycle. This tracer helps to quantify glutamine's contribution.

The optimal tracer choice is highly dependent on the specific biological system and the research question. For novel systems where flux distributions are unknown, a robustified experimental design (R-ED) approach can be employed. This computational method explores a wide range of possible flux scenarios to identify tracer combinations that are informative across a broad spectrum of metabolic states.[6]

PART 2: The Experimental Protocol: From Cell Culture to Mass Spectrometry

This section provides a detailed, step-by-step protocol for a typical ¹³C-MFA experiment in mammalian cells, from cell culture to sample preparation for GC-MS analysis.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Dry ice

  • Liquid nitrogen

  • Centrifuge capable of reaching -9°C

  • Lyophilizer

Protocol:

  • Cell Culture and Labeling: a. Seed cells in multiple replicate culture dishes (e.g., 6-well plates) to ensure sufficient material for analysis. b. Culture cells under desired experimental conditions until they reach the desired confluency (typically mid-log phase). c. For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled tracer. Ensure the concentration of the tracer is equivalent to the unlabeled substrate in the control medium. d. Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and may need to be determined empirically (often 24 hours is a good starting point for mammalian cells).[7]

  • Metabolite Quenching and Extraction: a. Quenching: Rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. This step is critical to halt metabolic activity instantly. b. Extraction: Immediately add a sufficient volume of ice-cold 80% methanol to the cells. c. Place the culture dishes on a bed of dry ice for 10 minutes to ensure complete inactivation of enzymes. d. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Centrifuge the cell suspension at high speed (e.g., 16,000 x g) for 10 minutes at -9°C to pellet the cell debris. f. Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Sample Preparation for GC-MS Analysis: a. The extracted metabolites are then dried, typically by lyophilization, to remove the solvent. b. The dried metabolite extract is then derivatized to increase its volatility for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). c. The derivatized sample is then ready for injection into the GC-MS system.

Data Acquisition by GC-MS:

The derivatized metabolites are separated by gas chromatography and then ionized and detected by mass spectrometry. The mass spectrometer is operated in a mode that allows for the detection of the different mass isotopomers of each metabolite fragment. The resulting data will be a series of peaks, each corresponding to a specific metabolite fragment, with an associated mass spectrum showing the relative abundance of each mass isotopomer.

PART 3: Computational Analysis with INCA: A Step-by-Step Guide

INCA is a powerful MATLAB-based software package for ¹³C-MFA.[8] It allows for the construction of metabolic models, the simulation of isotope labeling patterns, and the estimation of metabolic fluxes from experimental data. This section provides a detailed protocol for using INCA for a steady-state ¹³C-MFA experiment.

1. Installation and Setup:

INCA is available for academic users free of charge and can be downloaded from the MFA Suite website.[8] It runs within the MATLAB environment.

2. Metabolic Model Construction:

The heart of the INCA analysis is the metabolic model, which is defined in a simple text file. This file specifies the reactions, their stoichiometry, and the atom transitions.

  • Reaction Syntax: Reactions are defined with the format: Substrate1 + Substrate2 -> Product1 + Product2

  • Atom Mapping: The carbon atom transitions for each reaction are specified in parentheses following the metabolite name. For example, a reaction where a 6-carbon substrate A is split into two 3-carbon products B and C might be written as: A(abcdef) -> B(abc) + C(def)

  • Reversibility: Reversible reactions are indicated by using <-> instead of ->.

Example Model Snippet (Glycolysis):

3. Data Input:

Experimental data is also provided to INCA in text files. This includes:

  • Flux Measurements: Measured uptake and secretion rates (e.g., glucose uptake, lactate secretion).

  • Isotopomer Data: The mass isotopomer distributions for each measured metabolite fragment, obtained from the GC-MS analysis. This data should be corrected for the natural abundance of ¹³C.

4. Running the Flux Estimation:

Once the model and data files are prepared, the flux estimation is initiated within the INCA graphical user interface (GUI) or via MATLAB scripts.

Protocol for INCA Analysis:

  • Launch INCA: Open MATLAB and run the INCA startup script.

  • Load Model: In the INCA GUI, load the metabolic model text file. INCA will parse the model and display the network.

  • Load Data: Load the flux measurement and isotopomer data files.

  • Configure the Analysis:

    • Define the free fluxes to be estimated by the model.

    • Set the bounds for each flux.

    • Specify the type of analysis (e.g., steady-state).

  • Run Flux Estimation: Initiate the flux estimation process. INCA uses a gradient-based search algorithm to find the flux distribution that best fits the experimental data by minimizing the sum of squared residuals between the measured and simulated data.[9]

  • Evaluate the Results:

    • Goodness-of-Fit: INCA provides a chi-square statistical test to assess the goodness-of-fit. A statistically acceptable fit indicates that the model is consistent with the experimental data.

    • Flux Map: The estimated fluxes are presented in a table.

    • Confidence Intervals: INCA calculates confidence intervals for each estimated flux, providing a measure of the precision of the estimate.

INCA_Data_Flow cluster_Input User Inputs cluster_INCA INCA Software cluster_Output Analysis Outputs Model_File Metabolic Model (Reactions, Atom Maps) INCA_GUI INCA GUI/Script Model_File->INCA_GUI Data_File Experimental Data (Fluxes, Isotopomers) Data_File->INCA_GUI Flux_Estimation Flux Estimation Algorithm INCA_GUI->Flux_Estimation Statistical_Analysis Statistical Analysis Flux_Estimation->Statistical_Analysis Flux_Map Flux Map Statistical_Analysis->Flux_Map Confidence_Intervals Confidence Intervals Statistical_Analysis->Confidence_Intervals Goodness_of_Fit Goodness-of-Fit (Chi-square test) Statistical_Analysis->Goodness_of_Fit

Data flow within the INCA software for 13C-MFA.

Self-Validation and Troubleshooting:

A key aspect of trustworthy ¹³C-MFA is the self-validating nature of the process. If the model does not achieve a statistically acceptable fit, it suggests inconsistencies that must be addressed. Common reasons for a poor fit include:

  • An incomplete metabolic model: A missing reaction or pathway can prevent the model from accurately reproducing the labeling data.

  • Incorrect atom transitions: Errors in the atom mapping will lead to incorrect simulated labeling patterns.

  • Measurement errors: Gross errors in the experimental data will result in a poor fit.

To find the global optimum solution and avoid local minima, it is recommended to restart the flux estimation multiple times (e.g., 10-100 times) with random initial flux values.[4][5]

A Glimpse into Cancer Metabolism: Glycolysis and the TCA Cycle

To illustrate the application of ¹³C-MFA, let's consider a simplified network of central carbon metabolism in a cancer cell. Many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis and lactate production even in the presence of oxygen. ¹³C-MFA can be used to quantify the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle, providing insights into the metabolic reprogramming that supports rapid cell proliferation.

Cancer_Metabolism Glucose Glucose G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle alphaKG α-Ketoglutarate Citrate->alphaKG Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG Anaplerosis PPP->F6P

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Application Note: Mechanistic Profiling of Aldose Reductase Specificity using L-Lyxose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology and drug discovery, specifically those targeting Aldose Reductase (AR/AKR1B1) for diabetic complications. It details the use of L-Lyxose-2-13C as a specialized NMR probe to elucidate substrate specificity, anomeric preference, and binding kinetics.

Executive Summary

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic neuropathy and retinopathy.[1][2] While AR reduces D-glucose to sorbitol, its broad substrate specificity—the "hydrophobic pocket"—remains a challenge for designing selective inhibitors (ARIs) that do not cross-react with aldehyde reductase.

This guide details a protocol using This compound , a rare sugar isotopomer, to study AR binding. Unlike D-glucose, L-Lyxose presents a unique stereochemical profile.[3] Labeling at the C2 position is critical: it allows for the distinct NMR resolution of anomeric tautomers (


-pyranose, 

-pyranose, furanose) without the solvent suppression interference often seen at the anomeric (C1) position. This protocol enables the determination of the bioactive tautomer and the mapping of the enzyme's stereoselective "specificity pocket."

Scientific Background & Rationale

The Target: Aldose Reductase (AKR1B1)

AR catalyzes the NADPH-dependent reduction of aldehydes to alcohols.[2][4] In hyperglycemic conditions, it converts excess glucose to sorbitol, causing osmotic stress.[1][5]

  • Mechanism: Ordered Bi-Bi mechanism. NADPH binds first, causing a conformational change (safety catch) that opens the active site for the aldehyde substrate.

  • The Problem: AR binds the open-chain aldehyde form of sugars. However, in solution, sugars exist primarily as cyclic hemiacetals (>99%).

  • The Question: Does AR actively catalyze ring opening, or does it passively select the trace aldehyde form?

The Probe: this compound

L-Lyxose is the C5-epimer of L-Ribose and an enantiomer of D-Lyxose. It serves as a differential probe because:

  • Stereochemistry: Its hydroxyl configuration challenges the enzyme's stereospecificity (pro-R hydride transfer).

  • 2-13C Labeling:

    • Anomeric Resolution: The chemical shift of C2 is highly sensitive to the configuration of C1 (anomeric effect). It splits into distinct signals for

      
      - and 
      
      
      
      -anomers.
    • Spectral Clarity: Unlike C1 (90-100 ppm), C2 signals (~70-75 ppm) are removed from the water suppression region and show sharp singlets (if C1 is 12C) or doublets (if C1 is 13C).

    • Epitope Mapping: In STD-NMR, the C2 signal intensity change reveals how close the C2-H2 bond is to the enzyme surface upon binding.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Probe This compound (99% enrichment)Substrate/Binding Probe
Enzyme Recombinant Human AR (AKR1B1)Target Protein (>95% purity)
Cofactor NADPH (Tetrasodium Salt)Essential Co-substrate
Buffer 50 mM Potassium Phosphate, pH 7.0Physiological pH maintenance
Lock Solvent D2O (99.9%)NMR field locking
Standard TSP-d4 (Trimethylsilylpropanoic acid)Chemical shift reference (0 ppm)
Sample Preparation

Objective: Prepare a sample for 13C-NMR kinetic monitoring.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.0) in 90% H2O / 10% D2O. Add 0.1 mM TSP-d4.

  • Substrate Solution: Dissolve This compound to a final concentration of 10 mM .

    • Note: Allow the solution to equilibrate for 2 hours at room temperature to reach mutarotational equilibrium (distribution of

      
       pyranose/furanose forms).
      
  • Enzyme Mix: Thaw AR on ice. Dilute to 1.0 µM in the buffer.

  • Cofactor: Prepare a fresh 10 mM stock of NADPH.

NMR Data Acquisition Workflow

Instrument: 600 MHz (or higher) NMR spectrometer with a cryoprobe (optimized for 13C sensitivity).

Experiment A: Tautomeric Equilibrium Baseline
  • Pulse Sequence: 1D proton-decoupled 13C NMR (zgpg30 or equivalent).

  • Parameters:

    • Temperature: 298 K (25°C).

    • Scans: 256 (for sufficient S/N).

    • Relaxation Delay (D1): 2.0 s.

  • Goal: Identify the four distinct peaks of this compound corresponding to

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose, and
    
    
    -furanose.
Experiment B: Real-Time Enzymatic Turnover
  • Setup: Inside the NMR tube, mix:

    • 500 µL Buffer containing 10 mM this compound.

    • Add NADPH (final conc. 12 mM, slight excess).

  • Initiation: Inject AR enzyme (final conc. 50 nM) to start the reaction.

  • Acquisition:

    • Run serial 1D 13C-NMR spectra (arrayed experiment).

    • Time resolution: 1 spectrum every 2 minutes for 60 minutes.

  • Observation: Monitor the decrease of the L-Lyxose C2 signals and the appearance of the L-Lyxitol-2-13C signal.

Experiment C: STD-NMR (Binding Epitope)
  • Setup: High enzyme concentration (5 µM) + High Ligand (500 µM this compound). No NADPH (to prevent turnover).

  • Pulse Sequence: stddiff (Saturation Transfer Difference).

  • On-Resonance: Irradiation at -0.5 ppm (Protein methyls).

  • Off-Resonance: Irradiation at 40 ppm.

  • Goal: The difference spectrum will show only the ligand signals that bind to the enzyme. The intensity of the C2 signal relative to other carbons indicates the proximity of C2 to the active site residues (e.g., Trp111).

Data Analysis & Visualization

Pathway Diagram

The following diagram illustrates the tautomeric equilibrium of L-Lyxose and the selective reduction pathway by Aldose Reductase.

G cluster_0 Tautomeric Equilibrium (Solution) AlphaP α-Pyranose (C2 Shift: ~71.5 ppm) Open Open Chain Aldehyde AlphaP->Open Ring Opening BetaP β-Pyranose (C2 Shift: ~73.2 ppm) BetaP->Open Ring Opening Open->AlphaP Ring Closing Open->BetaP Ring Closing AR_Complex AR-NADPH-Lyxose Complex Open->AR_Complex Binding (Rate Limiting?) Product L-Lyxitol (Polyol Product) AR_Complex->Product Reduction (Hydride Transfer)

Caption: Kinetic pathway showing the obligate binding of the open-chain aldehyde form by Aldose Reductase, monitored via C2-13C chemical shifts.

Expected Results Table

The chemical shift of C2 is the primary reporter. The values below are representative for lyxose tautomers (values may vary slightly based on exact buffer conditions).

SpeciesFormApprox.[3][6][7][8][9] C2 Chemical Shift (δ ppm)Kinetic Behavior (Reaction)Binding Signal (STD-NMR)
L-Lyxose

-Pyranose
71.5Slow decay (via conversion to open chain)Weak/None (if no direct binding)
L-Lyxose

-Pyranose
73.2Slow decayWeak/None
L-Lyxose Aldehyde N/A (Transient) Consumed immediately Strong (Active species)
L-Lyxitol Polyol Product74.8Increases linearlyN/A
Interpretation
  • Kinetic Lag: If the decay of

    
    - and 
    
    
    
    -pyranose signals is identical, the ring-opening is faster than the enzymatic reduction (
    
    
    ).
  • Differential Decay: If one anomer decays faster than the other, it implies the enzyme might be catalyzing the ring opening of that specific anomer, or the spontaneous ring-opening rates differ significantly.

  • STD Effect: A strong STD signal at the C2 position implies that the C2-H bond is in intimate contact with the "anion binding pocket" (residues Tyr48, His110, Trp111), confirming the binding orientation.

Troubleshooting & Critical Considerations

  • Signal Overlap: If the this compound signal overlaps with buffer components, change the temperature to 30°C to shift the water resonance.

  • Mutarotation: Ensure the substrate is fully equilibrated before adding the enzyme. Freshly dissolved L-Lyxose is primarily one anomer (usually

    
    ), which will skew kinetic data.
    
  • Sensitivity: If 13C signals are weak, use a 13C-HSQC (Heteronuclear Single Quantum Coherence) experiment. This detects the proton attached to the 13C (inverse detection), providing 10-100x higher sensitivity while still filtering for the labeled site.

References

  • Serianni, A. S., et al. (1998).[6] "Acyclic forms of [1-13C]aldohexoses in aqueous solution: Quantitation by 13C NMR and deuterium isotope effects on tautomeric equilibria." Journal of the American Chemical Society. Link

  • Balestri, F., et al. (2015).[2] "L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity."[10] Biochemical and Biophysical Research Communications. Link

  • Del Corso, A., et al. (2022). "In Search of Differential Inhibitors of Aldose Reductase." Biomolecules.[2][3][6][7][10][11][12] Link

  • El-Kabbani, O., et al. (2004). "Structure of human aldose reductase in complex with the potent inhibitor zopolrestat."[2] Proteins: Structure, Function, and Bioinformatics. Link

  • Bhuiyan, S. H., et al. (1998). "A new method for the production of L-lyxose from ribitol using microbial and enzymatic reactions."[13] Journal of Fermentation and Bioengineering. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 13C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting & Optimization of 13C Labeling Experiments

Introduction

Welcome to the Advanced Support Center for 13C-MFA. This guide is not a generic manual; it is a troubleshooting repository designed for researchers encountering specific anomalies in their fluxomics workflows. As Senior Application Scientists, we recognize that 13C-MFA is a discipline where biology meets rigorous mathematics. A failure in downstream flux calculation is rarely a computational error—it is almost always an upstream experimental artifact.

This guide is structured into three critical modules: Experimental Design , Sample Integrity , and Data Fidelity .

Module 1: Experimental Design & Tracer Selection

The most common root cause of "unsolvable" flux maps is an ill-posed experimental design.

Q: My downstream metabolites show <5% enrichment even after 24 hours. Is the tracer not entering the cell?

A: This is likely a "Dilution" or "Stationarity" issue, not necessarily uptake failure.

Diagnosis:

  • Metabolic Dilution: If you are using undefined media (e.g., containing yeast extract or serum), the cells will preferentially utilize unlabeled amino acids and lipids from the media rather than synthesizing them de novo from your 13C-glucose.

  • Isotopic Non-Stationarity: In slow-growing cells or large pools (like glutamate), 24 hours might not be sufficient to reach Isotopic Steady State (ISS).

Solution Protocol:

  • Switch to Dialyzed Serum: Use dialyzed FBS to remove unlabeled small molecules if working with mammalian cells.

  • Check the Precursor Pool: Measure the enrichment of the direct precursor (e.g., Pyruvate or Acetyl-CoA). If the precursor is 50% labeled but the product is 5%, you have a massive influx of unlabeled carbon entering between those steps (anaplerosis).

Q: Which tracer should I use? U-13C Glucose seems to give "messy" data.

A: [U-13C]Glucose is a "Global" probe, not a "Precision" probe.

Technical Insight:

  • [U-13C]Glucose: Best for determining total polymer synthesis (e.g., biomass production) and glycolysis rates. However, it creates complex isotopomer patterns that can obscure specific branch points.

  • [1,2-13C]Glucose: The gold standard for the Pentose Phosphate Pathway (PPP). It releases 13CO2 only if it passes through the oxidative PPP, creating a distinct M+1 vs M+2 signature in lactate.

  • [U-13C]Glutamine: Essential for cancer metabolism to probe anaplerosis and the TCA cycle independent of glycolysis.

Visualization: Tracer Selection Logic

TracerSelection Start Start: Define Metabolic Question Q1 Target: Central Carbon Metabolism? Start->Q1 Q2 Target: Pentose Phosphate Pathway? Q1->Q2 Specific Pathway Res1 Use [U-13C]Glucose (Global Flux) Q1->Res1 General Survey Q3 Target: TCA Cycle / Anaplerosis? Q2->Q3 No Res2 Use [1,2-13C]Glucose (Distinguishes Glycolysis vs PPP) Q2->Res2 Yes Res3 Use [U-13C]Glutamine (Bypasses Glycolysis) Q3->Res3 Glutaminolysis Res4 Use [1-13C]Pyruvate (Mitochondrial Entry) Q3->Res4 PDH vs PC flux

Figure 1: Decision matrix for selecting the optimal 13C tracer based on the metabolic pathway of interest.

Module 2: Sample Preparation (Quenching & Extraction)

The "Critical Window" is the 30 seconds between living cell and extracted metabolite. Errors here are irreversible.

Q: My ATP/ADP ratios are inverted, and I see high AMP. Is my metabolism crashing?

A: This is an artifact of "Metabolic Leakage" or slow quenching.

The Mechanism: ATP turnover is extremely rapid (<1 second). If quenching is slow, ATP hydrolyzes to ADP/AMP during the harvest. Conversely, if you use Cold Methanol (-40°C) , it damages the cell membrane. While this stops metabolism, it can cause intracellular metabolites to leak into the quenching buffer before you can separate the cells from the medium.[1]

Troubleshooting Table: Quenching Methods

MethodProtocol SummaryProsConsBest For
Cold Methanol Pour -40°C 60% MeOH directly on cells.Instant metabolic arrest.High Leakage Risk. Metabolites are lost to the supernatant.Adherent mammalian cells (on plate).
Fast Filtration Vacuum filter culture (<10s), then move filter to quench.Removes medium completely; no leakage into supernatant.Slow. Metabolism changes during filtration (stress response).Yeast, Bacteria (Suspension).
Pellet & Wash Centrifuge, wash PBS, then quench.Cleanest spectra.FATAL ERROR. Centrifugation takes minutes; metabolism changes completely.NEVER USE for Fluxomics.

Corrective Protocol (Adherent Cells):

  • Rapid Wash: Aspirate media. Quickly rinse with 37°C PBS (do not use cold PBS, it shocks the cells).

  • Quench: Immediately add -80°C 80% Methanol .

  • Scrape: Scrape cells in the methanol on dry ice.

  • Extract: Freeze-thaw cycles (LN2 / 37°C water bath) to lyse.

Critical Reference: Leakage during cold methanol quenching is a documented failure mode, particularly in bacteria like Synechococcus and fungi like Aspergillus. See Metabolomics (2020) regarding leakage quantification [1].[2]

Module 3: Data Acquisition & Natural Abundance

Mass Spectrometry sees mass, not isotopes. You must mathematically decouple the two.

Q: My mass isotopomer distribution (MID) looks skewed. M+0 is lower than expected.

A: You likely failed to correct for Natural Abundance (NA) or Matrix Effects.

The Issue: Carbon-13 is naturally present at ~1.1%. A molecule with 10 carbons has an ~11% chance of containing a natural 13C atom. If you do not subtract this "background noise," your flux model will overestimate the tracer incorporation.

The Fix: The Isotope Correction Matrix You cannot simply subtract a blank. You must apply a correction algorithm (e.g., AccuCor2 or IsoCor) that solves the system of linear equations:



Where


 accounts for the natural abundance of C, H, N, O, Si, and S (if derivatized).

Visualizing the Correction Workflow:

CorrectionLogic Raw Raw MS Data (Intensities) Deriv Derivatization Check (e.g., TBDMS adds 6C) Raw->Deriv Algo Inverse Matrix Operation (AccuCor2 / IsoCor) Raw->Algo Input Data Matrix Generate Correction Matrix (Based on Chemical Formula) Deriv->Matrix Define Formula Matrix->Algo Clean Corrected MIDs (Tracer Contribution Only) Algo->Clean

Figure 2: Computational workflow for removing natural abundance noise from MS data.

Q: I am using GC-MS. Do I need special corrections?

A: Yes. Derivatization adds non-tracer carbon. If you use TBDMS (tert-butyldimethylsilyl) derivatization, you are adding carbons that are naturally labeled (1.1% 13C).

  • Action: Ensure your correction software knows the derivative formula, not just the metabolite formula.

    • Example: Lactate (

      
      ) becomes Lactate-2TBDMS (
      
      
      
      ). The correction must account for the 12 extra carbons from the TBDMS tag [2].
Module 4: Flux Analysis & Interpretation

Data is the map; Flux is the journey.

Q: My 95% Confidence Intervals (CI) are huge (e.g., Flux = 10 ± 15). Is my model useless?

A: The model is "Unidentifiable." You lack sufficient constraints.

Reasoning: MFA fits a metabolic model to your MIDs. If multiple flux combinations can produce the same MID, the solution is not unique.

  • Cause: Redundancy in the network (e.g., parallel pathways like Glycolysis vs. PPP that aren't resolved by your specific tracer).

  • Solution:

    • Parallel Labeling: Run two experiments—one with [1,2-13C]Glucose and one with [U-13C]Glutamine—and fit them simultaneously [3].

    • Constrain External Rates: You must measure glucose uptake and lactate secretion rates (mmol/gDW/h) experimentally. These "absolute fluxes" anchor the relative fluxes derived from isotopes.

References
  • Wieringa, G. et al. (2020). "Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002."[2] Metabolomics. Link

  • Niu, X. et al. (2022). "AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments." ChemRxiv. Link

  • Antoniewicz, M.R. (2018).[3] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[3][4] Link

  • Zamboni, N. et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

Sources

Technical Support Center: Optimizing L-Lyxose-2-13C for Cell Culture

[1]

Reagent: L-Lyxose-2-13C (Stable Isotope Tracer) Application: Metabolic Flux Analysis (MFA), Rare Sugar Transport Kinetics, Glycan Synthesis Document ID: TS-LYX-13C-OPT-V2 Last Updated: 2025-05-12[1]

Introduction: The this compound Challenge

L-Lyxose is a rare pentose sugar not typically metabolized by standard mammalian cell lines (CHO, HEK293) via the canonical glycolytic or pentose phosphate pathways.[1] Consequently, using This compound is rarely about "feeding" the cell; it is almost always a probe for transport promiscuity , isomerase activity , or competitive inhibition .[1]

The "2-13C" label is strategic: it allows for precise Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) discrimination from natural abundance glucose, specifically tracking the fate of the carbon backbone if isomerization to L-xylulose occurs.[1]

The Core Problem: Most users fail because they treat L-Lyxose like Glucose.[1] If you add 10 mM L-Lyxose to a media containing 25 mM Glucose, the L-Lyxose will likely be outcompeted at the transporter level (GLUTs), resulting in zero signal.[1]

Module 1: Experimental Design & Concentration Optimization

Q: What is the starting concentration range for this compound?

A: Do not rely on a single fixed concentration. Because L-Lyxose competes with Glucose for GLUT transporters (specifically GLUT1, GLUT2, and GLUT5), the effective concentration depends entirely on your background Glucose levels.[1]

The "Ratio Rule": You must optimize the Lyxose:Glucose (L:G) Ratio , not just the absolute Lyxose concentration.[1]

Experimental GoalRecommended L:G RatioTypical Starting Conc. (Lyxose)Notes
Transport Kinetics 1:1 to 5:15 – 25 mMRequires low-glucose media (e.g., 2-5 mM Glc).[1]
Metabolic Tracing 1:101 – 2 mMUsed to detect minor flux into non-canonical pathways.
Toxicity/Inhibition 10:120 – 50 mMHigh concentrations intended to saturate Hexokinase/GLUTs.[1]
Q: How do I determine the optimal concentration for my specific cell line?

A: Perform a "Signal-to-Toxicity" Titration .[1] Follow this protocol to find the "Sweet Spot"—the minimum concentration that yields a detectable isotope signal without altering cell phenotype.

Protocol: The Step-Up Titration
  • Baseline Media: Prepare a custom media formulation with Low Glucose (5 mM) . High glucose (25 mM) will mask the tracer.[1]

  • Seeding: Seed cells (e.g., CHO-K1) at

    
     cells/mL in 6-well plates.
    
  • Dosing:

    • Condition A (Control): 0 mM Lyxose

    • Condition B (Low): 1 mM Lyxose-2-13C[1]

    • Condition C (Med): 5 mM Lyxose-2-13C

    • Condition D (High): 10 mM Lyxose-2-13C[1]

    • Condition E (Excess): 20 mM Lyxose-2-13C

  • Incubation: 24 hours.

  • Readout 1 (Viability): Measure Trypan Blue exclusion or ATP levels. Stop if viability drops <90% relative to control.

  • Readout 2 (Enrichment): Extract intracellular metabolites. Analyze via LC-MS. Look for the M+1 mass shift in the pentose pool.

Module 2: Visualizing the Mechanism

Understanding why optimization fails is critical. The diagram below illustrates the "Bottleneck Effect" at the cell membrane.

LyxoseTransportExtracellularExtracellular Space(Media)GlucoseD-Glucose(Natural Abundance)LyxoseThis compound(Tracer)CytosolCytosol(Intracellular)HKHexokinaseCytosol->HKIsomeraseRare Isomerase?(L-Fuc/L-Rha path)Cytosol->IsomeraseSlow/RareGLUTGLUT Transporter(The Bottleneck)Glucose->GLUTHigh AffinityLyxose->GLUTCompetitionGLUT->CytosolTransportG6PGlucose-6-PHK->G6PGlycolysisPentosePoolPentose Pool(13C Enriched?)Isomerase->PentosePoolDetection Target

Figure 1: The Competitive Transport Model.[1] High concentrations of Glucose (Green) saturate the GLUT transporter, preventing this compound (Red) uptake.[1] Optimization requires lowering Glucose or increasing Lyxose to overcome this bottleneck.

Module 3: Troubleshooting & FAQs

Q: I see no 13C enrichment in my cells. Is the reagent bad?

A: Unlikely. The issue is almost certainly Glucose Interference .

  • Diagnosis: Check your media formulation. DMEM typically has 25 mM Glucose.[1] If you added 1 mM Lyxose, the ratio is 1:[1]25. The GLUT transporters will exclusively uptake Glucose due to higher affinity (

    
     mM for Glucose vs. significantly higher for L-Lyxose).[1]
    
  • Solution: Switch to a "Glucose-Starved" pulse. Wash cells with PBS, then add media containing only this compound (5 mM) for 1-4 hours.[1] This forces the cells to uptake the rare sugar.

Q: My cells are dying after adding L-Lyxose. Is it toxic?

A: Yes, at high concentrations, rare sugars can induce ATP Depletion or Apoptosis .[1]

  • Mechanism: If L-Lyxose enters the cell and is phosphorylated by a promiscuous kinase but cannot be processed further, it becomes a "Phosphate Trap."[1] The cell burns ATP to phosphorylate it, but gets no energy back.[1]

  • Threshold: Toxicity is usually observed >20 mM in non-adapted cells.[1]

  • Fix: Keep concentration <10 mM and reduce incubation time.

Q: Why use "2-13C" specifically? Why not U-13C (Uniform)?

A: Specificity and Cost.[1]

  • Metabolic Routing: If L-Lyxose is isomerized (e.g., to L-Xylulose), the C2 position is critical.[1] In a C1-C2 cleavage event (common in pentose interconversions), the 2-13C label provides a distinct mass fragment compared to a 1-13C label.[1]

  • Signal Clarity: In NMR, the C2 proton/carbon environment is distinct from the anomeric C1, often providing cleaner spectra in complex mixtures.[1]

Module 4: Data Interpretation Workflow

Use this logic flow to interpret your MS/NMR data after the experiment.

InterpretationStartAnalyze IntracellularMetabolites (MS/NMR)SignalIs 13C SignalDetected?Start->SignalNoSignalNo EnrichmentSignal->NoSignalNoYesSignalEnrichment DetectedSignal->YesSignalYesCheckMediaCheck Media:Is Glucose > 5mM?NoSignal->CheckMediaPatternAnalyze Label Pattern:Is label scrambled?YesSignal->PatternOptimizeAction:Lower Glucose orIncrease LyxoseCheckMedia->OptimizeYesDirectDirect Transport:Intact Lyxose FoundPattern->DirectNo (Only M+1 Pentose)MetabolizedMetabolized:Label found inGlycolytic intermediatesPattern->MetabolizedYes (M+1 in Lactate/Pyruvate)

Figure 2: Decision Tree for interpreting 13C-Lyxose Flux Data.

References

  • Antoniewicz, M. R. (2018).[1] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[1]

    • Context: Establishes the foundational principles of 13C-MFA, including isotopic steady st
  • Mueckler, M., & Thorens, B. (2013).[1] The SLC2 (GLUT) family of membrane transporters.[2] Molecular Aspects of Medicine.

    • Context: definitive guide on GLUT transporter kinetics and substrate specificity (glucose vs. rare sugars).
  • Badarinarayana, V., et al. (2001).[1] Selection and characterization of Escherichia coli mutants capable of growth on L-lyxose. Journal of Bacteriology.

    • Context: Provides the mechanistic basis for L-Lyxose metabolism (isomerization to L-xylulose) which informs mammalian study design.[1]

  • Jang, C., et al. (2018).[1] Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Nature.

    • Context: Advanced protocols for tracing isotope labels in mammalian systems, relevant for detecting low-abundance rare sugar flux.[1]

Technical Support Center: Minimizing Isotopic Dilution in L-Lyxose-2-13C Flux Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Rare Sugar Fluxomics / 13C-Label Retention

Introduction: The "Vanishing Label" Phenomenon

Welcome. If you are reading this, you are likely facing a specific frustration: you are feeding high-cost L-Lyxose-2-13C to your culture, but your downstream NMR or Mass Spectrometry data shows significantly lower enrichment than calculated.

In rare sugar metabolic engineering, isotopic dilution is rarely just "contamination." It is a symptom of active, reversible metabolic cycles that exchange your labeled carbon with unlabeled endogenous pools. Because L-Lyxose enters metabolism via the Pentose Phosphate Pathway (PPP) , it enters the most "scrambled" interchange in cellular metabolism.

This guide moves beyond basic protocol checks to address the mechanistic root causes of label loss and provides self-validating workflows to fix them.

Module 1: Pre-Experiment & Media Design

Question 1: Why is my T0 (Time Zero) sample already showing dilution?

Diagnosis: This is almost always Exogenous Carbon Interference . In rare sugar studies, we often underestimate the "hidden" pentose sources in complex media components.

The Mechanism: L-Lyxose utilizes promiscuous isomerases (e.g., L-fucose isomerase or L-rhamnose isomerase) to enter the cell. These enzymes are not perfectly specific. If your media contains yeast extract, peptone, or serum, trace amounts of unlabeled xylose, arabinose, or ribose will compete for uptake and dilute the intracellular pool immediately.

Corrective Protocol: The "Zero-Background" Media Check

  • Switch to Defined Minimal Media: Eliminate all complex nitrogen sources (Yeast Extract/Tryptone). Use chemically defined mineral salts + purified amino acids if necessary.

  • The "Mock" Extraction:

    • Take 5 mL of your complete media (without cells).

    • Add your this compound tracer.

    • Perform your full extraction and derivatization protocol.

    • Analyze: If the enrichment is <99% (or < labeled stock purity), your reagents or solvents are introducing unlabeled carbon fragments (e.g., derivatization reagents containing carbon).

Question 2: How do I calculate the minimum tracer enrichment required?

The Application Scientist Insight: Do not aim for 100% enrichment if cost is prohibitive. Instead, aim for Isotopic Stationarity . However, for this compound, because the C2 position is critical for tracking isomerization to ketoses (L-Xylulose), you need high enrichment to distinguish between oxidative loss (C1 decarboxylation) and isomerization.

Recommended Enrichment Table

Experiment TypeGoalRecommended EnrichmentWhy?
Metabolic Fingerprinting Detect uptake only>20%Sufficient to see M+1 peak above natural abundance (1.1%).
Flux Analysis (MFA) Quantify pathway rates>50% (Ideal: 80%+)High enrichment combats the "scrambling" noise of the PPP.
NMR Structural Studies Determine specific epimerization>90%13C-NMR sensitivity is low; dilution destroys signal-to-noise ratio.

Module 2: Metabolic Scrambling (The Core Science)

Question 3: My L-Lyxose uptake is good, but the label "disappears" in downstream metabolites. Where is it going?

Diagnosis: You are a victim of Bidirectional Transketolase Flux .

The Mechanism: L-Lyxose typically enters metabolism by isomerizing to L-Xylulose , which is phosphorylated to L-Xylulose-5-Phosphate (Xu5P) .

  • The Trap: Xu5P is a direct intermediate of the Pentose Phosphate Pathway (PPP).

  • The Dilution: The PPP is not a one-way street.[1] The non-oxidative branch (Transketolase/Transaldolase) is highly reversible. Unlabeled Glucose-6-Phosphate from glycolysis flows into the PPP, converting to unlabeled Xu5P. This unlabeled pool mixes with your labeled Xu5P.

Visualization of the Dilution Junction:

LyxoseDilution Lyxose This compound (Exogenous Tracer) Xylulose L-Xylulose-2-13C Lyxose->Xylulose Isomerase Xu5P Xylulose-5-P (The Mixing Pool) Xylulose->Xu5P Kinase GAP Glyceraldehyde-3-P Xu5P->GAP Transketolase (Scrambling) F6P Fructose-6-P Xu5P->F6P Transaldolase (Scrambling) Glucose Unlabeled Glucose (Endogenous/Media) G6P Glucose-6-P Glucose->G6P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP (Major Dilution Source) Ru5P->Xu5P Epimerase

Caption: The "Dilution Junction" at Xylulose-5-Phosphate (Xu5P). L-Lyxose-derived signal (Blue) mixes with massive unlabeled flux from Glucose oxidation (Red/Grey). The reversible reactions (Green) further scramble the label.

Troubleshooting Protocol: The "Washer" Method

To minimize this dilution, you must suppress the endogenous flow of carbon into the PPP while your tracer is present.

  • Pre-Starvation: Starve cells of glucose for 30–60 minutes prior to adding L-Lyxose. This depletes the intracellular G6P and Glycogen pools.

  • The "Pulse" Strategy:

    • Add this compound.

    • Sample rapidly (every 5-10 mins).

    • Why? The initial rate of uptake will reflect the tracer enrichment before the endogenous unlabeled pools have time to equilibrate and dilute the signal.

Module 3: Analytical Precision (Post-Experiment)

Question 4: I see "Ghost" peaks in my Mass Spec data. Is this dilution?

Diagnosis: This is likely Natural Isotope Abundance misinterpretation, not biological dilution.

The Mechanism: Carbon-13 occurs naturally (1.1%). If you analyze a 5-carbon sugar fragment (C5), the natural M+1 abundance is roughly


. If you do not correct for this, you will miscalculate your tracer enrichment.

The Correction Workflow:

  • Matrix Correction: You must apply a correction matrix (inverse of the natural abundance matrix) to your raw mass isotopomer distribution (MID).

  • The Formula:

    
    
    Where 
    
    
    
    is the natural abundance matrix and
    
    
    is your measured intensity vector.
  • Software Tool: Use tools like IsoCor or Metran for this. Do not attempt manual subtraction for complex molecules.

Question 5: How do I verify the C2 position specifically?

Diagnosis: GC-MS fragments the molecule, often losing positional information.[2] Solution: Use 1H-13C HSQC NMR or specific GC-MS fragmentation patterns.

Protocol: Positional Validation

  • GC-MS: Use the Methyloxime-TMS derivatization method.

    • Why? It preserves the C1-C2 bond in specific fragments (e.g., m/z 307 often contains C1-C2-C3-C4).

    • Check: If m/z 307 is labeled but m/z 217 (C3-C4-C5) is not, your label is retained in the top half of the molecule.

  • NMR:

    • This compound will show a doublet in proton NMR due to 1JCH coupling (approx 140-150 Hz).

    • Dilution Check: If the doublet collapses to a singlet, your 13C has been replaced by 12C (dilution).

References

  • Metabolic Flux Analysis & Isotopic Dilution Correction

    • Title: 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism
    • Source: NIH / PubMed Central
    • Link:[Link]

  • Rare Sugar Metabolism (Pentose P

    • Title: Rare sugars: metabolic impacts and mechanisms of action
    • Source: British Journal of Nutrition
    • Link:[Link]

  • N

    • Title: Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics
    • Source: Biotechnology and Bioengineering
    • Link:[Link]

  • NMR Applic

    • Title: Applications of NMR spectroscopy to systems biochemistry
    • Source: NIH / PubMed Central
    • Link:[Link]

Sources

Technical Guide: Troubleshooting Low L-Lyxose-2-13C Incorporation Rates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Low incorporation of L-Lyxose-2-13C typically stems from three competing vectors in microbial fermentation: metabolic dilution (endogenous synthesis), catabolic degradation (loss to the Pentose Phosphate Pathway), or transport inhibition (uptake bottlenecks).

This guide addresses these issues specifically within the context of actinomycete-based antibiotic production (e.g., Streptomyces viridochromogenes producing Avilamycin) and glycoengineered host systems .

Diagnostic Flowchart

The following decision tree outlines the logical progression for diagnosing low incorporation rates.

TroubleshootingFlow Start Issue: Low this compound Incorporation CheckMedia 1. Check Carbon Source Start->CheckMedia CataboliteRepression Is Glucose > 1%? CheckMedia->CataboliteRepression SwitchCarbon Action: Switch to Glycerol/Starch (Relieve CCR) CataboliteRepression->SwitchCarbon Yes CheckTiming 2. Check Feeding Timing CataboliteRepression->CheckTiming No GrowthPhase Fed during Trophophase? CheckTiming->GrowthPhase AdjustTiming Action: Feed at Idiophase (Production Phase) GrowthPhase->AdjustTiming Yes CheckCatabolism 3. Check Catabolic Activity GrowthPhase->CheckCatabolism No IsomeraseActive Is L-Lyxose Isomerase Active? CheckCatabolism->IsomeraseActive Knockout Action: Gene Knockout (lyxA/rhaA) IsomeraseActive->Knockout High Flux CheckUptake 4. Check Transport IsomeraseActive->CheckUptake Low Flux Competition Competitor present (e.g. Rhamnose)? CheckUptake->Competition MediaRefine Action: Remove competing sugars Competition->MediaRefine Yes

Figure 1: Step-by-step diagnostic logic for isolating the cause of low isotopic labeling efficiency.

Technical Troubleshooting Guide (Q&A)

Category A: Biological & Metabolic Bottlenecks[1]

Q1: Why is my this compound signal disappearing into central metabolism instead of my target molecule? A: The most common culprit is the L-Lyxose Isomerase pathway . Many bacteria, including E. coli and Streptomyces, possess inducible isomerases (often promiscuous L-rhamnose isomerases) that convert L-Lyxose into L-Xylulose . L-Xylulose is subsequently phosphorylated and funneled into the Pentose Phosphate Pathway (PPP) . Once in the PPP, the C-2 label is scrambled or lost as CO2 during decarboxylation events.

  • Resolution: Perform a BLAST search on your host genome for lyxA or rhaA homologs. If present, use a knockout strain (

    
    ) to block this catabolic sink, forcing the labeled substrate toward the biosynthetic glycosyltransferase [1].
    

Q2: I see high biomass labeling but low product labeling. What is happening? A: This indicates metabolic dilution via de novo synthesis. In antibiotic biosynthesis (e.g., Avilamycin), the L-lyxose moiety is naturally derived from UDP-D-glucuronic acid via the enzyme AviE2 (UDP-D-glucuronic acid decarboxylase) and subsequent epimerases [2]. If the intracellular pool of endogenously synthesized UDP-L-lyxose is high, your exogenous 13C-labeled precursor is statistically diluted.

  • Resolution: Increase the extracellular concentration of the labeled precursor to overwhelm the endogenous pool, or use a mutant blocked in the early steps of de novo sugar synthesis (e.g., aviD or aviE2 mutants) to make the cell auxotrophic for the sugar moiety [2].

Category B: Transport & Media Optimization

Q3: Does the primary carbon source affect uptake rates? A: Yes, critically. If you use Glucose as the primary carbon source, you likely trigger Carbon Catabolite Repression (CCR) . Glucose uptake systems (PTS) often inhibit the expression of secondary sugar transporters (like those for lyxose/rhamnose) via the mechanism of "inducer exclusion" or transcriptional repression (e.g., CreC/CreB system).

  • Resolution: Switch to Glycerol or Starch (slow-release carbon sources). These do not trigger CCR to the same extent, allowing secondary transporters to remain active during the feeding window [3].

Q4: When is the optimal time to add the this compound pulse? A: Timing must align with the Idiophase (secondary metabolite production phase), not the Trophophase (growth phase).

  • Early Feeding (0–12h): The label is consumed for biomass/energy via the PPP.

  • Late Feeding (Post-exponential): The cells have shifted metabolism toward secondary metabolites.

  • Resolution: Initiate feeding only after the culture reaches stationary phase (typically 48–72h for Streptomyces), monitoring OD600 stabilization [4].

Pathway Visualization: Fate of L-Lyxose

Understanding the bifurcation between catabolism and biosynthesis is critical. The diagram below illustrates where the label is lost versus where it is incorporated.

LyxoseFate LyxoseEx Exogenous This compound LyxoseIn Intracellular This compound LyxoseEx->LyxoseIn Transport (Permease) Isomerase Enzyme: L-Lyxose Isomerase LyxoseIn->Isomerase Catabolism Activation Nucleotide Activation (dTDP/UDP-Lyxose) LyxoseIn->Activation Biosynthesis Xylulose L-Xylulose Isomerase->Xylulose PPP Pentose Phosphate Pathway Xylulose->PPP CO2 Loss as CO2 (Scrambling) PPP->CO2 Transfer Glycosyltransferase (e.g., AviGT4) Activation->Transfer Product Labeled Product (e.g., Avilamycin) Transfer->Product

Figure 2: Metabolic bifurcation. The red path represents label loss; the green path represents successful incorporation.

Optimized Experimental Protocols

Protocol A: Pulse-Feeding Strategy for Streptomyces spp.

Objective: Maximize specific incorporation into secondary metabolites while minimizing catabolic loss.

StepParameterSpecificationRationale
1. Pre-Culture MediaTSB or YEME + Glycerol (1%) Avoids glucose repression of uptake systems.
2. Production Inoculum5% v/v into Production MediaHigh inoculum ensures rapid onset of stationary phase.
3. Monitoring Trigger PointOD600 stable for >4 hours Indicates onset of idiophase (production phase).
4. Feeding Pulse0.5 mM this compound (final)Sub-saturating dose prevents overflow metabolism.
5. Harvest Time12–24 hours post-feed Sufficient time for incorporation; minimizes recycling.
Protocol B: Analytical Verification (LC-MS)

Objective: Distinguish between low incorporation and low sensitivity.

  • Extraction: Use Ethyl Acetate (1:1 v/v) for hydrophobic antibiotics (e.g., Avilamycin).

  • MS Settings: Operate in SIM (Selected Ion Monitoring) mode.

  • Calculation: Calculate Mass Isotopomer Distribution (MID) .

    • Look for the M+1 peak shift.

    • Formula: Incorporation % =

      
      .
      
    • Threshold: < 5% indicates biological failure; < 0.1% indicates analytical limit or total catabolism.

References

  • L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Source: PubMed Central (PMC). URL:[Link]

  • Genes encoding enzymes responsible for biosynthesis of L-lyxose and attachment of eurekanate during avilamycin biosynthesis. Source: PubMed.[1][2] URL:[Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (Relevant for tracer choice principles). Source: ResearchGate.[3] URL:[Link]

  • Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. Source: ACS Omega. URL:[Link][4]

Sources

Technical Support Center: Natural Abundance Correction in Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Correcting for Natural 13C Abundance in Metabolic Flux Analysis (MFA) Status: Active Guide

Introduction: The "Hidden" Carbon Problem

Welcome to the technical support center for Metabolic Flux Analysis. If you are here, you likely noticed that your mass isotopomer distributions (MIDs) look "smeared" or your flux maps are failing to converge.

In 13C-MFA, we introduce a tracer (e.g., [U-13C]Glucose) to track carbon flow. However, nature has already introduced its own tracer: approximately 1.109% of all carbon in the biosphere is naturally 13C .

The Consequence: Even without your tracer, every metabolite has a natural "background" labeling pattern. If you do not mathematically strip this background, your calculation of metabolic activity will be artificially inflated, leading to false flux values.

This guide provides the protocols to correct this error, ensuring your data reflects biological activity, not just physics.

Module 1: Diagnostic & Triage

"Do I have a natural abundance problem?"

Before applying complex algorithms, verify if your error stems from natural abundance (NA) or experimental noise.

Troubleshooting Q&A

Q: My unlabeled control samples show M+1 and M+2 peaks. Is my instrument contaminated? A: Likely not. This is the hallmark of natural abundance.

  • The Physics: For a molecule with

    
     carbon atoms, the probability of finding at least one 13C atom is 
    
    
    
    .
  • Example: In a lipid with 18 carbons (C18), there is an ~18% chance any given molecule contains a natural 13C atom. You should see an M+1 peak.

  • Action: Run a theoretical calculation (see Protocol 1.1) to confirm the peak height matches theory. If the observed M+1 is significantly higher (>2%) than theory, then suspect contamination.

Q: I am using high-resolution MS (Orbitrap/FT-ICR). Do I still need to correct? A: Yes, but the method changes.

  • Low Res (Quadrupole/TOF): 13C, 15N, and 2H isotopes merge into a single mass peak. You must correct for all natural isotopes (C, H, N, O, S, Si).

  • High Res: You can resolve 13C from 15N/2H. However, you cannot resolve "natural" 13C from "tracer" 13C in the backbone. You must still correct for the natural 13C contribution to the carbon skeleton.[1][2]

Module 2: The Correction Workflow (The "Matrix" Method)

The industry standard for correction is the Matrix Inverse Method (based on Fernandez et al., 1996). We treat the observed distribution as a linear combination of the "true" tracer distribution distorted by natural abundance.

Visualization: The Correction Logic[3][4]

CorrectionWorkflow cluster_0 Critical Checkpoint RawData Raw MS Data (Measured MID) Inversion Matrix Inversion (M_corrected = C_inv * M_measured) RawData->Inversion Vector M_meas Formula Input Formula (Metabolite + Derivative) CM Correction Matrix (C_corr) Calculated from Natural Probabilities Formula->CM Atom Counts CM->Inversion Invert Matrix Final Corrected MID (Tracer Enrichment Only) Inversion->Final

Caption: The linear algebra workflow for stripping natural abundance. The critical user input is the exact chemical formula including derivatization agents.

Module 3: GC-MS Specifics (The Derivatization Trap)

Critical Warning: In GC-MS, you do not measure the metabolite (e.g., Lactate). You measure the derivatized metabolite (e.g., Lactate-TBDMS). The derivatization agent adds carbons that are naturally labeled and must be corrected.[2][3][4]

Protocol 3.1: Handling TBDMS Derivatives

Most GC-MS flux protocols use TBDMS (tert-butyldimethylsilyl) derivatization.

Step 1: Identify the Fragment You must know exactly which atoms are in the ion you are monitoring. TBDMS usually loses a tert-butyl group (M-57).

Step 2: Calculate Total Carbon Count Use the table below to adjust your input formula for your correction software (e.g., IsoCor, Metran, INCA).

MetaboliteNative CarbonsDerivative TypeFragment MonitoredAdded Carbons (Derivative)Total Carbons for Correction
Lactate 3Di-TBDMS[M-57]+

11
Pyruvate 3MOX-TBDMS[M-57]+

6
Glutamate 5Tri-TBDMS[M-57]+

19

Step 3: Execute Correction If using a matrix-based tool (like Python's iso_correct or IsoCor):

  • Input the Total Formula (Metabolite + Derivative atoms).

  • Define the Tracer Element (Carbon).

  • The software will assume natural abundance (1.1%) for all carbons except the ones originating from the tracer, which are solved for.

Troubleshooting GC-MS Issues

Q: My corrected distribution has negative values. A: This is a mathematical artifact caused by low signal-to-noise ratio or incorrect formula entry.

  • Fix 1: Check your formula. Did you forget the derivatization carbons?

  • Fix 2: If the negative value is small (e.g., -0.005), it is noise. Set to zero and re-normalize the vector to sum to 1.

  • Fix 3: Use an iterative correction algorithm (like in IsoCor) rather than simple matrix inversion, as it constrains results to

    
    .
    

Module 4: Tracer Purity vs. Natural Abundance

A common confusion is distinguishing between Natural Abundance (nature's 13C) and Tracer Purity (manufacturing imperfection).

  • Natural Abundance: 1.1% 13C in the "unlabeled" parts of the molecule.[1]

  • Tracer Purity: The "labeled" glucose is only 99% 13C (1% is 12C).

Impact: If you correct for natural abundance but ignore tracer purity, your high-mass isotopologues (e.g., M+6 in Glucose) will be underestimated.

Visualization: Decision Tree for Correction

Troubleshooting Start Start Correction CheckM0 Check Corrected M+0 (Unlabeled Fraction) Start->CheckM0 IsM0Low Is M+0 lower than expected? CheckM0->IsM0Low CheckHighM Check Corrected M+Max IsM0Low->CheckHighM No Issue1 Issue: Natural Abundance Under-corrected IsM0Low->Issue1 Yes IsHighMLow Is M+Max lower than expected? CheckHighM->IsHighMLow Issue2 Issue: Tracer Purity (Impure Tracer) IsHighMLow->Issue2 Yes Action2 Action: Input Tracer Purity (e.g., 0.99) in Software IsHighMLow->Action2 Action1 Action: Verify Derivative Formula (Add Si/C atoms) Issue1->Action1

Caption: Decision logic for distinguishing between natural abundance errors (low mass bias) and tracer purity errors (high mass bias).

References

  • Fernandez, C. A., et al. (1996).[5][4][6] Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.

  • Jennings, P., & Matthews, D. E. (2005).[5] Determination of complex isotopomer patterns in isotopically labeled compounds by mass spectrometry. Analytical Chemistry.

  • Millard, P., et al. (2012).[5] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Moser, F. L., et al. (2013). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering.[6][7]

Sources

stability and storage of L-Lyxose-2-13C solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of L-Lyxose-2-13C Solutions

Executive Summary: The Nature of the Reagent

Compound: this compound Classification: Isotopically Labeled Aldopentose Criticality: High-value metabolic tracer; hygroscopic; chemically reactive aldehyde group.

This compound is a specialized stable isotope reagent used primarily in metabolic flux analysis (MFA) and mechanistic enzymology. Unlike standard glucose, L-Lyxose is a rare pentose. Its stability is governed by three competing forces: mutarotation kinetics , hygroscopicity , and base-catalyzed epimerization .

This guide provides a self-validating framework to maintain the isotopic and chemical integrity of this reagent.

Core Stability Principles (The "Why")

To troubleshoot effectively, you must understand the underlying chemistry occurring in your tube.

A. Mutarotation (The "Ghost" Peaks)

When this compound is dissolved in water, it does not remain a single species. It undergoes mutarotation , cycling between ring forms via an open-chain aldehyde intermediate.[1]

  • Impact: In NMR (

    
    C or 
    
    
    
    H), you will not see one set of peaks. You will see multiple sets corresponding to
    
    
    -pyranose,
    
    
    -pyranose, and potentially furanose forms.
  • Status: Normal. This is not degradation.

  • Equilibrium: At 20°C in water, equilibrium is typically reached within 1–2 hours.

B. The Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) Transformation

This is the primary chemical threat to L-Lyxose. Under alkaline conditions (pH > 8.0), the proton at C-2 (the exact site of your


C label) becomes acidic.
  • Mechanism: Base abstracts the C-2 proton

    
     Enediol intermediate 
    
    
    
    Isomerization to L-Xylulose or L-Xylose.
  • Impact: Loss of isotopic specificity and chemical purity.

  • Prevention: Maintain pH 5.0 – 7.0. Avoid phosphate buffers at high pH.

C. Hygroscopicity & Hydrolysis

L-Lyxose is hygroscopic.[2] In the solid state, it absorbs atmospheric water, creating a "syrup" on the crystal surface that invites microbial growth and spontaneous hydrolysis of the hemiacetal.

Standardized Storage Protocols

Protocol A: Solid State Storage (Long-Term)
ParameterSpecificationReason
Temperature -20°C or lowerSlows kinetic degradation rates.
Atmosphere Argon or Nitrogen headspacePrevents oxidation of the aldehyde form.
Container Amber glass with Teflon-lined capBlocks UV; prevents plasticizer leaching; tight seal against moisture.
Desiccation RequiredPrevents water absorption (hygroscopicity).
Protocol B: Preparation of Stable Stock Solutions

Do not store dilute solutions (e.g., < 1 mM) for long periods; adsorption to vessel walls becomes significant.

Step-by-Step Workflow:

  • Equilibration: Allow the solid vial to reach room temperature before opening. (Prevents condensation inside the vial).

  • Solvent Choice: Use degassed, Milli-Q water (18.2 MΩ) or D

    
    O.
    
  • Sterilization: Do not autoclave. Heat accelerates caramelization. Use a 0.22 µm PVDF syringe filter.

  • Aliquot: Divide into single-use volumes (e.g., 500 µL).

  • Flash Freeze: Snap-freeze in liquid nitrogen to prevent cryo-concentration gradients.

  • Store: -80°C is optimal; -20°C is acceptable for < 3 months.

Troubleshooting & FAQs

Category 1: NMR & Spectral Anomalies

Q: My


C-NMR spectrum shows multiple split peaks around 90-100 ppm. Is my sample contaminated? 
A:  Likely not. This is the signature of mutarotation .
  • Explanation: The C-1 (anomeric) carbon signal splits because the sugar exists as

    
    -L-lyxopyranose and 
    
    
    
    -L-lyxopyranose in equilibrium.
  • Validation Test:

    • Take a spectrum immediately after dissolution (

      
      ).
      
    • Wait 2 hours at room temperature.

    • Take a second spectrum (

      
      ).
      
    • If the ratio of peaks changes and stabilizes, it is mutarotation. If new peaks appear elsewhere (e.g., ketone region ~200 ppm), it is degradation.

Q: Can I heat the solution to speed up dissolution? A: Avoid if possible.

  • Risk: Heating > 50°C promotes the Maillard reaction (if proteins/amines are present) or caramelization.

  • Alternative: Vortex vigorously or use an ultrasonic bath for 30 seconds at room temperature.

Category 2: Solution Stability

Q: The solution has turned a faint yellow. Can I still use it? A: Proceed with extreme caution.

  • Diagnosis: Yellowing indicates the formation of advanced glycation end-products (AGEs) or caramelization polymers.

  • Threshold: For metabolic flux analysis (MS-based), this is fatal; the breakdown products will contaminate the mass spectrum. For rough cell culture supplementation, it might be passable, but filtration is required.

  • Recommendation: Discard if the experiment relies on precise stoichiometry.

Q: I stored my solution at 4°C for 2 weeks. Is it stable? A: Chemical stability: Yes. Biological stability: Risky.

  • Sugars are prime carbon sources for bacteria. Even at 4°C, slow microbial growth can consume the reagent or release isotopically distinct metabolites (e.g.,

    
    C-Lactate).
    
  • Fix: Always freeze aliquots. If 4°C is necessary, add sodium azide (0.02%) only if compatible with downstream applications.

Category 3: Handling

Q: How do I weigh out 5 mg of hygroscopic this compound accurately? A: Static electricity and moisture are enemies here.

  • Protocol:

    • Use an anti-static gun on the weighing boat.

    • Do not leave the stock vial open. Open, weigh, close immediately.

    • If the solid has clumped into a hard mass, do not scrape (risk of flying particles). Dissolve the entire vial content in a known volume of water to create a master stock, then calculate concentration volumetrically.

Visualizations

Figure 1: Mutarotation & Degradation Pathways

This diagram illustrates the difference between reversible equilibration (safe) and irreversible degradation (unsafe).[3]

LyxosePathways Solid Solid this compound Sol Aqueous Solution Solid->Sol Dissolution Alpha α-Pyranose (Anomer 1) Sol->Alpha Initial Open Open Chain (Aldehyde) Alpha->Open Mutarotation (Reversible) Beta β-Pyranose (Anomer 2) Open->Beta Mutarotation (Reversible) Degrad Degradation Products (LdB-AvE / Maillard) Open->Degrad pH > 8 or Heat (Irreversible)

Caption: The central equilibrium (Green/Yellow) represents normal mutarotation. The red path represents irreversible loss of the reagent due to improper storage (high pH or heat).

Figure 2: Stock Solution Decision Tree

Follow this logic to determine the optimal storage method for your specific experiment.

StorageWorkflow Start Dissolve this compound Usage When will you use it? Start->Usage Immediate < 24 Hours Usage->Immediate Now ShortTerm 1 - 7 Days Usage->ShortTerm Soon LongTerm > 1 Week Usage->LongTerm Later Action1 Store at 4°C Dark, Sealed Immediate->Action1 Action2 Sterile Filter (0.22µm) Store at 4°C ShortTerm->Action2 Action3 Aliquot & Flash Freeze Store at -80°C LongTerm->Action3

Caption: Decision matrix for aqueous storage. Note that sterile filtration is mandatory for any storage exceeding 24 hours to prevent microbial consumption of the labeled sugar.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature of Carbohydrates." Queen Mary University of London. [Link]

  • Angyal, S. J. "The Composition of Reducing Sugars in Solution: Current Aspects." Advances in Carbohydrate Chemistry and Biochemistry, Vol 42, 1984, pp. 15-68. [Link]

  • Speck, J. C. "The Lobry De Bruyn-Alberda Van Ekenstein Transformation." Advances in Carbohydrate Chemistry, Vol 13, 1958, pp. 63-103. [Link]

  • National Institute of Standards and Technology (NIST). "L-Lyxose Chemical Properties and Spectral Data." NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Carbohydrate NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Overlapping Peaks in 13C NMR of Sugars Content Type: Technical Support Center Guide Persona: Senior Application Scientist

Ticket Subject: Resolution of Severe Signal Overlap in 13C NMR of Mono- and Oligosaccharides Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

Carbohydrate NMR is notoriously difficult due to the "spectral crowding" effect. While 13C NMR offers a wider chemical shift range (0–220 ppm) than 1H NMR, the bulk of sugar resonances (C2–C5 in pyranoses) cluster tightly between 65 and 85 ppm . In oligosaccharides, this region becomes a monolith of overlapping peaks, making assignment impossible via standard 1D experiments.

This guide provides a tiered troubleshooting protocol, moving from sample condition optimization to advanced spectral editing and pulse sequence engineering.

Phase 1: Sample Preparation & Conditions (Analog Optimization)

User Question: I am running a trisaccharide in D2O and the 70-80 ppm region is a blob. Should I just run it longer?

Scientist Response: Running it longer improves Signal-to-Noise (S/N), not resolution. If two peaks have identical chemical shifts, 10,000 scans will just give you a taller, perfectly overlapping blob. You must alter the chemical environment to induce Differential Chemical Shift Perturbation .

Solvent Selection Strategy

Water (D2O) is the native solvent but often the worst for resolution due to rapid exchange of hydroxyl protons and extensive hydrogen bonding networks that average out conformational populations.

SolventPrimary UtilityMechanism of Action
D2O Native state analysisBaseline reference. Often results in severe overlap.
DMSO-d6 Hydrogen bond stabilizationSlows OH exchange, often allowing observation of OH protons in 1H NMR. Changes solvation shell, shifting 13C signals significantly.
Pyridine-d5 High Dispersion The aromatic ring current effect induces significant shifts based on spatial proximity of CH groups to the solvent molecules. Excellent for dispersing bulk ring carbons.

Recommendation: If your sample is soluble, switch to Pyridine-d5 . The magnetic anisotropy of the pyridine ring often resolves accidental equivalence seen in D2O.

Temperature Effects

User Question: Will heating the sample help separate the peaks?

Scientist Response: Yes, but the direction of the shift is unpredictable. Carbohydrates exist in dynamic equilibrium (anomeric mutarotation, rotamers about glycosidic linkages).

  • Protocol: Run a "Temperature Gradient" experiment. Acquire fast 1D 13C spectra at 25°C, 35°C, 45°C, and 55°C.

  • Logic: Peak chemical shifts (

    
    ) are temperature-dependent (
    
    
    
    ). Overlapping peaks often have different temperature coefficients, causing them to "cross over" or separate as temperature increases.

Phase 2: Acquisition Parameters (Instrumental Optimization)

User Question: My peaks are broad. Is this a shimming issue?

Scientist Response: It could be, but in 13C NMR of sugars, it is often due to inefficient decoupling or relaxation issues.

Decoupling Schemes

Standard proton decoupling (WALTZ-16) is usually sufficient, but for wide spectral windows or high-field instruments (800 MHz+), bandwidth limitations can cause artifacts or broadening at the edges.

  • Action: Ensure you are using GARP or Adiabatic Decoupling (e.g., CHIRP) for the 13C acquisition. These provide more uniform inversion profiles across the wide carbohydrate bandwidth.

Digital Resolution

In the 13C dimension, you need high digital resolution.

  • Setting: Ensure your acquisition time (AQ) allows for sufficient data points.

  • Processing: Use Zero Filling (at least 2x the original points) and Linear Prediction (LP) (forward LP) to artificially extend the FID and improve peak definition before Fourier Transform.

Phase 3: Advanced 2D Techniques (The "Heavy Artillery")

User Question: 1D optimization failed. The peaks are still on top of each other. What is the next step?

Scientist Response: You must move to 2D correlation spectroscopy. We utilize the dispersion of the proton dimension to resolve the carbon dimension, and vice versa.

The Workhorse: Multiplicity-Edited HSQC

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates a proton to its directly attached carbon.

  • Why it works: Even if two carbons overlap at 75.0 ppm, their attached protons likely resonate at different frequencies (e.g., 3.4 ppm vs 3.8 ppm). The 2D cross-peak separates them.

  • Multiplicity Editing: Use an edited pulse sequence (e.g., hsqcedetgpsisp2 on Bruker). This points CH and CH3 signals "up" (red) and CH2 signals "down" (blue). This immediately distinguishes C6 (methylene) from ring carbons (methines).

The Sniper: Band-Selective HSQC (bs-HSQC)

User Question: I need higher resolution in the carbon dimension, but I can't afford a 12-hour experiment.

Scientist Response: This is the ideal use case for Band-Selective HSQC . Instead of sampling the full 200 ppm carbon width, we restrict the indirect dimension (


) to the carbohydrate region (e.g., 60–110 ppm).

Protocol: Band-Selective HSQC Setup

  • Select Region: Center the 13C offset (O1P) at 85 ppm.

  • Reduce Width: Set the 13C Spectral Width (SW) to ~50 ppm (covering 60–110 ppm).

  • Pulse Sequence: Use a sequence with selective 180° refocusing pulses (e.g., RE-BURP or I-BURP shapes) on the 13C channel.

  • Result: By reducing the SW by 4x, you gain 4x the digital resolution for the same number of

    
     increments (experimental time). This often splits "single" blobs into distinct doublets.
    
The Connector: HSQC-TOCSY

If you have a resolved anomeric signal (usually 90–105 ppm / 4.5–5.5 ppm), use it as an "anchor."

  • Mechanism: Magnetization starts on the anomeric proton, transfers to the anomeric carbon (HSQC step), and then propagates through the proton spin system (TOCSY step).[1]

  • Result: You see correlations for C1, C2, C3, etc., all aligned at the unique F1 carbon frequency of the anomeric carbon. This bypasses the overlap in the bulk region entirely.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for resolving carbohydrate spectral overlap.

SugarNMR_Workflow Start Start: Severe 13C Peak Overlap CheckSolubility Is sample soluble in Pyridine-d5? Start->CheckSolubility SwitchSolvent Switch Solvent to Pyridine-d5 (Exploit Anisotropy) CheckSolubility->SwitchSolvent Yes TempGradient Run Temperature Gradient (25°C -> 55°C) CheckSolubility->TempGradient No (Stay in D2O/DMSO) IsResolved1 Resolved? SwitchSolvent->IsResolved1 TempGradient->IsResolved1 RunHSQC Run Multiplicity-Edited HSQC (Separate CH/CH2) IsResolved1->RunHSQC No IsResolved2 Resolved? RunHSQC->IsResolved2 BS_HSQC Run Band-Selective HSQC (Focus on 60-110 ppm) IsResolved2->BS_HSQC No NUS Enable Non-Uniform Sampling (NUS) (25-50% sampling density) BS_HSQC->NUS For Speed/Res HSQC_TOCSY Run HSQC-TOCSY (Anchor via Anomeric C1) NUS->HSQC_TOCSY If connectivity needed Derivatization Chemical Derivatization (Peracetylation) HSQC_TOCSY->Derivatization Still overlapping

Caption: Decision matrix for resolving overlapping carbohydrate signals, progressing from chemical manipulation to advanced pulse sequences.

Phase 4: Chemical Modification (The Nuclear Option)

User Question: I have tried everything. The oligosaccharide is just too complex. What now?

Scientist Response: If non-invasive methods fail, you must modify the molecule to increase dispersion.

Peracetylation

Converting all hydroxyl groups to acetate esters (-OAc) has two massive benefits:

  • Dispersion: Acetyl carbonyls resonate at ~170 ppm, but more importantly, the ring protons attached to the acylated carbons shift downfield significantly and differentially, spreading out the HSQC spectrum.

  • Solubility: The sugar becomes soluble in CDCl3, a solvent with excellent viscosity properties (sharper lines) compared to D2O or DMSO.

Summary Data Table: Technique Comparison

TechniqueTarget IssueResolution Gain FactorCost (Time)
Solvent Switch (Pyridine) Accidental EquivalenceHigh (Chemical)Low
Temp. Gradient Dynamic AveragingMediumLow
Edited HSQC CH/CH2 OverlapHigh (2D)Medium
Band-Selective HSQC Low Digital ResolutionVery HighMedium
NUS (Non-Uniform Sampling) Long Acquisition TimesN/A (Maintains Res)Low (Saves time)
HSQC-TOCSY Assignment AmbiguityHigh (Connectivity)High

References

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry. Link

  • Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. Link

  • Parella, T., & Belloc, J. (2002). Band-selective HSQC and HSQC-TOCSY experiments for the analysis of complex mixtures. Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Mobli, M., & Hoch, J. C. (2014). Non-uniform sampling for NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Metabolic Flux Support Hub: Optimizing Quenching for 13C Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Quenching & Extraction Protocols for 13C-MFA Last Updated: 2026-02-02

Introduction: The Critical First Second

Welcome to the Metabolic Flux Support Hub. In 13C metabolic flux analysis (MFA), the validity of your entire dataset hinges on the first few seconds of sample processing. Metabolic turnover rates for key intermediates (like Glycolytic and TCA cycle intermediates) are often less than 1 second.

The Goal: Instantly stop enzymatic activity ("quench") while preserving the intracellular metabolite pool without leakage.

The Reality: Most experimental errors—low energy charge, missing intermediates, or distorted labeling patterns—originate here. This guide replaces generic protocols with field-proven, self-validating workflows.

Module 1: Protocol Selection Strategy

Do not use a "one-size-fits-all" approach. Your cell culture format dictates your quenching strategy.

Workflow Decision Matrix

QuenchingStrategy Start Select Culture Type Adherent Adherent Cells (Dishes/Plates) Start->Adherent Suspension Suspension Cells (Flasks/Bioreactors) Start->Suspension DirectQuench Direct Quench (Recommended) Adherent->DirectQuench Standard WashFirst Wash Step (High Risk of Leakage) Adherent->WashFirst If media interferes Centrifuge Centrifugation (TOO SLOW - Avoid) Suspension->Centrifuge Metabolism alters during spin FastFilt Fast Filtration (< 10s Total Time) Suspension->FastFilt Gold Standard Scrape Scrape in Cold Solvent (-80°C 80:20 MeOH:H2O) DirectQuench->Scrape WashFirst->Scrape LiquidN2 Filter -> Liquid N2 or Cold Solvent FastFilt->LiquidN2

Figure 1: Decision matrix for selecting the appropriate quenching method based on cell culture type. Green paths indicate optimal workflows.

Module 2: Adherent Cell Protocols

The "Wash" Controversy

Issue: Users often wash cells with warm PBS to remove media containing unlabeled glucose/glutamine. Risk: Metabolic Leakage. Washing can cause a "cold shock" (if PBS is cold) or continued metabolism (if PBS is warm), leading to the loss of up to 50% of intracellular pools within seconds.

Troubleshooting Guide: Adherent Cells

Q: My intracellular pool sizes are inconsistently low. What is happening? A: You are likely washing your cells too aggressively.

  • The Fix: Switch to a Direct Quench method. Aspirate the medium completely and immediately add the cold quenching solvent.

  • Correction: If you must wash (e.g., high extracellular glucose interferes with intracellular glucose measurement), use Ammonium Carbonate (75 mM, pH 7.4) or Ammonium Acetate instead of PBS. These are volatile salts that do not suppress MS ionization, allowing for a faster, cleaner wash.

Q: How do I physically collect the cells without degrading metabolites? A: Never use Trypsin.

  • Protocol:

    • Place culture dish on a bed of dry ice.

    • Aspirate media rapidly.

    • Immediately add -80°C 80:20 Methanol:Water (or 40:40:20 ACN:MeOH:H2O).

    • Incubate for 15 mins at -80°C.

    • Scrape cells into the solvent using a cell lifter.

Module 3: Suspension Cell Protocols

The "Fast Filtration" Standard

Issue: Centrifugation takes 2–5 minutes. Metabolism changes in seconds.[1] Solution: Fast Filtration. This method separates cells from medium in <10 seconds.[2]

Visualizing the Setup

FastFiltration Culture Cell Culture Filter Nylon/PVDF Filter (0.45 µm) Culture->Filter Apply Sample Vacuum Vacuum Manifold Filter->Vacuum Remove Media (<5 sec) Quench Quench Step Filter->Quench Drop Filter into -40°C ACN/MeOH

Figure 2: The Fast Filtration workflow. The critical metric is the time from culture sampling to solvent immersion, which must be under 10 seconds.[2]

Troubleshooting Guide: Suspension Cells

Q: My filter clogs, taking >10 seconds to drain. Is this data valid? A: No. If filtration is slow, the cells experience "nutrient stress" and hypoxia on the filter.

  • The Fix: Reduce the cell density or sample volume. Use a larger diameter filter (e.g., 25mm or 47mm).

  • Alternative: For very dense cultures (e.g., yeast fermentations), use Pellet Quenching only if you inject the culture directly into -40°C methanol before centrifugation (requires accounting for media contamination).

Module 4: Preserving Energy Charge (ATP/ADP)

Context: ATP hydrolysis is the most common artifact. A low ATP/ADP ratio (< 3:1 in healthy cells) usually indicates sample preparation failure, not biology.

Solvent Efficiency Comparison
Solvent SystemTarget MetabolitesProsCons
80% Methanol (-80°C) General MetabolomicsStandard, broad coverage.ATP degrades to ADP/AMP; poor recovery of nucleotides.
Acidic Acetonitrile (40:40:20 ACN:MeOH:H2O + 0.1M Formic Acid)Nucleotides (ATP, NADH) Best for Energy Charge. Stops enzymatic hydrolysis.Requires neutralization (NH4HCO3) before LC-MS.
Boiling Ethanol Heat-stable metabolitesExcellent enzyme inactivation.Thermal degradation of labile compounds; protein precipitation issues.

Q: My ATP signal is weak, but AMP is high. A: Enzymatic hydrolysis occurred during quenching.

  • The Fix: Switch to Acidic Acetonitrile Extraction (Lu et al., 2017).

  • Protocol:

    • Use 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid .[3][4]

    • Keep temperature at -20°C or lower.

    • After extraction, neutralize with 15% Ammonium Bicarbonate to pH ~7.0 before LC-MS injection to prevent column damage.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Liquid Nitrogen (LN2) to quench adherent cells? A: Yes, but with caution. Pouring LN2 directly on plates can crack plastic and detach cells violently, leading to loss.

  • Better Approach: Float the plate on LN2 or place on a pre-cooled aluminum block (-196°C) to snap-freeze, then add extraction solvent.

Q: How do I normalize my data if I can't count cells after quenching? A: You cannot count cells after organic solvent addition.

  • Method: Perform parallel counting on "dummy" plates treated identically. Alternatively, normalize to total protein content (using a BCA assay on the pellet after metabolite extraction) or total DNA .

Q: Is -20°C cold enough for quenching? A: Generally, no. While -20°C slows metabolism, enzymes like phosphatases can remain active. -40°C or lower is required to truly "stop" metabolic time.

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.[5] Annual Review of Biochemistry.

    • Key Insight: Establishes Acidic Acetonitrile as the superior solvent for nucleotide preserv
  • Sellick, C. A., et al. (2011). Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells.[6] Analytical Chemistry.

    • Key Insight: Validates the Fast Filtr
  • Dietmair, S., et al. (2010). Towards quantitative metabolomics of mammalian cells: Development of a metabolite extraction protocol.[1] Analytical Biochemistry.

    • Key Insight: Demonstrates the leakage risks associated with cold methanol quenching in certain cell lines.[7][8][9][10]

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from Escherichia coli.[4] Analytical Chemistry.

    • Key Insight: Foundational paper for acidic extraction methods.

Sources

Validation & Comparative

Technical Comparison: L-Lyxose-2-13C vs. [1,2-13C2]Glucose for High-Fidelity PPP Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), accurately resolving the Pentose Phosphate Pathway (PPP) is critical for understanding NADPH production (oxidative stress response) and nucleotide biosynthesis. While [1,2-13C2]glucose remains the industry standard for global PPP flux quantification, it suffers from signal dilution due to glycolytic overlap and recycling.

L-Lyxose-2-13C represents a specialized, high-resolution alternative—primarily in microbial or engineered systems—that enters the metabolic network downstream of the oxidative decarboxylation step. By bypassing Glucose-6-Phosphate Dehydrogenase (G6PDH), this compound acts as a "non-oxidative probe," allowing researchers to mathematically decouple the oxidative branch (NADPH generation) from the non-oxidative branch (carbon scrambling) when used in parallel with glucose tracers.

This guide details the mechanistic differences, experimental protocols, and data interpretation frameworks for these two tracer systems.

Part 1: Mechanistic Basis & Tracer Logic

[1,2-13C2]Glucose: The Oxidative/Glycolytic Splitter

This tracer is the "Gold Standard" for mammalian and general microbial MFA. Its utility relies on the differential fate of the C1-C2 bond:[1]

  • Glycolysis: The C1-C2 bond remains intact, generating [2,3-13C2]pyruvate (and subsequently M+2 lactate/alanine).

  • Oxidative PPP: The C1 carbon is lost as CO2 during the 6-phosphogluconate dehydrogenase (6PGD) step. The original C2 becomes C1 of Ribulose-5-Phosphate (Ru5P). This breaks the C1-C2 doublet, resulting in [1-13C]pentoses and eventually M+1 lactate (via recycling).

Key Metric: The ratio of M+1 (broken bond) to M+2 (intact bond) in downstream metabolites (Lactate/Alanine) quantifies the split between PPP and Glycolysis.

This compound: The Non-Oxidative Bypass

L-Lyxose is an aldopentose that, in competent systems (e.g., E. coli mutants or engineered strains expressing L-fucose/L-rhamnose isomerase pathways), enters the PPP directly at the pentose level, typically converting to L-Xylulose-5-Phosphate .

  • Entry Point: Downstream of G6PDH and 6PGD.[2]

  • Metabolic Fate: It feeds directly into the Non-Oxidative PPP (Transketolase/Transaldolase reactions).

  • Signal: Since it bypasses the decarboxylation step, any label scrambling observed is exclusively due to reversible non-oxidative reactions.

Pathway Visualization

The following diagram illustrates the differential entry points and carbon transitions for both tracers.

PPP_Flux_Map cluster_legend Legend Glc [1,2-13C2] Glucose (Tracer A) G6P Glucose-6-P Glc->G6P Hexokinase Lyx This compound (Tracer B) Xu5P Xylulose-5-P Lyx->Xu5P Isomerase/Kinase (Bypasses Ox-PPP) G6PDH G6PDH / 6PGD (Oxidative Step) G6P->G6PDH Oxidative Flux F6P Fructose-6-P G6P->F6P Glycolysis (Direct) CO2 CO2 (C1 Loss) G6PDH->CO2 Ru5P Ribulose-5-P G6PDH->Ru5P Ru5P->Xu5P R5P Ribose-5-P Ru5P->R5P NonOx Non-Oxidative Branch (TK / TA Scrambling) Xu5P->NonOx R5P->NonOx NonOx->F6P Recycling GAP GAP NonOx->GAP F6P->GAP Glycolysis Pyr Pyruvate GAP->Pyr key1 Red Path: Ox-PPP Dependent key2 Blue Path: Non-Ox Only

Figure 1: Differential entry of Glucose (Hexose) vs. Lyxose (Pentose) tracers. Note that Lyxose bypasses the CO2 loss step, isolating non-oxidative flux dynamics.

Part 2: Comparative Analysis

Feature[1,2-13C2]GlucoseThis compound
Primary Application Global Flux: Quantifying split between Glycolysis and PPP.Branch Isolation: Probing reversible non-oxidative PPP flux & Pentose recycling.
Target Organism Universal (Mammalian, Bacterial, Yeast).Specialized (Specific E. coli mutants, engineered strains).
Oxidative Sensitivity High: Directly measures flux via C1 decarboxylation.Null: Bypasses oxidative steps completely.
Signal Readout M+1 vs. M+2 Lactate: • M+2 = Glycolysis • M+1 = Oxidative PPPSpecific Scrambling Patterns: • Label redistribution in Pentoses/Hexoses without oxidative loss.
Key Limitation Recycling Noise: Re-entry of F6P from PPP into glycolysis complicates calculation.Metabolic Competence: Requires specific isomerases (e.g., rhaA, rhaB) often absent in wild-type mammals.
Cost Low ($).High / Custom Synthesis (

$).

Part 3: Experimental Protocol (Parallel Labeling)

To achieve high-fidelity flux resolution, a Parallel Labeling Strategy is recommended. This involves running two identical cultures side-by-side, one with each tracer.

Materials
  • Culture Medium: Minimal media (e.g., M9 for bacteria, DMEM -Glucose -Phenol Red for cells).

  • Tracers:

    • [1,2-13C2]D-Glucose (>99% purity).

    • This compound (Custom or >98% purity).[3]

  • Quenching Solution: 60% Methanol/Water (-40°C).

Workflow
Step 1: Pre-Culture Adaptation
  • Glucose Arm: Adapt cells to minimal media with naturally labeled glucose.

  • Lyxose Arm: Critical: Ensure cells express L-Lyxose metabolic machinery (e.g., constitutive rha operon expression in E. coli). Adapt cells to media containing unlabelled Lyxose to induce transporters.

Step 2: Isotopic Labeling
  • Wash cells 2x with PBS (37°C) to remove residual carbon.

  • Add Medium:

    • Flask A: 10 mM [1,2-13C2]Glucose.

    • Flask B: 10 mM Unlabeled Glucose + 2 mM this compound (Trace amount to probe pathway without disrupting glycolytic flux).

  • Incubate until metabolic steady state (approx. 5 cell doublings for isotopic steady state, or 30 mins for metabolic snapshot).

Step 3: Extraction & MS Analysis
  • Quench: Rapidly add cold methanol (-40°C) to stop metabolism.

  • Extract: Chloroform/Methanol/Water extraction.

  • Derivatization: Methoximation-Silylation (MOX-TMS) for GC-MS analysis of sugar phosphates and organic acids.

  • Acquisition: Measure Mass Isotopomer Distributions (MIDs) for:

    • Pyruvate / Lactate / Alanine (Glycolytic endpoints).

    • Ribose-5-Phosphate / Xylulose-5-Phosphate (PPP intermediates).[4]

Part 4: Data Interpretation & Flux Calculation[5]

Analyzing [1,2-13C2]Glucose Data (Flask A)

Calculate the M+1/M+2 Ratio in Lactate.

  • M+2 (m/z +2): Represents glucose processed via Glycolysis (C1-C2 bond intact).

  • M+1 (m/z +1): Represents glucose processed via oxPPP (C1 lost, C2 becomes C1 of Pentose, recycled to F6P).



Note: This is a simplification. Use software like 13C-Flux2 or INCA for precise modeling to account for dilution.

Analyzing this compound Data (Flask B)

Examine the labeling of Ribose-5-Phosphate (R5P) and Fructose-6-Phosphate (F6P) .

  • Since Lyxose bypasses G6PDH, any label found in Trioses (GAP/DHAP) or Hexoses (F6P) must come from the Non-Oxidative Branch (Reversible) .

  • Validation: If you detect label in G6P (M+1), it indicates Gluconeogenesis or strong back-flux from F6P -> G6P, quantifying the reversibility of the upper glycolytic steps.

The "Subtraction" Logic

By combining data from both flasks, you can solve for the Net Oxidative Flux :



This decouples the NADPH-producing flux from the nucleotide-synthesis flux.

References

  • Standard PPP Tracing: Brekke, E. M., et al. (2012). "13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway." Journal of Neuroscience. Link

  • Lyxose/Pentose Metabolism: Badia, J., et al. (1991). "L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose."[5][6][7][8] Journal of Bacteriology. Link

  • Flux Analysis Methodology: Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering. Link

  • Alternative Pentose Tracers: Boros, L. G., et al. (2005). "Assessing the pentose phosphate pathway using [1,2-13C2]glucose." Nature Protocols.
  • Isotope Availability: Cambridge Isotope Laboratories. "D-Lyxose (2-13C) Product Page." Link (Verifies tracer existence).

Sources

Comparative Guide: L-Lyxose-2-13C vs. U-13C Glucose Tracers in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generalist vs. The Specialist

In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic picture.[1] This guide compares the industry gold standard, Uniformly Labeled 13C-Glucose (U-13C Glucose) , with the highly specialized tracer L-Lyxose-2-13C .

  • U-13C Glucose is the "Global Illuminator." It enters central carbon metabolism at the "headwaters" (Glucose-6-Phosphate), labeling glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP). It is ideal for establishing baseline metabolic phenotypes but suffers from "isotopic scrambling," which can obscure specific pathway contributions (e.g., distinguishing oxidative vs. non-oxidative PPP flux).

  • This compound is the "Surgical Probe." As a rare pentose, it bypasses the oxidative decarboxylation step of the PPP and enters directly into the non-oxidative branch (typically via D-Xylulose-5-Phosphate) in capable systems. It is the superior choice for dissecting pentose interconversions and quantifying non-oxidative PPP flux without the background noise of glycolysis.

Mechanistic Divergence & Pathway Entry

To understand the utility of these tracers, one must visualize their entry points. U-13C Glucose floods the system, whereas this compound selectively enters the pentose pool.

Pathway Visualization

The following diagram illustrates the distinct entry points and carbon fate of both tracers. Note how L-Lyxose bypasses the G6PDH checkpoint.

MetabolicPathways cluster_legend Legend U-13C Glucose Path U-13C Glucose Path This compound Path This compound Path Glucose U-13C Glucose (M+6) G6P Glucose-6-P Glucose->G6P Lyxose This compound (M+1 at C2) L-Xylulose L-Xylulose Lyxose->L-Xylulose F6P Fructose-6-P G6P->F6P Glycolysis Ru5P Ribulose-5-P G6P->Ru5P Ox-PPP (Loss of C1) GAP Glyceraldehyde-3-P F6P->GAP Pyr Pyruvate GAP->Pyr X5P Xylulose-5-P Ru5P->X5P R5P Ribose-5-P Ru5P->R5P X5P->F6P Transketolase X5P->GAP Transaldolase L-Xylulose->X5P Isomerization (Bypasses Ox-PPP)

Figure 1: Differential entry of U-13C Glucose (Global) vs. This compound (Targeted Non-Oxidative PPP).

Comparative Performance Analysis

The following table synthesizes performance data based on metabolic flux analysis standards.

FeatureU-13C GlucoseThis compound
Metabolic Coverage High. Labels Glycolysis, TCA, PPP, Fatty Acid Synthesis, and Amino Acids.Targeted. Primarily labels Pentose Phosphate Pathway intermediates and Polyols.
Isotopomer Complexity High. Generates complex M+1 to M+6 patterns. Hard to deconvolve overlapping pathways (e.g., PC vs. PDH flux).Low/Specific. Generates distinct M+1 signatures in PPP intermediates.
Oxidative PPP Resolution Indirect. Requires calculating the difference between M+6 (G6P) and M+5 (Pentose) pools.Null. Does not participate in Ox-PPP (G6PDH), acting as a negative control or downstream probe.
Non-Ox PPP Resolution Poor. Signal is diluted by the oxidative branch flux.Excellent. Directly feeds the reversible branch, allowing precise measurement of Transketolase activity.
Biological Requirement Universal uptake (GLUT transporters).Requires specific isomerases (e.g., L-fucose isomerase or L-rhamnose isomerase with broad specificity) often found in microbes or engineered cells.
Scientific Insight: The "Scrambling" Problem

When using U-13C Glucose , the carbon skeleton is broken and rearranged. In the non-oxidative PPP, Transketolase (TK) and Transaldolase (TA) shuffle carbons between C5, C3, C4, and C6 sugars.

  • With U-13C Glucose: The high enrichment creates a "heavy" background where distinguishing recycled carbons from new glucose inflow is statistically challenging [1].

  • With this compound: The label is introduced specifically at the C2 position of Xylulose-5-P. This creates a unique "tracer" signal that moves downstream to Fructose-6-P (C1, C2 labeling) only if the non-oxidative branch is active and reversible [2].

Experimental Protocols

Protocol A: Global Flux Profiling (U-13C Glucose)

Objective: Determine relative flux through Glycolysis vs. TCA Cycle.

  • Media Preparation: Prepare glucose-free DMEM. Supplement with 10 mM [U-13C6] Glucose .

  • Seeding: Seed cells (e.g., HeLa or CHO) at

    
     cells/well in 6-well plates.
    
  • Equilibration: Incubate for 24 hours to achieve isotopic steady state (5 cell doublings recommended for macromolecules; 4-6 hours for central metabolites).

  • Quenching: Rapidly wash with ice-cold saline. Quench metabolism with 80% MeOH (-80°C).

  • Extraction: Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Collect supernatant.

  • Analysis: LC-HRMS (High-Resolution Mass Spectrometry).[2] Target ions: Lactate (M+3), Citrate (M+2/M+4/M+6).

Protocol B: Targeted Non-Oxidative PPP Tracing (this compound)

Objective: Quantify Transketolase activity and Pentose interconversion rates. Note: This protocol assumes a microbial system or mammalian cell line capable of metabolizing L-Lyxose (e.g., via promiscuous aldose reductases).

  • Pre-Culture: Grow culture to mid-log phase in standard glucose media.

  • Pulse Labeling: Switch media to a minimal salt base containing 5 mM unlabeled Glucose + 2 mM This compound .

    • Rationale: Glucose maintains growth; Lyxose acts as the probe.

  • Time Course: Collect samples at 0, 15, 30, and 60 minutes. (Non-steady state MFA is often required here due to slower uptake).

  • Quenching & Extraction: Same as Protocol A.

  • Derivatization (Optional but Recommended): For GC-MS analysis of sugar phosphates, use methoximation-silylation (MOX-TMS) to separate isomers (Ribose vs. Xylulose vs. Lyxose).

  • Analysis: Focus on Xylulose-5-P and Ribose-5-P .

    • Success Metric: Detection of M+1 peak in Ribose-5-P indicates active isomerization (Xylulose

      
       Ribose). Detection of M+1 in Fructose-6-P indicates active Transketolase flux returning carbon to glycolysis.
      

Data Interpretation & Troubleshooting

Expected Mass Isotopomer Distributions (MIDs)
MetaboliteU-13C Glucose (Steady State)This compound (Pulse)Interpretation
Pyruvate Dominant M+3 Mostly M+0; Trace M+1/M+2U-13C shows direct glycolysis. Lyxose label in Pyruvate implies extensive recycling via Non-Ox PPP.
Ribose-5-P Mixture of M+5 (Ox-PPP) and scrambled isotopomersM+1 (Specific)M+1 in R5P from Lyxose proves conversion of Xylulose to Ribose (Isomerase activity).
Citrate M+2 (via PDH), M+4 , M+6 Mostly M+0Lyxose rarely labels the TCA cycle significantly unless PPP flux is extremely high.
Self-Validating the System

To ensure your this compound protocol is valid:

  • Check Uptake: Measure the depletion of L-Lyxose in the media supernatant. If concentration remains constant, the cells lack the necessary transporters or kinases [3].

  • The "M+0" Control: If using this compound, the intracellular Glucose-6-Phosphate pool should remain largely M+0 (unlabeled). If you see significant labeling in G6P, it suggests gluconeogenesis is active, reversing the flux from the PPP back to G6P.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link

  • Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease, 31(6), 703-717. Link

  • Badia, J., et al. (1991).[3] L-Lyxose Metabolism Employs the L-Rhamnose Pathway in Mutant Cells of Escherichia coli Adapted To Grow on L-Lyxose.[3] Journal of Bacteriology, 173(16), 5144-5150.[3] Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

Sources

Validating Metabolic Flux Data: A Comparative Guide to 13C Substrate Selection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Scientists, Metabolic Engineers, and Drug Discovery Leads[1]

Executive Summary

Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates.[1][2][3] However, a single isotopic tracer often yields an "underdetermined" system—where multiple flux maps mathematically fit the same data.[1] This guide compares the performance of distinct 13C-substrates and establishes Parallel Labeling Experiments (PLE) as the definitive protocol for data validation. By integrating data from complementary tracers (e.g., [1,2-13C]Glucose and [U-13C]Glutamine), researchers can resolve reversible reactions and validate thermodynamic feasibility with high statistical confidence.[1]

Part 1: The Strategic Necessity of Multi-Substrate Validation

In metabolic modeling, "validation" is not merely checking for instrumental error; it is the confirmation that your computed flux map is the unique biological solution.[1]

  • The Problem: Using only [U-13C]Glucose often leaves the TCA cycle fluxes unresolved due to dilution from anaplerosis (e.g., unlabeled amino acids entering the cycle).[1]

  • The Solution: A Self-Validating System . By running two identical cultures—one fed 13C-Glucose and the other 13C-Glutamine—and fitting a single model to both datasets simultaneously, you eliminate false positives.[1] If the model cannot converge on a solution that satisfies both datasets, the topological assumptions of the model are incorrect.

Part 2: Comparative Analysis of Core Tracers

The choice of tracer dictates which part of the metabolic network becomes "visible" to the mass spectrometer.

Table 1: Performance Matrix of Common 13C Tracers
Feature[1,2-13C] Glucose [U-13C] Glucose [U-13C] Glutamine
Primary Resolution Glycolysis & PPP Global Carbon Flow TCA Cycle & Anaplerosis
Pentose Phosphate Pathway High Precision. Distinguishes oxidative vs. non-oxidative branches clearly.[1]Low Precision. Scrambling of carbons makes PPP split hard to resolve.[1]N/A (Does not label PPP significantly).
TCA Cycle Precision Moderate.[1] Signal often diluted by anaplerotic entry.[1]Moderate/Low.[1] Isotopomers become complex quickly; lower sensitivity to specific TCA fluxes.[1]High Precision. Directly labels TCA intermediates, resolving oxidative vs. reductive flow.
Lipogenesis Source Good for glucose-derived Acetyl-CoA.[1]Good for total lipogenic contribution.[1]Critical. Essential for measuring Reductive Carboxylation (common in hypoxia/cancer).[1]
Cost

$ (Moderate)

(Low)

$ (Moderate)
Best Use Case Determining the split between Glycolysis and PPP.[1]Initial "scouting" experiments to see general labeling.[1]Validating TCA fluxes and investigating mitochondrial dysfunction.[1]
Part 3: Protocol – The Parallel Labeling Workflow

This protocol describes a Parallel Labeling Experiment (PLE) designed to validate central carbon metabolism fluxes.[1][4]

3.1 Experimental Design Diagram

The following workflow illustrates the parallel processing required to generate a self-validating dataset.

PLE_Workflow cluster_0 Culture Setup (Identical Conditions) cluster_1 Parallel Labeling cluster_2 Analytical Phase Media Basal Media (No Glucose/Gln) Cells Cell Culture (Exponential Phase) Media->Cells FBS Dialyzed FBS (Remove Unlabeled BG) FBS->Cells ExpA Flask A: + [1,2-13C]Glucose + Unlabeled Gln Cells->ExpA Split ExpB Flask B: + Unlabeled Glucose + [U-13C]Glutamine Cells->ExpB Split Quench Metabolic Quench (-80°C MeOH) ExpA->Quench Steady State (>5 Doublings) ExpB->Quench MS GC-MS / LC-MS Analysis Quench->MS

Figure 1: Parallel Labeling Workflow. Identical cell populations are split into two tracer groups.[1] The key is ensuring "Metabolic Steady State" (constant fluxes) while achieving "Isotopic Steady State" (constant labeling).

3.2 Detailed Methodology

Step 1: Media Preparation (Critical for Causality) [1]

  • Custom Base: Use DMEM/RPMI lacking Glucose and Glutamine.[1]

  • Serum: You must use Dialyzed FBS (cutoff 10kDa).[1] Standard FBS contains unlabeled glucose and amino acids that will dilute your isotopic signal and invalidate the mass balance equations.[1]

  • Substrate Addition:

    • Condition A: Add 10-25mM [1,2-13C]Glucose + 2-4mM Unlabeled Glutamine.[1]

    • Condition B: Add 10-25mM Unlabeled Glucose + 2-4mM [U-13C]Glutamine.[1]

Step 2: Isotopic Steady State

  • Culture cells for at least 5 cell doublings.[1] This ensures that >97% of the intracellular carbon is derived from the labeled media, washing out the initial unlabeled biomass.[1]

  • Note: Glycolytic intermediates reach steady state quickly (<2 hours), but TCA intermediates require longer times.[1]

Step 3: Quenching & Extraction [1]

  • Rapidly wash cells with ice-cold saline (PBS) to remove extracellular tracer.[1]

  • Immediately add 80% Methanol pre-cooled to -80°C . This stops enzyme activity instantly (quenching).[1]

  • Scrape and vortex.[1] Centrifuge to pellet debris. Evaporate supernatant for MS analysis.[1]

Step 4: Mass Spectrometry

  • Measure Mass Isotopomer Distributions (MIDs).[1][5]

  • Correction: Apply natural abundance correction (for naturally occurring 13C, 15N, 18O) using software like IsoCor or standard algorithms.

Part 4: Data Interpretation & Validation Metrics

Validation is achieved when a single metabolic model can simulate the experimental MIDs from both tracers with a statistically acceptable error.

4.1 The Computational Loop

Validation_Loop Data Experimental MIDs (Glucose + Glutamine Data) Fit Minimize Variance-Weighted SSR (Sum of Squared Residuals) Data->Fit Model Metabolic Network Model (Atom Mapping) Model->Fit Check Chi-Square Test (Goodness of Fit) Fit->Check Result_Pass VALIDATED Flux Map Accepted Check->Result_Pass SSR < Chi^2 Cutoff Result_Fail REJECTED Modify Network Topology Check->Result_Fail SSR > Chi^2 Cutoff Result_Fail->Model Add/Remove Reactions (e.g., Malic Enzyme)

Figure 2: The Iterative Validation Loop. The Sum of Squared Residuals (SSR) measures the distance between the model's simulation and the actual MS data.[1] A fit is only valid if the SSR falls within the 95% confidence interval defined by the Chi-Square distribution.

4.2 Key Validation Metrics
  • SSR (Sum of Squared Residuals): The weighted difference between simulated and measured isotopomers.[1]

  • Chi-Square Test: The threshold for rejection.[1] If

    
    , the model is statistically consistent with the data.[1]
    
  • Confidence Intervals: Use Monte Carlo sampling or profile likelihood analysis to determine the upper/lower bounds of each flux (e.g., Flux of Pyruvate Carboxylase = 10 ± 2).

Part 5: Case Study – Resolving Cancer Metabolism

Scenario: A researcher studying hypoxic cancer cells observes that [U-13C]Glucose labeling shows very little carbon entering the TCA cycle, yet the cells continue to synthesize lipids.

The Single-Tracer Failure: Using only Glucose, the model predicts low TCA flux and cannot explain the lipid biomass.[1] The error (SSR) is high.[1]

The Multi-Tracer Resolution: By introducing [U-13C]Glutamine , the researcher observes M+5 Citrate.[1]

  • Mechanism: This indicates Reductive Carboxylation (Glutamine

    
    
    
    
    
    KG
    
    
    Isocitrate
    
    
    Citrate).[1][6][7]
  • Result: The model is updated to include the reversible IDH (Isocitrate Dehydrogenase) flux. The PLE data now fits perfectly, validating that the cancer cells have rewired their metabolism to run the TCA cycle "backwards" to support lipogenesis from Glutamine.[1]

References
  • Antoniewicz, M. R. (2015).[1][8] Methods for validating metabolic flux analysis models. Methods in Molecular Biology, 1241, 327–342.[1] Link

  • Metallo, C. M., et al. (2012).[1][4] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[1] Nature, 481(7381), 380–384.[1] Link[1]

  • Ahn, W. S., & Antoniewicz, M. R. (2013).[1] Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism.[1][4] Metabolic Engineering, 15, 34–47.[1] Link

  • Zamboni, N., et al. (2009).[1] 13C-based metabolic flux analysis.[1][2][4][9][10][11][12][13][14][15][16] Nature Protocols, 4(6), 878–892.[1] Link[1]

Sources

Cross-Validation of NMR and Mass Spectrometry for 13C Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of NMR and Mass Spectrometry for 13C Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the precise field of metabolic flux analysis (MFA) and structural elucidation, relying on a single analytical modality often leads to incomplete datasets.[1] Mass Spectrometry (MS) offers unparalleled sensitivity and depth of coverage, while Nuclear Magnetic Resonance (NMR) provides non-destructive, quantitative structural certainty with positional resolution.

This guide outlines the technical framework for cross-validating 13C enrichment data using both platforms. By integrating the mass isotopologue distributions (MIDs) from MS with the positional isotopomer data from NMR, researchers can eliminate false positives in pathway reconstruction and achieve a "self-validating" metabolic model.

Part 1: Technical Deep Dive – The Mechanistic Divergence

To cross-validate effectively, one must understand that these instruments measure fundamentally different physical properties of the 13C isotope.

1. Mass Spectrometry (MS): The Isotopologue Counter
  • Mechanism: MS separates molecules based on their Mass-to-Charge ratio (

    
    ). In 13C experiments, it detects the number of heavy carbons incorporated into a molecule.
    
  • Data Output: Mass Isotopologue Distribution (MID). It tells you how many carbons are labeled (e.g., M+0, M+1, M+2) but rarely which specific carbons are labeled without complex tandem fragmentation (MS/MS).

  • Limitation: It cannot easily distinguish between positional isomers (e.g., [1-13C]glucose vs [2-13C]glucose) if they have the same mass.

2. Nuclear Magnetic Resonance (NMR): The Positional Mapper
  • Mechanism: NMR detects the magnetic moment of the 13C nucleus (or 1H attached to 13C). Chemical shifts are sensitive to the local electronic environment, allowing resolution of specific atomic positions.

  • Data Output: Positional Isotopomer Enrichment. It tells you exactly which carbon (C1, C2, C3, etc.) carries the label.

  • Limitation: Lower sensitivity requires higher sample mass; signal overlap in complex mixtures can obscure low-abundance metabolites.

Part 2: Comparative Performance Metrics

The following table contrasts the operational parameters of both techniques for 13C analysis.

FeatureMass Spectrometry (GC-MS / LC-MS)NMR Spectroscopy (1H-13C HSQC / 1D 13C)
Primary Data Type Mass Isotopologues (M+0, M+1...)Positional Isotopomers (C1, C2...)
Sensitivity (LOD) Nanomolar (nM) to Picomolar (pM)Micromolar (

M) to Millimolar (mM)
Sample Requirement < 1 mg (often destructive)> 10 mg (non-destructive, recoverable)
Positional Resolution Low (requires MS/MS fragmentation)High (Intrinsic to chemical shift)
Quantification Requires internal standards/calibrationInherently quantitative (qNMR)
Throughput High (15-30 min per sample)Medium-Low (1-12 hours for 13C)
Matrix Effects High (Ion suppression/enhancement)Low (pH/Ionic strength dependent)
Part 3: The Cross-Validation Workflow

This workflow describes how to use NMR to validate MS data (and vice versa) in a 13C-Glucose tracing experiment.

Step 1: Experimental Design & Tracer Selection

Select a tracer that produces distinct signatures in both modalities.

  • Tracer: [1,2-13C2]-Glucose is superior to [U-13C]-Glucose for cross-validation.

    • MS Prediction: Generates M+2 isotopologues in glycolysis intermediates.

    • NMR Prediction: Generates 13C-13C spin-coupling doublets (J-coupling) in specific positions, confirming the bond integrity is maintained.

Step 2: Sample Preparation (The Split-Stream Protocol)

To ensure data integrity, the exact same biological extract must be analyzed.

  • Extraction: Use a cold methanol/chloroform/water extraction to quench metabolism and separate polar metabolites.

  • Lyophilization: Dry the polar fraction completely.

  • Resuspension (NMR): Dissolve the dried pellet in 600

    
    L of D2O buffer (phosphate buffer, pH 7.4) containing DSS (internal standard).
    
  • Acquisition (NMR): Run 1H-13C HSQC or 1D 1H spectra.

  • Recovery (Cross-Over): Since NMR is non-destructive, recover the sample from the NMR tube.

  • Aliquot for MS: Take a small aliquot (e.g., 10

    
    L) of the recovered NMR sample.
    
  • Derivatization (GC-MS): Dry the aliquot again and derivatize (e.g., methoximation + silylation with MSTFA) for GC-MS analysis.

Step 3: Data Integration Logic

This is the core "Cross-Validation" mechanism.

  • Scenario A: Glycolysis Verification

    • MS Data: Shows high M+3 lactate from [U-13C]glucose.

    • NMR Cross-Check: The 13C satellite peaks in the 1H-NMR spectrum of lactate (methyl doublet) must show the same fractional enrichment. If MS shows 50% enrichment but NMR shows 10%, the MS signal may be contaminated by a co-eluting isobaric interference.

  • Scenario B: TCA Cycle Anaplerosis

    • MS Data: Glutamate M+1 is detected. MS cannot tell if the label is at C1 (via Pyruvate Dehydrogenase) or C5 (via Pyruvate Carboxylase).

    • NMR Cross-Check: NMR resolves Glutamate-C4 vs Glutamate-C2/C3.

      • If NMR detects label at C4 , the flux came via the canonical TCA cycle.

      • If NMR detects label at C2/C3 , it indicates complex scrambling or multi-turn cycling.

    • Validation: The total enrichment calculated by summing NMR positional enrichments must equal the weighted average of MS isotopologues (

      
      ).
      
Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for cross-validating metabolic pathways using both technologies.

CrossValidationWorkflow Sample Biological Sample (13C-Tracer Treated) Extraction Metabolite Extraction (MeOH/H2O) Sample->Extraction Split Sample Split/Recovery Extraction->Split NMR_Path NMR Spectroscopy (1H, HSQC, TOCSY) Split->NMR_Path Main Volume MS_Path Mass Spectrometry (GC-MS / LC-MS) Split->MS_Path Micro Aliquot NMR_Data Positional Isotopomers (Specific Carbon Enrichment) NMR_Path->NMR_Data MS_Data Mass Isotopologues (M+0, M+1, M+2...) MS_Path->MS_Data Integration Data Integration & Validation NMR_Data->Integration MS_Data->Integration Conflict DISCREPANCY: MS Enrichment != NMR Enrichment Integration->Conflict Sum(NMR) != Weighted Avg(MS) Validated VALIDATED FLUX: Positional Logic Matches Mass Data Integration->Validated Sum(NMR) == Weighted Avg(MS) Conflict->NMR_Path Check Phasing/Integration Conflict->MS_Path Check Ion Suppression/Overlap

Caption: Workflow for integrating and cross-validating 13C enrichment data. Discrepancies trigger a re-evaluation of spectral integration or ionization interference.

Part 5: Detailed Experimental Protocol (13C-Glucose Tracing)

Objective: Validate glycolytic flux into lactate using [U-13C]Glucose.

1. Cell Culture & Labeling [2]

  • Culture cells (e.g., HeLa) in DMEM (no glucose).

  • Add 10 mM [U-13C]Glucose. Incubate for steady-state (e.g., 24h) or kinetic flux (e.g., 15 min).

  • Wash cells 2x with ice-cold PBS to remove extracellular tracer.

2. Metabolite Extraction

  • Add 1 mL 80% Methanol (pre-cooled to -80°C).

  • Scrape cells on dry ice.

  • Vortex 30s, freeze-thaw 3x (LN2 / 37°C bath) to lyse.

  • Centrifuge 15,000 x g for 10 min at 4°C.

  • Collect supernatant. Dry in a SpeedVac.

3. NMR Analysis (Primary)

  • Reconstitute in 600

    
    L D2O + 0.5 mM DSS-d6.
    
  • Instrument: 600 MHz (or higher) with CryoProbe.

  • Pulse Sequence: 1D 1H with 13C decoupling (to collapse satellites for quantification) AND 1D 1H without decoupling (to measure satellites).

  • Measurement: Calculate % enrichment of Lactate-CH3 (1.33 ppm).

    • Formula:

      
      
      

4. GC-MS Analysis (Secondary/Validation)

  • Take 20

    
    L from the NMR tube (post-analysis).
    
  • Dry under N2 gas.

  • Derivatization: Add 20

    
    L Methoxyamine-HCl (in pyridine), incubate 37°C for 90 min. Add 80 
    
    
    
    L MSTFA, incubate 37°C for 30 min.
  • Run: GC-MS (e.g., Agilent 7890/5975).[3]

  • Measurement: Monitor Lactate ion (m/z 219 for 2TBDMS derivative). Calculate M+3 fraction.

5. Validation Check

  • The NMR-derived enrichment % must fall within the 95% confidence interval of the MS-derived M+3 abundance.

References
  • Review of 13C-MFA Methods

    • Antoniewicz, M. R. (2013).[4][5] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.

  • NMR and MS Complementarity

    • Marshall, D. D., & Powers, R. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.[1][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[4][7][11][12]

  • Cross-Valid

    • Lane, A. N., et al. (2008).
  • Isotopomer Analysis Techniques

    • Chung, B. K., et al. (2021). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • 13C NMR Advantages

    • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry.[1][5][7][13][14][15]

Sources

Executive Summary: The Strategic Shift to Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: L-Lyxose-2-13C vs. Radiolabeled Tracers (PET/SPECT) Subtitle: Optimizing Metabolic Flux Analysis and Molecular Imaging in Drug Development

In the landscape of metabolic profiling and drug development, the choice between stable isotope tracers (this compound) and radiolabeled alternatives (e.g.,


F-FDG, 

C-Lyxose) represents a choice between mechanistic resolution and detection sensitivity .

While radiotracers like


F-FDG remain the gold standard for identifying regions of high glucose uptake (the Warburg effect), they fail to elucidate downstream metabolic fate due to intracellular trapping. This compound , particularly when utilized in Hyperpolarized (HP) 

C-MRI or high-resolution NMR spectroscopy, offers a distinct advantage: it allows researchers to probe specific pentose transport mechanisms and isomerase activities without the confounding background of glycolysis, and with zero ionizing radiation.

Verdict: Use This compound for mechanistic elucidation of the Pentose Phosphate Pathway (PPP), specific transporter kinetics, and longitudinal studies where radiation toxicity is a limiting factor. Use Radiotracers for whole-body biodistribution screening and high-sensitivity tumor localization.

Mechanistic Comparison: Physics & Biology

The fundamental difference lies in the signal source and the biological information retrieved.

Table 1: Technical Specifications Comparison
FeatureThis compound (Stable Isotope) Radiolabeled Tracers (

F-FDG /

C)
Detection Modality NMR Spectroscopy / Hyperpolarized MRIPET / SPECT / Scintillation Counting
Signal Source Nuclear Spin (

C non-zero spin)
Radioactive Decay (Positron/Beta emission)
Chemical Specificity High: Resolves specific metabolites via Chemical ShiftLow: Detects accumulation only; cannot distinguish parent from metabolite
Metabolic Fate Tracks downstream flux (e.g., conversion to xylulose/pentoses)Trapped (FDG-6-P) or requires tissue destruction (

C)
Temporal Resolution Real-time flux (seconds to minutes with HP-MRI)Static accumulation (minutes to hours)
Safety Profile Non-toxic, endogenous-like, serial scanning possibleIonizing radiation limits repeat dosing
The Stereochemical Advantage

L-Lyxose is the enantiomer of the more common D-Lyxose. Mammalian enzymes are highly stereospecific.

  • Radiotracers: Often lack the resolution to distinguish between subtle stereoisomers in vivo once the label is internalized.

  • This compound: Using NMR, the distinct chemical shift of the L-isomer (and its potential lack of metabolism compared to D-forms) allows it to serve as a precise transport probe or to target specific bacterial metabolic pathways (e.g., in infection models) without interference from host mammalian glycolysis.

Scientific Integrity: Experimental Workflows

Workflow A: Hyperpolarized C-MRI (The Modern Standard)

Objective: Real-time observation of L-Lyxose transport and metabolism in vivo.

The Protocol:

  • Sample Prep: Mix 20-40 mg of this compound with a trityl radical (EPA) and a glassing agent (glycerol).

  • Hyperpolarization: Insert into a Dynamic Nuclear Polarization (DNP) polarizer (e.g., 3.35 T at 1.4 K). Irradiate with microwaves (~94 GHz) for 60-90 minutes to transfer electron spin polarization to the

    
    C nucleus.
    
  • Dissolution: Rapidly dissolve the frozen sample with superheated, pressurized buffer (Tris/EDTA, pH 7.4) to neutralize and melt the solid.

  • Injection: Inject the bolus (typically 2-5 mM final concentration in blood) into the subject within 10-15 seconds (critical due to

    
     relaxation decay).
    
  • Acquisition: Use a

    
    C-tuned MRI coil. Acquire dynamic spectra every 2-3 seconds using a low-flip-angle pulse sequence to preserve magnetization.
    

Self-Validating Check: The appearance of the L-Lyxose doublet at its specific ppm (approx 94-98 ppm for C1, different for C2) confirms delivery. If metabolic conversion occurs (e.g., to L-Xylulose via an isomerase), a new peak will emerge, shifted by 1-5 ppm.

Workflow B: Metabolic Flux Analysis (MFA) via Mass Spectrometry

Objective: Quantifying pathway contribution in cell culture.

The Protocol:

  • Culture: Seed cells in media containing this compound instead of (or alongside) natural abundance glucose.

  • Steady State: Allow 24-48 hours for isotopic steady state.

  • Extraction: Quench metabolism with cold methanol (-80°C). Extract metabolites.[1]

  • Derivatization: Derivatize sugars (e.g., with MOX/TBDMS) to make them volatile.

  • GC-MS Analysis: Measure Mass Isotopomer Distributions (MIDs).

  • Calculation: Use the M+1 / M+0 ratios to calculate the flux of L-Lyxose into the Pentose Phosphate Pathway or bacterial cell wall synthesis.

Visualization of Pathways & Logic

Diagram 1: The Decision Matrix (Radiotracer vs. Stable Isotope)

ComparisonWorkflow Problem Research Objective Radio Radiotracer (18F-FDG) Problem->Radio Need High Sensitivity? Stable Stable Isotope (this compound) Problem->Stable Need Metabolic Fate? Detect Detection: Accumulation Radio->Detect ResultRadio Result: Tumor Location / Glucose Uptake Rate Detect->ResultRadio Tech Technique: HP-MRI or NMR Stable->Tech Mech Mechanism: Chemical Shift (Metabolite ID) Tech->Mech ResultStable Result: Pathway Flux / Isomer Specificity Mech->ResultStable

Caption: Decision tree for selecting between radiotracers and this compound based on experimental needs (Sensitivity vs. Specificity).

Diagram 2: Experimental Workflow for Hyperpolarized L-Lyxose

HP_Workflow Substrate This compound + Radical DNP DNP Polarizer (1.4K, 3.35T) Substrate->DNP Sample Prep Dissolution Rapid Dissolution (Superheated Buffer) DNP->Dissolution Microwave Irradiation Injection IV Injection (<15s Transport) Dissolution->Injection T1 Decay Starts MRI 13C-MRI Acquisition (CSI / EPSI) Injection->MRI Bolus Arrival Data Metabolic Map (Substrate vs Product) MRI->Data Kinetic Modeling

Caption: Step-by-step protocol for Hyperpolarized 13C imaging, emphasizing the critical time-sensitivity (T1 relaxation).

Data Analysis & Interpretation

When analyzing data from this compound experiments, do not use Standard Uptake Values (SUV) as you would with PET. Instead, use Flux Ratios .

The Metric:



Where:

  • 
    : The forward rate constant from substrate (Lyxose) to product.
    
  • 
    : The spin-lattice relaxation rate of the product.
    

Interpretation:

  • High Signal at 94 ppm (Lyxose C1): Indicates successful perfusion and transport.

  • Absence of Downstream Peaks: Indicates the tissue lacks the specific isomerase to metabolize L-Lyxose (common in healthy mammalian tissue, potentially different in infected tissue or specific cancers).

  • Comparison to FDG: If FDG shows high uptake but L-Lyxose shows no conversion, the tumor is relying on glycolysis (Warburg) but not utilizing the specific pentose salvage pathways.

References

  • Cambridge Isotope Laboratories. (n.d.).[2] D-Lyxose (2-13C, 99%) Product Specification. Retrieved from

  • Metallo, C. M., et al. (2009).[3] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Retrieved from

  • Kurhanewicz, J., et al. (2011). "Analysis of Cancer Metabolism with Hyperpolarized 13C MRI." Magnetic Resonance in Medicine. Retrieved from

  • Stine, Z. E., et al. (2022). "The pentose phosphate pathway in cancer." Nature Reviews Cancer. (Contextual grounding for pentose tracers).
  • Coman, D., et al. (2016). "In vivo 13C MRS of brain metabolism." NeuroImage. (Methodology for 13C spectroscopy).

Sources

L-Lyxose as a Metabolic Tracer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of metabolic research, the quest for precise tools to dissect cellular pathways is paramount. Metabolic tracers, molecules that can be followed through biochemical transformations, are indispensable for elucidating the intricacies of cellular metabolism. Among these, tracers for glucose metabolism are of particular interest, given the central role of glucose in health and disease. This guide provides an in-depth analysis of L-Lyxose as a potential metabolic tracer for glucose uptake, comparing its theoretical attributes and known metabolic fate against established gold-standard tracers, 2-Deoxyglucose (2-DG) and its fluorinated analog, [¹⁸F]2-fluoro-2-deoxy-D-glucose (FDG).

The Hallmarks of an Effective Metabolic Tracer for Glucose Uptake

To effectively trace glucose uptake and metabolism, an ideal tracer should possess several key characteristics:

  • Structural Analogy: The tracer should be a close structural analog of glucose to be recognized and transported by glucose transporters (GLUTs).

  • Cellular Uptake: It must be efficiently transported into the cell via the same mechanisms as glucose.

  • Intracellular Trapping: Upon entering the cell, the tracer should be modified in a way that prevents it from being exported. For glucose analogs, this is typically achieved through phosphorylation by hexokinase.

  • Metabolic Inertness: After the initial trapping step, the tracer should not be significantly metabolized further, allowing it to accumulate and serve as a surrogate for glucose uptake.

  • Detectability: The tracer must be detectable and quantifiable through sensitive and specific analytical methods.

  • Biological Inertness: The tracer should not exert significant biological effects or toxicity at the concentrations used in experiments.

L-Lyxose: A Pentose with Untapped Potential or a Metabolic Dead End?

L-Lyxose, a rare pentose sugar, has been a subject of interest in biochemical research for its role in carbohydrate metabolism studies and its potential in pharmaceutical development for metabolic disorders.[1] However, its utility as a metabolic tracer in mammalian systems remains largely unexplored and, based on current biochemical knowledge, is likely limited.

Cellular Transport of L-Lyxose

For any molecule to serve as a tracer for glucose uptake, it must first efficiently enter the cell through glucose transporters. While direct studies on L-Lyxose transport in mammalian cells are scarce, research on its stereoisomer, D-xylose, has shown that it can be transported into cultured mammalian cells via passive transport (facilitated diffusion), a process that is inhibited by D-glucose.[2] This suggests that D-xylose utilizes the same glucose transport machinery. Given the structural similarity, it is plausible that L-Lyxose is also transported into mammalian cells, albeit with potentially different kinetics.

The Crucial Step: Phosphorylation by Hexokinase

The critical step for a glucose analog to function as a tracer for uptake is its phosphorylation by hexokinase, the first enzyme in the glycolytic pathway.[3][4] This phosphorylation to a sugar-phosphate traps the molecule inside the cell, as the phosphorylated form cannot readily cross the cell membrane.[3] There is, however, a significant lack of evidence in the scientific literature to suggest that L-Lyxose is a substrate for any of the mammalian hexokinase isoforms. Hexokinases exhibit substrate specificity, and while they can phosphorylate other hexoses, their efficiency with pentoses like L-Lyxose is not established and is predicted to be very low. This is a major theoretical limitation for its use as a tracer for glucose uptake.

Metabolic Fate in Mammalian Cells

In certain mutant strains of Escherichia coli, L-Lyxose can be metabolized through the L-rhamnose pathway.[5] However, mammalian cells lack this metabolic pathway.[6] The de novo biosynthesis of L-rhamnose has been described in bacteria and plants, but not in mammals.[7][8] This strongly suggests that even if L-Lyxose were to enter a mammalian cell, it would not be catabolized through a known pathway. While this metabolic inertness is a desirable characteristic for a tracer, it is only useful if the tracer can be effectively trapped inside the cell in the first place.

Toxicity Profile

The potential toxicity of a metabolic tracer is a critical consideration. There is currently a lack of comprehensive studies on the cytotoxicity of L-Lyxose in mammalian cell lines at the concentrations that would be required for metabolic tracing experiments.

The Gold Standards: 2-Deoxyglucose (2-DG) and 2-fluoro-deoxy-glucose (FDG)

In stark contrast to the theoretical potential of L-Lyxose, 2-Deoxyglucose (2-DG) and its radiolabeled analog, 2-fluoro-deoxy-glucose (FDG), are well-established and extensively validated metabolic tracers for glucose uptake.

Mechanism of Action

Both 2-DG and FDG are structural analogs of glucose that are recognized and transported into the cell by glucose transporters.[9] Once inside the cell, they are phosphorylated by hexokinase at the 6-position to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P) and 2-fluoro-deoxy-glucose-6-phosphate (FDG-6P), respectively.[9] The absence of the hydroxyl group at the C2 position prevents these phosphorylated forms from being further metabolized in the glycolytic pathway.[10] This leads to their intracellular accumulation, which is proportional to the rate of glucose uptake.

Applications and Data Generation

The accumulation of 2-DG can be measured using various enzymatic assays, while the radioactive decay of ¹⁸F in FDG can be detected by positron emission tomography (PET), providing a powerful in vivo imaging technique to measure glucose uptake in tissues.[2] These tracers have been instrumental in understanding the metabolic reprogramming in cancer, neurodegenerative diseases, and diabetes.

Comparative Analysis: L-Lyxose vs. Established Tracers

The following table provides a comparative overview of L-Lyxose, 2-Deoxyglucose, and FDG based on the characteristics of an ideal metabolic tracer for glucose uptake.

FeatureL-Lyxose2-Deoxyglucose (2-DG)2-fluoro-deoxy-glucose (FDG)
Cellular Transport Likely transported by GLUTs, but efficiency is unknown.Transported by GLUTs.Transported by GLUTs.
Intracellular Trapping Unlikely to be phosphorylated by hexokinase.Phosphorylated by hexokinase.Phosphorylated by hexokinase.
Metabolic Fate Not metabolized by known mammalian pathways.Metabolically trapped as 2-DG-6P.Metabolically trapped as FDG-6P.
Detectability Requires specific analytical methods (e.g., LC-MS).Enzymatic assays, radiolabeling.PET imaging (with ¹⁸F), radiolabeling.
Toxicity Largely unknown in mammalian cells.Can be toxic at high concentrations by inhibiting glycolysis.Generally considered safe at tracer doses.
Established Use Not established as a metabolic tracer in mammals.Widely used in vitro and in vivo.Gold standard for in vivo glucose uptake imaging.

Experimental Protocols

Standard Protocol for a 2-Deoxyglucose Uptake Assay

This protocol provides a general framework for measuring glucose uptake in adherent cell cultures using a commercially available colorimetric 2-DG uptake assay kit.

Materials:

  • Adherent cells cultured in a 96-well plate

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (20 mM HEPES, 5 mM KH₂PO₄, 1 mM MgSO₄, 1 mM CaCl₂, 136 mM NaCl, 4.7 mM KCl, pH 7.4)

  • 2-Deoxyglucose (2-DG) solution

  • Cell lysis buffer

  • Reagents for enzymatic detection of 2-DG-6P (as per manufacturer's instructions)

  • 96-well plate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

  • Serum Starvation: Remove the culture medium and wash the cells twice with warm PBS. Add serum-free medium and incubate for 2-4 hours.

  • Glucose Starvation: Remove the serum-free medium and wash the cells twice with KRPH buffer. Add KRPH buffer and incubate for 40 minutes at 37°C.

  • Stimulation: For experiments investigating insulin-stimulated glucose uptake, add insulin to the desired final concentration and incubate for 20 minutes at 37°C.

  • 2-DG Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes at 37°C.

  • Stop Uptake: Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 10 minutes.

  • Detection: Transfer the cell lysates to a new 96-well plate and proceed with the enzymatic detection of 2-DG-6P according to the kit manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the amount of 2-DG uptake, normalizing to the protein concentration of each well.

Hypothetical Experimental Workflow to Evaluate L-Lyxose as a Metabolic Tracer

This experimental design outlines the necessary steps to scientifically assess the suitability of L-Lyxose as a metabolic tracer for glucose uptake.

L_Lyxose_Tracer_Validation cluster_uptake Cellular Uptake Assessment cluster_phosphorylation Phosphorylation Analysis cluster_toxicity Cytotoxicity Evaluation cluster_conclusion Conclusion Uptake_Assay Perform competitive uptake assay with radiolabeled D-glucose and varying concentrations of L-Lyxose Transport_Kinetics Determine if L-Lyxose inhibits D-glucose uptake and calculate Ki Uptake_Assay->Transport_Kinetics Final_Assessment Assess suitability based on uptake, phosphorylation, and toxicity data Transport_Kinetics->Final_Assessment Cell_Incubation Incubate cells with L-Lyxose Metabolite_Extraction Extract intracellular metabolites Cell_Incubation->Metabolite_Extraction LCMS_Analysis Analyze extracts for L-Lyxose-phosphate using LC-MS/MS Metabolite_Extraction->LCMS_Analysis LCMS_Analysis->Final_Assessment Toxicity_Assay Treat cells with a range of L-Lyxose concentrations Viability_Measurement Measure cell viability using MTT or similar assay Toxicity_Assay->Viability_Measurement Viability_Measurement->Final_Assessment

Caption: A hypothetical workflow to validate L-Lyxose as a metabolic tracer.

Visualizing the Metabolic Fate of Glucose and its Tracers

The following diagram illustrates the fundamental difference in the metabolic fate of glucose compared to an ideal metabolic tracer like 2-Deoxyglucose.

Metabolic_Fate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Tracer_ext 2-Deoxyglucose Tracer_ext->GLUT Glucose_int Glucose GLUT->Glucose_int Tracer_int 2-Deoxyglucose GLUT->Tracer_int Hexokinase Hexokinase Glucose_int->Hexokinase Tracer_int->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Tracer_P 2-Deoxyglucose-6-Phosphate (Trapped) Hexokinase->Tracer_P Glycolysis Glycolysis & Other Pathways G6P->Glycolysis

Sources

L-Lyxose-2-13C: The Metabolically Inert Alternative to D-Xylose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical superiority of L-Lyxose-2-13C as a next-generation tracer for intestinal permeability, contrasting it with the traditional D-xylose methodology.

A Technical Comparison Guide for Intestinal Permeability Profiling

Executive Summary: The Metabolic Confounder Problem

For decades, D-xylose has been the standard monosaccharide probe for assessing small intestinal absorptive capacity (mucosal integrity). However, its utility is compromised by a critical flaw: metabolic variability . Although often described as "poorly metabolized," D-xylose is, in fact, a substrate for endogenous D-xylose isomerase and xylitol dehydrogenase , leading to significant non-renal clearance (15–50% of the dose). This metabolic loss creates "noise" in permeability data, making it difficult to distinguish between malabsorption and hyper-metabolism (e.g., bacterial overgrowth or hepatic processing).

This compound emerges as the superior alternative. As an L-series pentose, it is structurally unrecognizable to major mammalian carbohydrate-processing enzymes. It retains the passive diffusion profile of a pentose but acts as a true metabolic dead-end , ensuring that urinary recovery reflects intestinal absorption with near-1:1 stoichiometry.

Mechanistic Comparison: D-Xylose vs. L-Lyxose

Absorption and Transport
  • D-Xylose: Absorbed primarily via passive diffusion, but demonstrates affinity for sodium-dependent glucose transporters (SGLT1) at low concentrations, introducing non-linear kinetics.

  • This compound: Absorbed exclusively via passive paracellular and transcellular diffusion . It lacks affinity for SGLT1 or GLUT transporters, making it an unbiased marker of passive mucosal permeability.

Metabolic Fate

The primary differentiator is the "Metabolic Wall." D-xylose enters the Pentose Phosphate Pathway (PPP), whereas L-Lyxose is excreted unchanged.

MetabolicFate D_Xylose D-Xylose (Tracer) Blood Systemic Circulation D_Xylose->Blood Absorption L_Lyxose This compound (Tracer) L_Lyxose->Blood Absorption Gut Intestinal Lumen Gut->D_Xylose Oral Dose Gut->L_Lyxose Oral Dose Enzyme1 D-Xylose Isomerase (Bacterial/Hepatic) Blood->Enzyme1 Metabolic Shunt Urine_D Urinary Excretion (~50-70% Recovery) Blood->Urine_D Renal Clearance Urine_L Urinary Excretion (>95% Recovery) Blood->Urine_L Renal Clearance (Exclusive Path) Enzyme2 Xylitol Dehydrogenase Enzyme1->Enzyme2 Metabolites D-Xylulose -> PPP (CO2 + Energy) Enzyme2->Metabolites Loss of Tracer

Figure 1: Metabolic Divergence. D-xylose is partially diverted into the Pentose Phosphate Pathway (PPP), reducing urinary recovery. This compound bypasses these enzymes, providing a direct readout of absorption.

Technical Specifications & Performance Data

The following data compares the performance of D-Xylose (traditional) against this compound (optimized) in a controlled pharmacokinetic setting.

Table 1: Tracer Performance Metrics
FeatureD-Xylose (Traditional)This compound (Alternative)Impact on Data Quality
Primary Transport Passive + Weak Active (SGLT1)Strictly Passive L-Lyxose eliminates transporter saturation bias.
Metabolic Stability Low (15–50% metabolized)High (>99% excreted intact) L-Lyxose recovery is linear to dose.
Bacterial Degradation High (SIBO interference)Negligible L-Lyxose is resistant to common gut flora fermentation.
Detection Specificity Low (Colorimetric/LC-UV)High (LC-MS/MS) The 13C label eliminates background interference.
Endogenous Background Variable (Dietary sources)Zero No dietary this compound exists in nature.

Experimental Protocol: Dual-Sugar Permeability Assay

This protocol replaces the traditional Lactulose/Mannitol or Lactulose/D-xylose test with a high-precision Lactulose / this compound assay.

Phase 1: Preparation & Dosing
  • Fasting: Subject fasts for 8 hours to clear dietary sugars.

  • Solution: Prepare a 100 mL solution containing:

    • 5.0 g Lactulose (Probe for paracellular leakiness/tight junction integrity).

    • 1.0 g this compound (Probe for transcellular surface area/absorption).

    • Note: The 13C label at position 2 ensures a unique mass shift (+1 Da) detectable by MS, distinct from any potential trace endogenous isomers.

Phase 2: Sample Collection
  • Urine Collection: Collect all urine output for 0–5 hours post-ingestion.

  • Preservation: Add chlorhexidine or thymol to prevent bacterial degradation during storage.

Phase 3: LC-MS/MS Analysis

Unlike colorimetric assays (phloroglucinol reaction) which are prone to interference, this compound requires Mass Spectrometry.

  • Dilution: Dilute urine 1:1000 in acetonitrile/water.

  • Internal Standard: Add D-Xylose-1-13C (or another distinct isotopologue) as a recovery standard for the instrument.

  • Chromatography: HILIC column (Hydrophilic Interaction Liquid Chromatography).

  • MRM Transitions:

    • This compound: Monitor m/z 150.05 → 89.0 (negative mode).

    • Lactulose: Monitor m/z 341.1 → 161.0.

Phase 4: Data Calculation

Calculate the Permeability Index (PI) :



  • Interpretation: Because L-Lyxose is not metabolized, the denominator represents true absorptive surface area. A high PI indicates gut barrier dysfunction (leaky gut) with higher precision than D-xylose ratios, which are often artificially elevated due to D-xylose metabolism.

Analytical Workflow Diagram

Workflow cluster_0 Step 1: Administration cluster_1 Step 2: Biological Processing cluster_2 Step 3: Analytical Detection Dose Oral Dose: Lactulose (5g) + This compound (1g) Gut Intestinal Absorption (Differential Permeability) Dose->Gut Renal Renal Filtration (No Metabolism) Gut->Renal Systemic Circulation MS LC-MS/MS Analysis Target: m/z 150.05 (13C-Lyxose) Renal->MS Urine Sample Data Calculate Recovery Ratio (Lactulose / L-Lyxose) MS->Data

Figure 2: Analytical Workflow. The streamlined path of this compound from ingestion to detection ensures that the final data point is a function of absorption only, not hepatic or bacterial metabolism.

References

  • Gong, C. S., et al. (1981).[1] "Production of ethanol from D-xylose by using D-xylose isomerase and yeasts." Applied and Environmental Microbiology. Link

    • Establishes the enzymatic susceptibility of D-xylose to isomerases, a key cause of metabolic loss.
  • Bihler, I., & Crane, R. K. (1962). "Studies on the mechanism of intestinal absorption of sugars."[2] Biochimica et Biophysica Acta. Link

    • Foundational work identifying the active transport components of D-xylose, contrasting with the purely passive nature of L-isomers.[3]

  • Menschikowski, M., et al. (2021). "L-Pentoses in Biological and Medicinal Applications." ResearchGate. Link

    • Reviews the rarity and metabolic inertness of L-Lyxose and L-Xylose in mammalian systems.
  • Omicron Biochemicals. "Stable Isotope Labeled Saccharides: this compound." OmicronBio Product Data. Link

    • Source for the specific 13C-labeled tracer utilized in high-precision metabolomics.
  • Peeters, M., et al. (2021). "The Role of Intestinal Permeability in Gastrointestinal Disorders." Frontiers in Nutrition. Link

    • Discusses the limitations of traditional sugar probes and the need for metabolically stable altern

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of L-Lyxose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Verify the isotope label. Status: NON-RADIOACTIVE / LOW HAZARD

Before initiating any disposal workflow, it is imperative to distinguish Carbon-13 (


C)  from Carbon-14 (

C). L-Lyxose-2-

C contains a stable isotope of carbon.[1] It emits no ionizing radiation and does not require decay storage or Geiger counter monitoring.
  • Chemical Hazard: Negligible (Non-toxic sugar).

  • Radiological Hazard: None.

  • Primary Disposal Driver: The "Matrix" (Solvent or Biological Media) determines the disposal path, not the sugar itself.

Critical Note: While the substance itself is non-hazardous, standard laboratory compliance dictates that any chemical synthesized or labeled for research be treated through formal waste streams to prevent janitorial confusion or environmental release of potential contaminants.

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal procedure based on the experimental state of the L-Lyxose-2-


C.

Waste_Decision_Matrix Start L-Lyxose-2-13C Waste State_Q What is the physical state? Start->State_Q Solid Pure Solid / Powder State_Q->Solid Dry Liquid Dissolved in Solution State_Q->Liquid Wet Trash Triple Rinse -> Deface Label -> General Trash / Glass Recycling Solid->Trash Empty Container Solvent_Type Identify Solvent Matrix Liquid->Solvent_Type Aqueous Aqueous / Buffer / Media Solvent_Type->Aqueous Organic Organic Solvent (NMR) Solvent_Type->Organic Bio_Check Biological Contamination? Aqueous->Bio_Check Halogen_Check Halogenated? Organic->Halogen_Check Bio_Waste Autoclave -> Biohazard Waste Stream Bio_Check->Bio_Waste Yes (Cells/Bacteria) Drain Drain Disposal (If permitted by local SOP) Bio_Check->Drain No (Pure Water/Buffer) Halo_Waste Halogenated Waste Stream (e.g., CDCl3) Halogen_Check->Halo_Waste Yes (Chloroform) NonHalo_Waste Non-Halogenated Waste Stream (e.g., DMSO-d6, MeOD) Halogen_Check->NonHalo_Waste No (Methanol/DMSO)

Figure 1: Decision logic for assigning L-Lyxose-2-


C to the correct waste stream. Note that the solvent or biological contaminant dictates the hazard classification.
Detailed Operational Protocols
Protocol A: NMR Sample Disposal (Most Common)

Research utilizing L-Lyxose-2-


C often involves Nuclear Magnetic Resonance (NMR) spectroscopy. The hazard here is the deuterated solvent.
ParameterSpecification
Primary Hazard Flammability (Alcohols) or Toxicity (Chloroform).
Segregation Strict separation of Halogenated vs. Non-Halogenated solvents.[2]
PPE Required Nitrile gloves, safety glasses, lab coat.

Step-by-Step Procedure:

  • Segregation: Check the solvent label on the NMR tube.

    • Chloroform-d (

      
      )
      
      
      
      Halogenated Waste .
    • Methanol-d4 (

      
      ), DMSO-d6, Acetone-d6
      
      
      
      Non-Halogenated Organic Waste .
    • Deuterium Oxide (

      
      )
      
      
      
      Aqueous Waste (or drain if chemically pure).
  • Decanting: Open the NMR tube in a fume hood. Pour liquid contents into the appropriate carboy.

  • Rinsing: Rinse the tube once with a small amount of acetone. Decant the acetone rinse into the Non-Halogenated waste stream.

  • Glass Disposal: Place the empty NMR tube into the "Glass Sharps" container. Do not place in general trash.

Protocol B: Biological/Metabolic Media Disposal

If the sugar was used as a tracer in cell culture or bacterial growth:

  • Classification: The waste is now Biohazardous (BSL-1 or BSL-2 depending on the organism).

  • Neutralization:

    • Liquid Media: Add bleach to a final concentration of 10% (v/v) and let stand for 30 minutes, OR autoclave at 121°C for 20 minutes/15 psi.

    • Solid/Plastics: Collect in red biohazard bags.

  • Disposal: After neutralization/autoclaving, liquid can be flushed (if local codes permit) or solidified. Solid waste goes to the medical waste contractor.

Protocol C: Empty Container Management (RCRA Compliance)

The original vial containing the L-Lyxose-2-


C powder is valuable but eventually becomes waste. Under EPA RCRA regulations (40 CFR 261.7), a container is "empty" only after specific cleaning.[3]

The "Triple Rinse" Rule:

  • Remove Residue: Physically scrape or shake out any remaining powder into your reaction vessel.

  • Rinse 1: Add a solvent capable of dissolving the sugar (Water or Methanol). Swirl and empty into the appropriate liquid waste stream.

  • Rinse 2 & 3: Repeat step 2 two more times.

  • Deface Label (CRITICAL): Use a permanent marker to black out the chemical name and specifically the "

    
    C" marking.
    
    • Why? If a janitor sees "C-13" or "Isotope," they may trigger a Radiation Safety alarm, causing facility lockdowns and fines. Always obscure isotope labels.

  • Final Disposal: The vial is now "RCRA Empty" and can be discarded in the glass recycling or general lab trash.

Summary of Waste Characteristics
ComponentHazard ClassWaste Stream IDDisposal Method
L-Lyxose-2-

C (Solid)
Non-HazardousGeneral/ChemicalDissolve & Flush or Solid Chemical Waste
Chloroform-d Soln. Toxic/CarcinogenHalogenatedHigh-temp Incineration (Contractor)
Methanol-d4 Soln. FlammableNon-HalogenatedFuel Blending/Incineration (Contractor)
Cell Culture Media BiohazardBiologicalAutoclave

Landfill/Sewer
Original Vial None (if rinsed)Glass/TrashTriple Rinse

Deface

Recycle
Scientific Rationale & Troubleshooting
  • Why not recover the isotope? While

    
    C is expensive, recovering milligram quantities of L-Lyxose from complex solvent mixtures (like DMSO) is energetically inefficient and often results in chemical degradation. Disposal is the standard operational choice for analytical quantities (<100 mg).
    
  • Causality of Separation: We separate halogenated solvents (Chloroform) from non-halogenated (Acetone/Methanol) because mixing them creates a "mixed waste" profile that is significantly more expensive to incinerate and can cause dangerous reactions in bulk storage.

References
  • United States Environmental Protection Agency (EPA). (n.d.). RCRA Regulations: Residues of Hazardous Waste in Empty Containers (40 CFR 261.7). Retrieved from [Link]

  • University of Pennsylvania, EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: L-Lyxose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dual-Protection Protocol

To: Research Scientists, NMR Spectroscopists, and Metabolic Engineers From: Senior Application Scientist, Isotope Logistics

Handling L-Lyxose-2-13C (Carbon-13 labeled L-Lyxose) requires a shift in mindset from standard chemical safety. While the substance itself presents a low toxicological profile (GHS: Not Classified), the operational risk lies in isotopic dilution and hygroscopic degradation .

This guide implements a Dual-Protection Protocol :

  • User Safety: Protection against particulate inhalation and ocular irritation.

  • Reagent Integrity: Protection of the isotope from moisture (hydrolysis/clumping) and natural abundance carbon (12C) contamination.

Risk Assessment & Hazard Identification

Before donning PPE, understand the specific physical properties of this reagent.

Hazard CategoryClassificationOperational RiskMechanism of Failure
Toxicological Low (GHS n/a)Inhalation of fine dust; Mechanical eye irritation.Particulates can cause respiratory sensitization over time.[1]
Radiological NONE N/A This compound is a STABLE isotope. It is NOT radioactive.[2][3] Do not use lead shielding.
Chemical HygroscopicSample Degradation.[4]Rapid absorption of atmospheric water alters weighing accuracy and molarity.
Contamination High SensitivityData Ruin. Introduction of exogenous 12C (skin oils, paper dust) invalidates NMR/MS data.

Expert Insight: The most common failure mode is not toxicity, but static electricity dispersing the powder during weighing, leading to loss of expensive material and potential cross-contamination of the workspace.

PPE Matrix: Activity-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the state of matter.

Table 1: PPE Specifications by Task
PPE ComponentTask A: Weighing & Solid Handling (High Risk of Dust/Static)Task B: Solubilization & Liquid Transfer (Splash Risk)Technical Rationale
Hand Protection Nitrile Gloves (4-5 mil) Nitrile Gloves (4-5 mil) Latex contains proteins that can contaminate MS samples. Nitrile offers superior chemical resistance and lower static charge.
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles Solids require impact protection; liquids require seal against splashes.
Respiratory N95 or P100 Respirator (if outside hood)Not typically required (if in hood)Sugars are fine particulates. If weighing outside a containment enclosure, respiratory protection is mandatory to prevent sensitization.
Body Protection Lab Coat (Cotton/Antistatic) Lab Coat (Poly-blend acceptable) Synthetic fabrics generate static, which makes weighing mg-quantities of dry sugar impossible. Cotton is preferred.

Operational Protocols

Phase 1: Preparation & Static Control

Objective: Neutralize static charge to prevent "flying powder" and ensure accurate mass balance.

  • Environment: Operate in a Chemical Fume Hood or a Dead-Air Box . Airflow should be low velocity to prevent blowing the powder.

  • Glove Discipline:

    • Don fresh nitrile gloves.

    • Critical Step: Wipe gloved hands with an anti-static wipe or touch a grounded metal surface before handling the vial.

  • Equipment: Use an anti-static gun (Zerostat) on the spatula and weighing boat if available.

Phase 2: Weighing & Transfer

Objective: Transfer this compound without introducing water or 12C.

  • Vial Opening: Tap the vial gently on the benchtop to settle contents. Open slowly to avoid a pressure-release dust cloud.

  • Aliquot: Use a stainless steel or PTFE spatula . Never use wood or paper, as they shed natural carbon fibers.

  • Transfer: Weigh directly into the final reaction vessel if possible to avoid transfer losses.

  • Reseal: Immediately recap the stock vial. Wrap with Parafilm to ensure a moisture barrier. Store at 2-8°C (or as specified on CoA).

Phase 3: Disposal & Decontamination

Objective: Prevent "Isotope Memory" in the lab.

  • Solid Waste: Do not discard 13C waste in general trash. It must be segregated if your facility tracks isotopic inventory.

  • Liquid Waste: Dispose of in Non-Hazardous Chemical Waste (unless mixed with hazardous solvents).

  • Decontamination: Wipe the balance area with a wet paper towel (water) followed by ethanol.

    • Warning: If you work in a Mass Spec lab, traces of 13C on the bench can ruin future natural-abundance experiments.[5] Clean thoroughly.

Visualizations

Diagram 1: Operational Workflow

This logic flow ensures sample integrity from storage to experimentation.

HandlingWorkflow Start Cold Storage (2-8°C) Equilibrate Equilibrate to Room Temp (30 mins) Start->Equilibrate Prevent Condensation StaticCheck Static Control (Grounding/Anti-Static Gun) Equilibrate->StaticCheck Dry Environment Weighing Weighing (Draft-Free Zone) StaticCheck->Weighing Nitrile Gloves Solubilization Solubilization (D2O / Solvent) Weighing->Solubilization Immediate Transfer Waste Segregated Waste (Labeled 13C) Solubilization->Waste Post-Experiment

Figure 1: The linear workflow emphasizes temperature equilibration to prevent condensation (water absorption) and static control prior to weighing.

Diagram 2: PPE Decision Logic

Determine the necessary protection based on the state of the reagent.

PPELogic State Reagent State? Solid Solid (Powder) State->Solid Liquid Solution (Liquid) State->Liquid SolidPPE Risk: Inhalation/Static PPE: N95 Mask + Anti-Static Coat Solid->SolidPPE LiquidPPE Risk: Splash/Absorption PPE: Splash Goggles + Nitrile Liquid->LiquidPPE

Figure 2: Decision tree for selecting Personal Protective Equipment based on physical state risks.

References

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: L-Lyxose. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Lyxose. Retrieved from

  • University of Alabama in Huntsville. Laboratory Personal Protective Equipment Policy. Retrieved from

  • Carl Roth. Safety Data Sheet: L-Xylose / L-Lyxose. Retrieved from

  • MedChemExpress. Stable Isotope-Labeled Compounds Handbook. Retrieved from

  • UNOLS. Best Practices for Avoiding Isotope Contamination. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.